molecular formula C22H24N2O5 B580001 N-p-coumaroyl-N'-caffeoylputrescine

N-p-coumaroyl-N'-caffeoylputrescine

Cat. No.: B580001
M. Wt: 396.4 g/mol
InChI Key: NDUQQMKMMARZRU-GNXRPPCSSA-N
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Description

N-p-coumaroyl-N'-caffeoylputrescine (PCC) is a naturally occurring phenylpropanoid alkaloid first isolated from the traditional Tibetan medicine Saxifraga tangutica . Recent drug target investigation has identified PCC as a potent antioxidant with a DPPH scavenging activity of 0.936 μg/mL, and further studies have revealed its significant biological potential in cancer research . The compound exerts its activity by modulating the molecular chaperone HSP90AA1, as confirmed through cellular thermal shift assays (CETSA) and molecular dynamics simulations . This interaction with HSP90AA1 subsequently affects Mut-p53 expression, triggering a cascade effect that has been shown to reduce adriamycin-induced drug resistance in vitro in both liver (HepG2) and breast (MCF-7) cancer cell lines . This mechanism positions PCC as a high-value compound for studying cancer therapeutics and drug resistance. PCC is provided as a high-purity powder (>=98%) and is soluble in DMSO, chloroform, and other organic solvents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-N-[4-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]butyl]-3-(4-hydroxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c25-18-8-3-16(4-9-18)6-11-21(28)23-13-1-2-14-24-22(29)12-7-17-5-10-19(26)20(27)15-17/h3-12,15,25-27H,1-2,13-14H2,(H,23,28)(H,24,29)/b11-6+,12-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUQQMKMMARZRU-GNXRPPCSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NCCCCNC(=O)C=CC2=CC(=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NCCCCNC(=O)/C=C/C2=CC(=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Occurrence and Biosynthesis of N-p-coumaroyl-N'-caffeoylputrescine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-p-coumaroyl-N'-caffeoylputrescine is a naturally occurring polyamine conjugate belonging to the phenylpropanoid amide family. These compounds are of significant interest to the scientific community due to their diverse biological activities, including antioxidant and potential therapeutic properties. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed experimental protocols for its isolation, and an exploration of its biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

To date, this compound has been isolated and identified from two primary plant sources: Saxifraga tangutica and Exochorda racemosa. While another source, Coumaroyl serrata, has been mentioned in some databases, the existence of a plant with this specific botanical name is not well-established and may be erroneous.

Quantitative Data

The concentration of this compound varies between its natural sources. The following table summarizes the available quantitative data.

Plant SourceTissueExtraction MethodYield of Pure CompoundApproximate Concentration (w/w)Reference
Saxifraga tanguticaDried whole plantsMethanol (B129727) extraction followed by multi-step chromatography678.6 mg from 500 g~0.136%[1]
Exochorda racemosaNot specifiedEthyl acetate (B1210297) fraction of an extractData not availableData not available[1]

Experimental Protocols

Isolation of this compound from Saxifraga tangutica

A detailed protocol for the isolation of this compound from the dried whole plants of Saxifraga tangutica has been reported.[1] The workflow involves initial extraction followed by a series of chromatographic purification steps.

1. Extraction:

  • 500 g of dried, powdered whole plants of Saxifraga tangutica are extracted with methanol.

  • The methanol extract is concentrated under reduced pressure.

2. Preliminary Fractionation:

  • The concentrated extract is subjected to column chromatography on a suitable resin (e.g., macroporous adsorbent resin) and eluted with a gradient of methanol in water to obtain crude fractions.

3. Multi-Step Chromatographic Purification:

  • The fraction containing the target compound is further purified using a series of column chromatography techniques. This may include:

    • Silica (B1680970) gel chromatography.

    • Sephadex LH-20 column chromatography.

    • Medium-pressure liquid chromatography (MPLC) on a C18 reversed-phase column.

    • High-performance liquid chromatography (HPLC) on a C18 reversed-phase column to yield the pure compound.

4. Structure Elucidation:

  • The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

G start Dried Saxifraga tangutica (500 g) extraction Methanol Extraction start->extraction concentration Concentration extraction->concentration fractionation Column Chromatography (e.g., Macroporous Resin) concentration->fractionation purification1 Silica Gel & Sephadex LH-20 Chromatography fractionation->purification1 purification2 MPLC (C18 Column) purification1->purification2 purification3 HPLC (C18 Column) purification2->purification3 end Pure this compound (678.6 mg) purification3->end

Figure 1: Experimental workflow for the isolation of this compound from Saxifraga tangutica.
General Isolation from Exochorda racemosa

  • Extraction: Extraction of the plant material with a suitable solvent (e.g., methanol or ethanol).

  • Solvent Partitioning: Partitioning the crude extract between water and a series of organic solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol).

  • Chromatographic Purification: Subjecting the ethyl acetate fraction to various chromatographic techniques, such as silica gel and reversed-phase chromatography, to isolate the target compound.

Biosynthesis of this compound

The biosynthesis of this compound is a fascinating example of the convergence of two major metabolic pathways in plants: the phenylpropanoid pathway and the polyamine pathway .

Phenylpropanoid Pathway

This pathway provides the hydroxycinnamoyl-CoA esters, p-coumaroyl-CoA and caffeoyl-CoA, which are the acyl donors in the final steps of the biosynthesis. The pathway begins with the amino acid phenylalanine.

Polyamine Pathway

The polyamine pathway is responsible for the synthesis of putrescine, the diamine backbone of the molecule. Putrescine is primarily synthesized from arginine or ornithine.

Final Assembly: Acylation of Putrescine

The final steps in the biosynthesis of this compound involve the sequential acylation of putrescine with p-coumaroyl-CoA and caffeoyl-CoA. These reactions are catalyzed by a class of enzymes known as putrescine hydroxycinnamoyltransferases (PHTs) , which belong to the BAHD acyltransferase superfamily.[2][3]

The exact order of the acylation steps (i.e., whether p-coumaroylation or caffeoylation occurs first) and whether a single, bifunctional PHT or two distinct, specific PHTs are involved in the biosynthesis of this mixed di-substituted putrescine derivative in Saxifraga tangutica or Exochorda racemosa has not yet been definitively elucidated. However, based on the substrate specificities of known PHTs, a plausible biosynthetic route can be proposed.

Figure 2: Proposed biosynthetic pathway of this compound.

Conclusion

This compound is a specialized metabolite found in a limited number of plant species. This guide has provided the current state of knowledge regarding its natural sources, with quantitative data for Saxifraga tangutica, and detailed the experimental procedures for its isolation. The proposed biosynthetic pathway highlights the interplay between primary and secondary metabolism in plants. Further research is warranted to fully elucidate the enzymatic machinery responsible for its formation and to explore its full therapeutic potential. The information and protocols presented here offer a solid foundation for future investigations into this promising natural product.

References

A Technical Guide to the Isolation of N-p-coumaroyl-N'-caffeoylputrescine from Exochorda racemosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exochorda racemosa, commonly known as the pearlbush, is a deciduous shrub belonging to the Rosaceae family.[1] Phytochemical investigations have revealed a diverse array of secondary metabolites within this plant, including the novel spermidine (B129725) alkaloid, N-p-coumaroyl-N'-caffeoylputrescine. This compound was first isolated from E. racemosa and reported as a new natural product.[2][3] Spermidine alkaloids, a class of polyamine conjugates, are known for their wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects, making them promising candidates for drug discovery and development. This guide provides a comprehensive overview of the isolation, characterization, and known biological activities of this compound.

Chemical Structure and Properties

This compound is a polyamine alkaloid that incorporates p-coumaric acid and caffeic acid moieties linked to a putrescine (a four-carbon diamine) backbone. The presence of these phenolic acid groups suggests potential antioxidant properties.

PropertyValue
Molecular Formula C₂₂H₂₄N₂O₅
Molecular Weight 396.44 g/mol
Class Spermidine Alkaloid
Appearance Yellowish solid

Experimental Protocols: Isolation and Purification

The isolation of this compound from Exochorda racemosa involves a multi-step chromatographic process to separate it from a complex mixture of other plant constituents.[2][3]

Plant Material and Extraction
  • Plant Material: The aerial parts of Exochorda racemosa are collected, dried, and pulverized.

  • Extraction: The powdered plant material is typically extracted with a polar solvent such as 95% ethanol (B145695) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their solubility. This compound is typically found in the ethyl acetate fraction.[4]

Chromatographic Purification

A combination of different column chromatography techniques is employed for the purification of the target compound from the ethyl acetate fraction.[2][3]

General Workflow:

Figure 1: General workflow for the chromatographic purification of this compound.

  • Silica (B1680970) Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform (B151607) and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • MCI Gel Column Chromatography: Fractions containing the compound of interest are pooled and further purified on an MCI gel column, typically eluting with a methanol-water gradient.

  • Sephadex LH-20 Column Chromatography: This step is crucial for removing smaller molecules and pigments. The relevant fractions are applied to a Sephadex LH-20 column and eluted with methanol.

  • Reversed-Phase (RP-18) Column Chromatography: Final purification is often achieved using a reversed-phase C18 (RP-18) column with a methanol-water or acetonitrile-water gradient to yield the pure this compound.

Structural Elucidation: Spectroscopic Data

The structure of the isolated compound is confirmed through various spectroscopic methods, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The following data was reported for this compound isolated from Saxifraga tangutica.[4]

Mass Spectrometry Data
Ionm/z
[M+H]⁺ 397.17
¹H-NMR and ¹³C-NMR Data

The following table summarizes the ¹H and ¹³C NMR data for this compound in DMSO-d₆.

PositionδC (ppm)δH (ppm, J in Hz)
p-Coumaroyl moiety
1'165.6
2'115.16.27 (d, 15.7)
3'138.87.32 (d, 15.7)
4'125.8
5', 9'129.57.36 (d, 8.5)
6', 8'115.66.74 (d, 8.5)
7'158.8
Caffeoyl moiety
1''165.7
2''114.96.18 (d, 15.7)
3''139.37.18 (d, 15.7)
4''125.4
5''113.76.90 (d, 1.9)
6''145.0
7''147.6
8''115.56.67 (d, 8.1)
9''118.96.61 (dd, 8.1, 1.9)
Putrescine moiety
138.33.17 (m)
226.81.46 (m)
326.81.46 (m)
438.33.17 (m)

Biological Activity and Signaling Pathways

Recent studies on this compound (also referred to as PCC) have begun to uncover its potential pharmacological activities, particularly in the context of cancer therapy.[4]

Antioxidant Activity

This compound has demonstrated significant antioxidant capacity, with an IC₅₀ value of 0.936 µg/mL in a DPPH scavenging assay.[4]

Interaction with HSP90AA1 and a Cancer-Related Signaling Pathway

Research has identified Heat Shock Protein 90 Alpha Family Class A Member 1 (HSP90AA1) as a direct target of this compound.[4] This interaction has implications for cancer treatment, as HSP90 is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins involved in cell growth, survival, and oncogenesis.

The binding of this compound to HSP90AA1 has been shown to modulate the Mut-p53/SP1/MDR1 signaling pathway.[4] This pathway is implicated in the development of drug resistance in cancer cells. By inhibiting HSP90AA1, this compound can lead to the degradation of mutant p53 (Mut-p53), a client protein of HSP90. This, in turn, can downregulate the transcription factor SP1 and the multidrug resistance protein 1 (MDR1), potentially resensitizing cancer cells to chemotherapeutic agents like adriamycin.[4]

PCC_Signaling_Pathway cluster_0 This compound (PCC) PCC PCC HSP90 HSP90AA1 PCC->HSP90 Mut_p53 Mutant p53 HSP90->Mut_p53 stabilizes SP1 SP1 Mut_p53->SP1 activates MDR1 MDR1 SP1->MDR1 upregulates Drug_Resistance Drug Resistance MDR1->Drug_Resistance

Figure 2: Proposed signaling pathway of this compound (PCC) in overcoming drug resistance.

Conclusion and Future Directions

This compound, a novel natural product isolated from Exochorda racemosa, presents a promising scaffold for further investigation in drug discovery. Its defined isolation and characterization protocols, coupled with emerging evidence of its interaction with key cancer-related signaling pathways, highlight its potential as a lead compound. Future research should focus on the total synthesis of this molecule to enable more extensive biological evaluation, detailed structure-activity relationship studies to optimize its therapeutic properties, and in vivo studies to validate its efficacy and safety profile. The exploration of other potential biological targets and signaling pathways affected by this unique spermidine alkaloid is also a valuable avenue for future research.

References

Unveiling a Novel Alkaloid: A Technical Guide to the Discovery of N-p-coumaroyl-N'-caffeoylputrescine in Saxifraga tangutica

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the first-time isolation and characterization of the naturally-occurring alkaloid, N-p-coumaroyl-N'-caffeoylputrescine (PCC), from the traditional Tibetan medicinal plant, Saxifraga tangutica. This document details the experimental methodologies, presents key quantitative data, and illustrates the compound's proposed mechanism of action, offering a valuable resource for natural product chemists, pharmacologists, and drug discovery teams.

Executive Summary

Saxifraga tangutica is a plant with a history of use in traditional Tibetan medicine, recognized for its antioxidant properties.[1][2] This guide focuses on the novel discovery of this compound (PCC) within this plant. The isolation was accomplished through a systematic approach combining medium-pressure and high-performance chromatography.[1] Characterization of the purified compound was performed using mass spectrometry and nuclear magnetic resonance spectroscopy.

Initial bioactivity screening revealed PCC to possess notable antioxidant activity.[1][2] Further investigation into its mechanism of action identified Heat Shock Protein 90 Alpha Family Class A Member 1 (HSP90AA1) as a direct protein target.[1][2] Subsequent in vitro studies in cancer cell lines have elucidated a signaling pathway through which PCC may exert anti-cancer effects by modulating mutant p53 (Mut-p53) expression, suggesting its potential as a lead compound in oncology research.[1][2]

Data Presentation

Table 1: Isolation and Purity of this compound (PCC)
ParameterValueSource
Plant Material (Dried)500 g[1]
Final Yield of PCC678.6 mg[1]
AppearanceYellowish solid[1]
Molecular Mass ([M+Na]⁺)396.17[1]
Table 2: Bioactivity and Molecular Interaction of PCC
Assay/ParameterResultSource
DPPH Scavenging Rate0.936 µg/mL[1][2]
Binding Energy with HSP90AA1-10.74 kcal/mol[1]
Adriamycin (ADR) Concentration for In Vitro Assay50 µM[1]
PCC Concentration for In Vitro Assay10 µM[1]

Experimental Protocols

Plant Material and Extraction
  • Extraction: 500 g of dried, whole plant material was extracted three times with 12 L of methanol. The resulting extract was concentrated to 500 mL using a rotary evaporator. This concentrate was then mixed with 200 g of polyamide and dried to yield 265 g of a sample-polyamide mixture for further purification.[1]

Isolation by Chromatography

A multi-step chromatographic process was employed for the isolation of PCC:

  • Step 1: Medium-Pressure Liquid Chromatography (MPLC): The sample-polyamide mixture was subjected to MPLC.

  • Step 2: Preparative High-Performance Liquid Chromatography (HPLC) - Stage 1:

    • Elution Program: An elution gradient of 18–26% acetonitrile (B52724) was run for 90 minutes, followed by 20 minutes at 26% acetonitrile.[1]

    • Fraction Collection: Five fractions were collected. The target fraction, Fr4-5, was dissolved in 12 mL of methanol.[1]

  • Step 3: Preparative High-Performance Liquid Chromatography (HPLC) - Stage 2:

    • Column: Click XIon (Acchrom Corporation, Beijing, China).[1]

    • Elution: Isocratic elution with 91% acetonitrile for 30 minutes.[1]

    • Final Product: The resulting target fraction, Fr4-5-1, was concentrated under reduced pressure to yield 678.6 mg of purified PCC.[1]

Structural Elucidation

The structure of the isolated compound was confirmed as this compound through the following spectroscopic methods:

  • Electrospray Ionization Mass Spectrometry (ESI-MS): The data for [M+Na]⁺ indicated a molecular mass of 396.17.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: Signals at δH 7.97 suggested the presence of nitrogen atoms. Signals in the low field region (δH 7.38, 6.93, 6.83, 6.79, and 6.74) indicated two aromatic rings. Signals at δH 3.17 and 1.46 revealed the presence of alkyl fragments.[1]

    • ¹³C-NMR: A total of 22 carbon signals were observed, with a peak at δC 165.3 indicating two carbonyl carbons.[1]

In Vitro Bioactivity Assays
  • DPPH Radical Scavenging Assay: The antioxidant capacity of PCC was determined by its ability to scavenge the DPPH radical, with a measured scavenging rate of 0.936 μg/mL.[1][2]

  • Cell Culture and Treatment: Human liver cancer (HepG2) and breast cancer (MCF-7) cells were used. Cells were incubated with adriamycin (ADR, 50 μM) and PCC (10 μM) for 16 hours to assess the effect of PCC on drug resistance.[1]

  • Quantitative Real-Time PCR (qPCR):

    • Total RNA was extracted from treated and control cell groups using an RNA-easy isolation reagent.

    • RNA was reverse-transcribed to cDNA.

    • qPCR was performed using 2 × AceQ qPCR SYBR Green Master Mix.

    • The relative mRNA expression levels were calculated using the 2−ΔΔCt method, with β-actin as the reference gene.[1]

Visualizations

experimental_workflow plant Saxifraga tangutica (500g) extraction Methanol Extraction (3x12L) Concentration & Polyamide Adsorption plant->extraction mplc Medium-Pressure Liquid Chromatography extraction->mplc hplc1 Preparative HPLC - Stage 1 (18-26% Acetonitrile Gradient) mplc->hplc1 fraction Collect Target Fraction (Fr4-5) hplc1->fraction hplc2 Preparative HPLC - Stage 2 (Isocratic 91% Acetonitrile) fraction->hplc2 product Purified PCC (678.6 mg) hplc2->product

Caption: Isolation workflow for this compound (PCC).

signaling_pathway PCC PCC HSP90 HSP90AA1 PCC->HSP90 inhibits MutP53 Mut-p53 HSP90->MutP53 stabilizes SP1 SP1 MutP53->SP1 activates MDR1 MDR1 SP1->MDR1 upregulates transcription Resistance Adriamycin Resistance MDR1->Resistance

Caption: Proposed signaling pathway of PCC in cancer cells.

References

An In-depth Technical Guide to N-p-coumaroyl-N'-caffeoylputrescine: Physicochemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-p-coumaroyl-N'-caffeoylputrescine (PCC) is a naturally occurring polyamine conjugate found in plants such as Saxifraga tangutica and Exochorda racemosa.[1][2][3] This technical guide provides a comprehensive overview of its physicochemical properties, and key biological activities. Detailed experimental protocols for its isolation and analysis are presented, alongside its known mechanism of action involving the HSP90AA1 and p53 signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and development.

Physicochemical Properties

This compound is a yellowish solid with a molecular formula of C₂₂H₂₄N₂O₅ and a molecular weight of 396.44 g/mol .[1][4] Key physicochemical parameters are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₂₂H₂₄N₂O₅[4]
Molecular Weight 396.44 g/mol [4]
CAS Number 1138156-77-0[4]
IUPAC Name (2E)-3-(3,4-dihydroxyphenyl)-N-(4-{[(2E)-3-(4-hydroxyphenyl)-2-propenoyl]amino}butyl)-2-propenamide[5]
Appearance Yellowish solid[1]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[3][6] May have low water solubility.[4][3][4][6]
Boiling Point 784.9 ± 60.0 °C at 760 mmHg[7]
Flash Point 428.5 ± 32.9 °C[7]
LogP 1.99[7]
Hydrogen Bond Donors 5[7]
Hydrogen Bond Acceptors 5[7]
Storage Store as a powder at -20°C for up to 3 years or at 4°C for up to 2 years. In solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month.[7][7]
Spectroscopic Data

The structure of this compound has been elucidated using various spectroscopic techniques, including ¹H-NMR and ¹³C-NMR.

Table 2: ¹H-NMR and ¹³C-NMR Data for this compound [1]

Position¹³C-NMR (δc)¹H-NMR (δH, mult., J in Hz)
p-Coumaroyl moiety
1'129.1
2', 6'129.17.32 (d, 8.4)
3', 5'115.16.70 (d, 8.4)
4'158.9
7'139.67.23 (d, 15.6)
8'117.26.18 (d, 15.6)
9'165.3
Caffeoyl moiety
1''125.9
2''113.87.23 (d, 1.8)
3''144.8
4''147.5
5''114.96.70 (d, 8.4)
6''120.36.88 (dd, 8.4, 1.8)
7''140.17.23 (d, 15.6)
8''115.16.18 (d, 15.6)
9''165.3
Putrescine moiety
1'''38.33.17 (m)
2'''26.81.46 (m)
3'''26.81.46 (m)
4'''38.33.17 (m)

Biological Activity and Signaling Pathways

This compound exhibits significant biological activities, most notably as an antioxidant and a potential anti-cancer agent.

Antioxidant Activity

PCC has demonstrated excellent antioxidant capacity in a DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging assay, with an IC₅₀ value of 0.936 µg/mL.[1]

Anti-Cancer Activity and Mechanism of Action

Recent studies have identified this compound as a modulator of key signaling pathways implicated in cancer and drug resistance. The primary target of PCC has been identified as Heat Shock Protein 90 Alpha Family Class A Member 1 (HSP90AA1).[1][8]

By inhibiting HSP90AA1, PCC influences the stability and expression of mutant p53 (Mut-p53), a protein often overexpressed in malignant tumors.[1] This action triggers a cascade effect, reducing the expression of downstream targets SP1 and MDR1, which are involved in drug resistance.[1] This mechanism suggests that PCC could be a valuable agent in overcoming adriamycin-induced drug resistance in cancer cells.[1][8]

PCC_Signaling_Pathway PCC N-p-coumaroyl-N'- caffeoylputrescine (PCC) HSP90 HSP90AA1 PCC->HSP90 inhibits Mutp53 Mutant p53 HSP90->Mutp53 stabilizes SP1 SP1 Mutp53->SP1 MDR1 MDR1 SP1->MDR1 DrugResistance Drug Resistance MDR1->DrugResistance

PCC Signaling Pathway

Experimental Protocols

Isolation of this compound from Saxifraga tangutica[1]

This protocol outlines the extraction and purification of PCC from plant material.

Isolation_Workflow start Dried S. tangutica Plant Material (500g) extraction Methanol (B129727) Extraction (3x, 12L) start->extraction concentration Concentration & Polyamide Mixture extraction->concentration mplc1 MCI MPLC concentration->mplc1 mplc2 Spherical C18 MPLC (18-26% Acetonitrile) mplc1->mplc2 hplc Click XIon HPLC (91% Acetonitrile) mplc2->hplc end Purified N-p-coumaroyl-N'- caffeoylputrescine (PCC) hplc->end

Isolation Workflow for PCC
  • Extraction: Extract 500g of dried S. tangutica whole plants three times with 12 L of methanol.

  • Concentration and Adsorption: Concentrate the methanol extract to 500 mL using a rotary evaporator. Mix the concentrate with 200 g of polyamide and dry in an oven.

  • Medium Pressure Liquid Chromatography (MPLC) - Step 1: Perform MPLC on the sample-polyamide mixture using an MCI column to obtain fractions.

  • MPLC - Step 2: Subject the target fraction (Fr4) to a second MPLC step using a Spherical C18 column with a gradient of 18-26% acetonitrile (B52724) over 90 minutes.

  • High-Performance Liquid Chromatography (HPLC): Dissolve the resulting fraction (Fr4-5) in methanol and purify using a Click XIon HPLC column with an isocratic elution of 91% acetonitrile for 30 minutes to yield the pure compound.

DPPH Radical Scavenging Assay[1]

This assay is used to determine the antioxidant activity of PCC.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Prepare a series of dilutions of the PCC stock solution.

  • Prepare a fresh solution of DPPH in methanol.

  • In a 96-well plate, add the PCC dilutions and the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA) for HSP90AA1 Target Engagement

This protocol is a general guideline for verifying the binding of PCC to HSP90AA1 in cells.

  • Cell Culture: Culture cells (e.g., HepG2, MCF-7) to 80-90% confluency.

  • Compound Treatment: Treat the cells with PCC at the desired concentration (e.g., 10 µM) or vehicle control for a specified time (e.g., 1-3 hours) at 37°C.

  • Heat Shock: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 50°C to 80°C) for 3 minutes, followed by cooling to room temperature.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., M-PER lysis buffer) and centrifuge to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Western Blotting: Analyze the levels of soluble HSP90AA1 in the supernatant by Western blotting.

Western Blotting for HSP90AA1 and p53

This is a general protocol for detecting protein levels.

  • Sample Preparation: Prepare cell lysates as described in the CETSA protocol or other experimental setups.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against HSP90AA1 and p53 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

Chemical Synthesis

A potential strategy would involve:

  • Mono-protection of putrescine (e.g., with a Boc group).

  • Acylation of the free amino group with either p-coumaric acid or caffeic acid using a coupling agent (e.g., DCC).

  • Deprotection of the mono-protected putrescine derivative.

  • Acylation of the newly freed amino group with the second hydroxycinnamic acid.

Proposed_Synthesis Putrescine Putrescine MonoBoc Mono-Boc-Putrescine Putrescine->MonoBoc Boc₂O Intermediate1 N-p-coumaroyl- mono-Boc-putrescine MonoBoc->Intermediate1 + Coumaroyl p-Coumaric Acid Coumaroyl->Intermediate1 DCC Intermediate2 N-p-coumaroylputrescine Intermediate1->Intermediate2 TFA FinalProduct N-p-coumaroyl-N'- caffeoylputrescine Intermediate2->FinalProduct + Caffeoyl Caffeic Acid Caffeoyl->FinalProduct DCC

References

An In-depth Technical Guide to N-p-coumaroyl-N'-caffeoylputrescine (CAS Number: 1138156-77-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-p-coumaroyl-N'-caffeoylputrescine (PCC) is a naturally occurring alkaloid first identified in Exochorda racemosa in 2011 and later isolated from the traditional Tibetan medicinal plant Saxifraga tangutica.[1] Despite its initial discovery, its biological activities remained unexplored for over a decade.[1] Recent research has brought this molecule to the forefront, revealing its potent antioxidant properties and its potential as a modulator of key cellular pathways implicated in cancer and drug resistance.[1][2] This technical guide provides a comprehensive overview of the current knowledge of this compound, including its physicochemical properties, biological activities, mechanism of action, and detailed experimental protocols for its study. The information is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

Physicochemical Properties

This compound is a phenylpropanoid, a class of secondary metabolites widespread in plants.[1] Its structure is characterized by a putrescine core linking a p-coumaroyl group and a caffeoyl group.

PropertyValueReference
CAS Number 1138156-77-0N/A
Molecular Formula C22H24N2O5[1]
Molecular Weight 396.44 g/mol [1]
IUPAC Name (2E)-3-(3,4-dihydroxyphenyl)-N-(4-{[(2E)-3-(4-hydroxyphenyl)-2-propenoyl]amino}butyl)-2-propenamideN/A
Synonyms PCC[1]
Appearance PowderN/A
Purity >95%N/A
Storage 2-8°C, protected from air and lightN/A
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, AcetoneN/A

Biological Activity and Mechanism of Action

The most significant biological activities of this compound reported to date are its antioxidant and anticancer effects.[1]

Antioxidant Activity

This compound has demonstrated excellent antioxidant capacity.[1] In a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, the compound exhibited significant free radical scavenging activity.[1]

AssayIC50Reference
DPPH Scavenging Rate0.936 µg/mL[1]
Anticancer Activity and Target Identification

Recent research has identified Heat Shock Protein 90 Alpha Family Class A Member 1 (HSP90AA1) as a direct target of this compound.[1] This interaction has significant implications for its anticancer properties.

The binding of this compound to HSP90AA1 leads to the modulation of its function, which in turn affects the stability and expression of mutant p53 (Mut-p53).[1] This triggers a cascade of events that can reduce adriamycin-induced drug resistance in cancer cells.[1] Studies in liver (HepG2) and breast (MCF-7) cancer cell lines have shown that this compound can influence these pathways.[1]

A comprehensive drug affinity responsive target stability (DARTS) technique, combined with bioinformatics analysis, initially identified 317 potential targets for this compound.[1] Further investigation through reverse virtual docking, molecular dynamics simulations, and cellular thermal shift assays pinpointed HSP90AA1 as the primary target.[1]

G PCC This compound (PCC) HSP90AA1 HSP90AA1 PCC->HSP90AA1 binds to and modulates Mut_p53 Mutant p53 (Mut-p53) HSP90AA1->Mut_p53 regulates stability of Drug_Resistance Adriamycin-Induced Drug Resistance HSP90AA1->Drug_Resistance modulation reduces Mut_p53->Drug_Resistance contributes to Cancer_Cell_Apoptosis Cancer Cell Apoptosis Drug_Resistance->Cancer_Cell_Apoptosis inhibits

Caption: Signaling pathway of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the primary literature for the study of this compound.

Isolation of this compound from Saxifraga tangutica
  • Extraction: 500 g of dried whole plants of S. tangutica are extracted three times with 12 L of methanol. The extract is then concentrated to 500 mL using a rotary evaporator.[1]

  • Adsorption: The concentrated extract is mixed with 200 g of polyamide and dried in an oven to obtain a sample-polyamide mixture.[1]

  • Chromatography: The mixture is subjected to medium-pressure and high-performance liquid chromatography (HPLC) for purification.[1]

    • Medium-Pressure Chromatography: A gradient elution is performed over 90 minutes with 18-26% acetonitrile (B52724), followed by 20 minutes with 26% acetonitrile.[1]

    • HPLC: The target fractions are further purified on a Click XIon column with isocratic elution using 91% acetonitrile for 30 minutes.[1]

  • Final Product: The purified fraction is concentrated under reduced pressure to yield this compound.[1]

G start Dried Saxifraga tangutica extraction Methanol Extraction start->extraction concentration1 Rotary Evaporation extraction->concentration1 adsorption Polyamide Adsorption concentration1->adsorption mplc Medium-Pressure Liquid Chromatography adsorption->mplc hplc High-Performance Liquid Chromatography mplc->hplc concentration2 Reduced Pressure Concentration hplc->concentration2 end This compound concentration2->end

Caption: Workflow for the isolation of this compound.

Cellular Thermal Shift Assay (CETSA)

This assay is used to verify the binding of this compound to its target protein, HSP90AA1.[1]

  • Protein Extraction: Total protein is extracted from cells (e.g., HepG2 or MCF-7) using an M-PER lysis buffer.[1]

  • Incubation: The protein mixture is incubated with or without this compound for 30 minutes at room temperature.[1]

  • Heat Treatment: The samples are divided into aliquots and heated in a water bath at a range of temperatures (e.g., 50, 56, 62, 68, 74, and 80 °C) for 3 minutes.[1]

  • Centrifugation: The samples are centrifuged at high speed (12,000 rpm) for 3 minutes to pellet the aggregated proteins.[1]

  • Analysis: The supernatant containing the soluble proteins is collected for Western blot analysis to evaluate the levels of HSP90AA1.[1] An increase in the thermal stability of HSP90AA1 in the presence of the compound indicates binding.[1]

Western Blot Analysis

This technique is used to quantify the expression levels of specific proteins.

  • Cell Culture and Treatment: HepG2 and MCF-7 cells are seeded in 6-well plates. After adherence, they are incubated with varying concentrations of this compound (e.g., 5, 10, and 30 µM) for 24 hours.[1]

  • Protein Extraction and Quantification: Total proteins are extracted using M-PER lysis buffer, and the protein concentration is measured using a BCA kit.[1]

  • Electrophoresis and Transfer: Equal amounts of protein are separated by 8% SDS-PAGE and transferred to a PVDF membrane.[1]

  • Blocking and Antibody Incubation: The membrane is blocked with 5% skim milk for 2 hours, followed by incubation with primary antibodies against the target proteins (e.g., HSP90AA1, Mut-p53).[1]

  • Detection: After washing, the membrane is incubated with a secondary antibody, and the protein bands are visualized using a suitable detection reagent.[1]

Predicted Drug-like Properties (ADMET)

In silico predictions of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of this compound have been performed to evaluate its drug-like properties.[1]

ParameterPredicted Value/OutcomeReference
Caco-2 Permeability -5.052 (Acceptable Absorption)[1]
Cytochrome P450 (CYP) Interaction Substrate and inhibitor predictions available[1]
Toxicity No significant toxicity predicted (DILI, rat oral acute toxicity, human hepatotoxicity, immunotoxicity)[1]

Future Directions

The discovery of this compound's biological activities and its specific molecular target opens up several avenues for future research. Further preclinical studies are warranted to validate its anticancer efficacy in vivo. Elucidation of the precise binding site on HSP90AA1 could facilitate the design of more potent synthetic analogs. Additionally, exploring its potential in other therapeutic areas where HSP90AA1 and oxidative stress play a role is a promising direction. The development of a scalable synthetic route would also be crucial for its further development as a therapeutic agent.

References

Structure Elucidation of N-p-coumaroyl-N'-caffeoylputrescine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of N-p-coumaroyl-N'-caffeoylputrescine (PCC), a naturally occurring alkaloid with significant antioxidant properties.[1] First isolated from Saxifraga tangutica, this document details the methodologies for its extraction, purification, and characterization using modern spectroscopic techniques.[1] Included are detailed experimental protocols, tabulated quantitative data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and graphical visualizations of the elucidation workflow and its known biological signaling pathway. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound (PCC) is a phenylpropanoid amide that has garnered interest due to its potent antioxidant activity.[1] Initially identified in Exochorda racemosa and later isolated from the traditional Tibetan medicine Saxifraga tangutica, its structural characterization is crucial for understanding its bioactivity and potential therapeutic applications.[1] The molecule consists of a central putrescine core acylated with a p-coumaroyl group at one nitrogen atom and a caffeoyl group at the other. This guide provides an in-depth look at the analytical techniques employed to confirm this structure.

Isolation and Purification

The isolation of this compound from its natural source, Saxifraga tangutica, involves a multi-step chromatographic process.[1] The general workflow is designed to separate the compound of interest from a complex mixture of plant metabolites.

Experimental Protocol: Isolation from Saxifraga tangutica
  • Extraction:

    • Dried, whole plants of S. tangutica (500 g) are extracted three times with 12 L of methanol (B129727).[1]

    • The methanol extracts are combined and concentrated using a rotary evaporator to a volume of 500 mL.[1]

    • The concentrated extract is mixed with 200 g of polyamide and dried in an oven to obtain a sample-polyamide mixture.[1]

  • Medium-Pressure Liquid Chromatography (MPLC) - Step 1:

    • The sample-polyamide mixture is subjected to MPLC on a MCI gel column.[1]

    • A stepwise gradient elution is performed with methanol and water.

    • Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the target compound.

  • MPLC - Step 2 (Fraction Fr4):

    • The fraction identified as containing the compound of interest (Fr4) is further purified on a spherical C18 MPLC column.[1]

    • Elution is carried out with a gradient of acetonitrile (B52724) in water.[1]

    • This step yields a more refined fraction (Fr4-5) enriched with PCC.[1]

  • High-Performance Liquid Chromatography (HPLC) - Final Purification:

    • The enriched fraction (Fr4-5) is dissolved in methanol.[1]

    • Final purification is achieved by preparative HPLC on a Click XIon column.[1]

    • Isocratic elution with 91% acetonitrile is used to yield the pure compound (Fr4-5-1), this compound.[1]

    • The final product is concentrated under reduced pressure to yield a yellowish solid.[1]

cluster_extraction Extraction cluster_mplc1 MPLC Step 1 cluster_mplc2 MPLC Step 2 cluster_hplc Final Purification plant S. tangutica (Dried Plant) extract Methanol Extraction plant->extract concentrate Concentration & Polyamide Adsorption extract->concentrate mci MCI Gel Column concentrate->mci frac4 Fraction Fr4 mci->frac4 c18 Spherical C18 Column frac4->c18 frac45 Fraction Fr4-5 c18->frac45 hplc Preparative HPLC (Click XIon) frac45->hplc pure Pure PCC hplc->pure

Isolation and Purification Workflow for PCC.

Spectroscopic Data and Structure Elucidation

The definitive structure of this compound was determined through a combination of Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

  • Instrument: Waters QDa electrospray ionization mass spectrometer.[1]

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Analysis: The sample is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer. The mass-to-charge ratio (m/z) of the resulting ions is measured.

IonObserved m/zInterpretation
[M+Na]⁺396.17Sodium adduct of the molecule
Molecular Formula C₂₂H₂₄N₂O₅Calculated Molecular Weight: 396.44 g/mol

Table 1: Mass Spectrometry Data for this compound.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (¹H, ¹³C) and 2D (HSQC, HMBC) NMR experiments are essential for determining the carbon-hydrogen framework and the connectivity of atoms within the molecule.

  • Instrument: Bruker Avance 600 MHz spectrometer.[1]

  • Solvent: A suitable deuterated solvent such as Methanol-d₄ (CD₃OD) or DMSO-d₆ is used.

  • Temperature: Standard probe temperature (e.g., 298 K).

  • Experiments: ¹H NMR, ¹³C NMR, Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) spectra are acquired.

The following table summarizes the ¹H and ¹³C NMR chemical shift assignments for this compound.[1]

PositionδC (ppm)δH (ppm) (Multiplicity, J in Hz)
p-Coumaroyl Moiety
1'129.1
2', 6'115.17.32 (d, 8.5)
3', 5'125.86.74 (d, 8.5)
4'158.9
7'139.57.38 (d, 15.7)
8'117.96.31 (d, 15.7)
9'165.3
Caffeoyl Moiety
1''125.9
2''114.76.93 (d, 2.1)
3''144.9
4''147.9
5''113.86.83 (d, 8.2)
6''120.36.79 (dd, 8.2, 2.1)
7''139.77.23 (d, 15.7)
8''118.26.20 (d, 15.7)
9''165.3
Putrescine Moiety
138.33.17 (t, 6.7)
226.81.46 (m)
326.81.46 (m)
438.33.17 (t, 6.7)

Table 2: ¹H and ¹³C NMR Data for this compound.[1]

2D NMR experiments establish the connectivity between protons and carbons.

  • HSQC: This experiment correlates protons directly to the carbons they are attached to. For instance, it confirmed the assignment of the methylene (B1212753) protons at δH 3.17 to the carbons at δC 38.3 (C-1 and C-4 of putrescine).[1]

  • HMBC: This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular structure. Key HMBC correlations include:

    • The correlation between the protons at δH 7.32 (H-2'/6') and the carbon at δC 129.1 (C-1') confirmed the para-substituted aromatic ring of the coumaroyl group.[1]

    • Correlations from the olefinic proton H-7'' (δH 7.23) to carbons C-2'' (δC 114.7) and C-6'' (δC 120.3) helped place the substituents on the caffeoyl ring.[1]

Key HMBC correlations in PCC. (Diagram is illustrative; requires an actual structure image for full context).

Biological Activity and Signaling Pathway

This compound has been shown to modulate the heat shock protein 90 alpha family class A member 1 (HSP90AA1).[1][2] This interaction subsequently affects the expression of mutant p53 (Mut-p53), which can trigger a cascade effect reducing adriamycin-induced drug resistance in cancer cells.[1][2]

cluster_effect Cellular Effect PCC N-p-coumaroyl-N'- caffeoylputrescine (PCC) HSP90 HSP90AA1 PCC->HSP90 Modulates Reduced_DR Reduced Drug Resistance MUTP53 Mutant p53 (Mut-p53) HSP90->MUTP53 Affects Expression DR Adriamycin-induced Drug Resistance MUTP53->DR Promotes

Signaling Pathway of PCC via HSP90AA1 Modulation.

Conclusion

The structure of this compound has been unequivocally established through a systematic process of isolation and spectroscopic analysis. The detailed methodologies and data presented in this guide serve as a foundational reference for researchers working with this and similar natural products. The elucidation of its structure is the first step toward exploring its full pharmacological potential, particularly its role in modulating HSP90AA1 and influencing drug resistance in cancer cells. Further investigation into its synthesis, mechanism of action, and in vivo efficacy is warranted.

References

Biosynthesis of p-Coumaroyl Amides in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

p-Coumaroyl amides, a significant subclass of hydroxycinnamic acid amides (HCAAs) or phenolamides, are specialized metabolites widely distributed throughout the plant kingdom.[1][2] These compounds are formed by the conjugation of p-coumaric acid with a variety of primary and secondary amines, including amino acids, biogenic amines, and polyamines.[1][3] p-Coumaroyl amides play crucial roles in plant physiology, contributing to developmental processes, defense against pathogens and insects, and protection from abiotic stresses like UV radiation.[2][3] Their accumulation is often observed in seeds and roots.[3] Beyond their function in plants, these molecules exhibit a range of biological activities beneficial to human health, such as antioxidant and anti-inflammatory properties, making them subjects of interest for researchers, scientists, and drug development professionals.[2]

This technical guide provides an in-depth overview of the biosynthesis of p-coumaroyl amides, detailing the core enzymatic steps, regulatory mechanisms, and key molecular players. It includes structured quantitative data, detailed experimental protocols for their analysis, and visual diagrams of the relevant biochemical and logical pathways to facilitate a comprehensive understanding of this important metabolic process.

The Core Biosynthetic Pathway

The formation of p-coumaroyl amides originates from the general phenylpropanoid pathway, which converts the amino acid L-phenylalanine into a variety of phenolic compounds. The biosynthesis can be delineated into two major stages: the synthesis of the activated acyl donor, p-coumaroyl-CoA, and its subsequent conjugation to an amine acceptor.

Stage 1: Formation of p-Coumaroyl-CoA

The initial steps are foundational to all phenylpropanoid-derived metabolites:

  • L-Phenylalanine to Cinnamic Acid: The pathway begins with the non-oxidative deamination of L-phenylalanine, a reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL) .[3][4]

  • Cinnamic Acid to p-Coumaric Acid: The resulting cinnamic acid is then hydroxylated at the para-position by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase, to yield p-coumaric acid.[3][4]

  • p-Coumaric Acid to p-Coumaroyl-CoA: The carboxyl group of p-coumaric acid is activated by the attachment of Coenzyme A. This crucial activation step is catalyzed by 4-Coumarate:CoA Ligase (4CL) , producing the high-energy thioester p-coumaroyl-CoA, a key branch-point intermediate in plant secondary metabolism.[1][5]

Stage 2: Amide Bond Formation

The final and defining step is the transfer of the p-coumaroyl group from p-coumaroyl-CoA to the amino group of an acceptor molecule. This reaction is catalyzed by a diverse group of acyltransferases .[1] The specific p-coumaroyl amide produced is determined by the amine substrate utilized by the enzyme.

p-Coumaroyl_Amide_Biosynthesis Core Biosynthetic Pathway of p-Coumaroyl Amides Phe L-Phenylalanine PAL PAL Phe->PAL Cin Cinnamic Acid C4H C4H Cin->C4H pCoumaric p-Coumaric Acid CL4 4CL pCoumaric->CL4 pCoumaroylCoA p-Coumaroyl-CoA AT BAHD Acyl- transferase pCoumaroylCoA->AT Amine Amine Acceptor (e.g., Agmatine, Tyramine (B21549), Putrescine, Amino Acids) Amine->AT pCoumaroylAmide p-Coumaroyl Amide PAL->Cin C4H->pCoumaric CL4->pCoumaroylCoA AT->pCoumaroylAmide

Caption: Core biosynthetic pathway of p-coumaroyl amides.

Key Enzymes and Substrates

The diversity of p-coumaroyl amides in plants is a direct result of the substrate promiscuity of the enzymes involved, particularly the acyltransferases that perform the final conjugation step.

Acyltransferases: The BAHD Family

The transfer of the p-coumaroyl group from p-coumaroyl-CoA is primarily catalyzed by members of the BAHD acyltransferase superfamily.[1][6] This family is named after the first four enzymes of this type to be characterized: BEAT (benzylalcohol O-acetyltransferase), AHCT (anthocyanin O-hydroxycinnamoyltransferase), HCBT (anthranilate N-hydroxycinnamoyl/benzoyltransferase), and DAT (deacetylvindoline 4-O-acetyltransferase). BAHD enzymes utilize acyl-CoA thioesters as acyl donors and a wide range of molecules as acyl acceptors.[6]

A well-studied example is Agmatine Coumaroyl Transferase (ACT) , which catalyzes the formation of p-coumaroylagmatine (B1236574) from p-coumaroyl-CoA and the biogenic amine agmatine.[1] Other characterized enzymes include tyramine N-hydroxycinnamoyl transferase from potato and serotonin (B10506) N-hydroxycinnamoyl transferase from pepper, which produce p-coumaroyltyramine and p-coumaroylserotonin, respectively.[1]

While the BAHD family is predominant, another superfamily, the Serine Carboxypeptidase-Like (SCPL) acyltransferases , also catalyzes acylation reactions. However, SCPL enzymes utilize 1-O-β-D-glucose esters as acyl donors instead of the CoA thioesters used by the BAHD family, placing them in a different metabolic context.[1][7]

Amine Acceptors: The Source of Diversity

The second substrate in the reaction, the amine acceptor, dictates the final structure and class of the resulting p-coumaroyl amide. These acceptors are drawn from various metabolic pools:

  • Amino Acids: Conjugation with amino acids like tyrosine, tryptophan, aspartate, and glutamate (B1630785) has been observed, particularly in plants such as Theobroma cacao.[1]

  • Biogenic Amines: These are derived from the decarboxylation of amino acids and include tyramine, serotonin, and agmatine.[1]

  • Polyamines: These are aliphatic polycations essential for cell growth and development. The most common polyamines conjugated with p-coumaric acid are putrescine, spermidine, and spermine.[1] They are synthesized from arginine or ornithine precursors.[8]

Polyamine_Biosynthesis Simplified Polyamine Biosynthesis Pathway Arg L-Arginine ADC ADC Arg->ADC Orn L-Ornithine ODC ODC Orn->ODC Agm Agmatine AIH AIH Agm->AIH Put Putrescine SPDS SPDS Put->SPDS Spd Spermidine SPMS SPMS Spd->SPMS note Feed into Amide Synthesis Spd->note Spm Spermine dcSAM Decarboxylated SAM dcSAM->SPDS Aminopropyl group donor dcSAM->SPMS ADC->Agm ODC->Put AIH->Put SPDS->Spd SPMS->Spm

Caption: Simplified biosynthetic pathway of common polyamine donors.

Quantitative Data on Biosynthesis

Quantitative analysis of enzyme kinetics and substrate specificity is essential for understanding the metabolic flux and substrate preference within the p-coumaroyl amide biosynthetic network. Data remains sparse across the plant kingdom, but specific studies provide valuable insights.

Table 1: Substrate Specificity of Acyltransferases

EnzymeSource OrganismAcyl-CoA DonorAcceptor MoleculeRelative ActivityReference
pCAT Zea mays (Maize)p-Coumaroyl-CoADihydrosinapyl alcohol++ (Strong)[9]
p-Coumaroyl-CoASinapyl alcohol+ (Positive)[9]
p-Coumaroyl-CoAConiferyl alcohol+ (Positive)[9]
Feruloyl-CoADihydrosinapyl alcohol++ (Strong)[9]
Feruloyl-CoASinapyl alcohol+ (Positive)[9]
Caffeoyl-CoADihydrosinapyl alcohol- (Not detectable)[9]
HCT2 Trifolium pratense (Red Clover)p-Coumaroyl-CoAMalateHigh[10]
Caffeoyl-CoAMalateLow[10]
ACT Hordeum vulgare (Barley)p-Coumaroyl-CoAAgmatinek/K = 55.4 L·s⁻¹·µmol⁻¹[2]

Note: The data for maize pCAT is qualitative based on conjugate production. The kinetic parameter for barley ACT provides a specific measure of catalytic efficiency.

Table 2: Concentration of Selected p-Coumaroyl Amides in Plant Tissues

CompoundPlant SpeciesTissueConcentration (µg/g)Reference
Avenanthramide 2p (p-coumaroyl anthranilate analog)Avena sativa (Oat)Dehulled Seed20 - 150[11]
Avenanthramide 2c (caffeoyl anthranilate analog)Avena sativa (Oat)Dehulled Seed10 - 100[11]
Avenanthramide 2f (feruloyl anthranilate analog)Avena sativa (Oat)Dehulled Seed5 - 80[11]
p-Coumaroylagmatine Hordeum vulgare (Barley)Germinating Shoots~6,500 - 100,000 (ng/g)[12]
p-Coumaroylputrescine Hordeum vulgare (Barley)Germinating RootsHigh (root-specific)[12]

Note: Concentrations can vary significantly based on genotype, developmental stage, and environmental conditions.

Experimental Protocols

The study of p-coumaroyl amide biosynthesis relies on robust biochemical and analytical techniques to identify and quantify metabolites, measure enzyme activity, and analyze gene expression.

General Workflow for Analysis

A typical experimental workflow involves extraction of metabolites from plant tissue, separation and detection by chromatography and mass spectrometry, and finally, data analysis for identification and quantification.

Experimental_Workflow General Experimental Workflow for Amide Analysis Start Plant Tissue (e.g., leaves, seeds, roots) Grind Homogenization (e.g., in Liquid Nitrogen) Start->Grind Extract Solvent Extraction (e.g., 80% Methanol or Ethanol) Grind->Extract Separate Separation (Centrifugation/Filtration) Extract->Separate Analysis UHPLC-HRMS Analysis Separate->Analysis DataProc Data Processing (Peak detection, Alignment) Analysis->DataProc Id Compound Identification (MS/MS fragmentation, Standards) DataProc->Id Quant Quantification (Peak area integration) DataProc->Quant Result Metabolite Profile Id->Result Quant->Result

Caption: A typical experimental workflow for p-coumaroyl amide analysis.
Protocol: Extraction and Quantification by UHPLC-HRMS

This protocol provides a general method for the analysis of p-coumaroyl amides from plant material.[11][13][14]

  • Sample Preparation:

    • Flash-freeze approximately 100 mg of fresh plant tissue in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a mortar and pestle or a bead beater.

  • Extraction:

    • Add 1.5 mL of 80% ethanol (B145695) (or methanol) containing 0.1% formic acid to the powdered tissue. For targeted analysis, an internal standard can be added at this stage.

    • Vortex thoroughly and incubate in a shaker at 50°C for 1 hour.[11]

    • Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube. For exhaustive extraction, the pellet can be re-extracted, and the supernatants pooled.

  • Analysis by UHPLC-HRMS:

    • Chromatography:

      • System: Ultra-High-Performance Liquid Chromatography (UHPLC).

      • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 3 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.

      • Flow Rate: 0.35 mL/min.

      • Gradient: Start with 5% B for 1 min, increase linearly to 100% B over 23 min, hold for 4 min, and then return to initial conditions.[14]

    • Mass Spectrometry:

      • System: High-Resolution Mass Spectrometer (HRMS), such as a Q-TOF or Orbitrap.

      • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for amides.

      • Data Acquisition: Perform full scan MS to detect precursor ions and data-dependent MS/MS to obtain fragmentation spectra for identification.

  • Data Analysis:

    • Process raw data using appropriate software to detect chromatographic peaks.

    • Identify compounds by comparing retention times and MS/MS fragmentation patterns with authentic standards or by matching against spectral libraries and databases.

    • Quantify compounds by integrating the peak area of the precursor ion and comparing it to a standard curve or the internal standard.

Protocol: In Vitro Acyltransferase Assay

This protocol describes a method to measure the activity of a candidate p-coumaroyl-CoA-dependent acyltransferase.[13][15]

  • Enzyme Preparation:

    • Express the recombinant acyltransferase protein in a suitable host (e.g., E. coli or yeast) and purify it. Alternatively, use a total protein extract from plant tissue known to have high activity.

  • Reaction Mixture:

    • Prepare a reaction mixture in a microcentrifuge tube containing:

      • 100 mM Tris-HCl buffer (pH 7.5).

      • 1 mM Dithiothreitol (DTT).

      • 5 mM of the amine acceptor substrate (e.g., agmatine, tyramine).

      • 5-10 µg of purified enzyme or 50 µg of total protein extract.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding 200 µM p-coumaroyl-CoA.

    • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes). The time should be within the linear range of product formation.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding an equal volume of acetonitrile or by acidifying with formic acid.

    • Centrifuge the mixture at high speed to pellet the precipitated protein.

    • Analyze the supernatant by HPLC or LC-MS to separate and quantify the p-coumaroyl amide product. The amount of product formed over time is used to calculate the enzyme's specific activity.

References

A Comprehensive Technical Guide to Putrescine Biosynthetic Pathways in Higher Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core biosynthetic pathways of putrescine in higher plants. It details the enzymatic reactions, subcellular compartmentalization, and regulatory aspects of putrescine synthesis. Furthermore, this document includes quantitative data on putrescine accumulation, detailed experimental protocols for key enzymatic assays, and visualizations of the metabolic pathways to serve as a valuable resource for research and development.

Core Biosynthetic Pathways of Putrescine

In higher plants, the diamine putrescine, a central precursor for the biosynthesis of higher polyamines like spermidine (B129725) and spermine, is synthesized via multiple pathways.[1][2] The primary routes originate from the amino acids ornithine and arginine.[3] The prevalence of a specific pathway can depend on the plant species, tissue type, and environmental stress conditions.[4][5]

The Ornithine Decarboxylase (ODC) Pathway

The most direct route to putrescine synthesis is through the decarboxylation of ornithine, a reaction catalyzed by the enzyme ornithine decarboxylase (ODC; EC 4.1.1.17).[1] This pathway, while common in many eukaryotes, is notably absent in the Brassicaceae family, including the model organism Arabidopsis thaliana.[1][6] In this single-step reaction, ODC, which uses pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor, removes the carboxyl group from ornithine to yield putrescine and carbon dioxide.[4][7]

ODC_Pathway Ornithine L-Ornithine Putrescine Putrescine Ornithine->Putrescine Ornithine Decarboxylase (ODC) EC 4.1.1.17 CO2 CO₂ Putrescine->CO2

Caption: The Ornithine Decarboxylase (ODC) pathway for putrescine synthesis.

The Arginine Decarboxylase (ADC) Pathway

The ADC pathway is a multi-step process that converts arginine to putrescine and is a primary route in many plant species, including those lacking ODC.[6][8][9]

The pathway involves three key enzymatic steps:

  • Arginine Decarboxylase (ADC; EC 4.1.1.19): Arginine is first decarboxylated to produce agmatine (B1664431).[1][3] In Arabidopsis thaliana, two genes, ADC1 and ADC2, encode for this enzyme and exhibit tissue-specific expression.[1]

  • Agmatine Iminohydrolase (AIH; EC 3.5.3.12): Agmatine is then deiminated by AIH to form N-carbamoylputrescine (NCP) and ammonia (B1221849).[1][3]

  • N-carbamoylputrescine Amidohydrolase (CPA; EC 3.5.1.53): In the final step, NCP is hydrolyzed by CPA (also referred to as nitrilase-like protein 1 or NLP1) to yield putrescine, ammonia, and carbon dioxide.[3][8][9][10]

ADC_Pathway Arginine L-Arginine Agmatine Agmatine Arginine->Agmatine Arginine Decarboxylase (ADC) EC 4.1.1.19 NCP N-Carbamoylputrescine Agmatine->NCP Agmatine Iminohydrolase (AIH) EC 3.5.3.12 Putrescine Putrescine NCP->Putrescine N-Carbamoylputrescine Amidohydrolase (CPA) EC 3.5.1.53

Caption: The multi-step Arginine Decarboxylase (ADC) pathway.

The Alternative Arginase/Agmatinase (ARGAH) Pathway

Recent evidence has identified a third route for putrescine synthesis in plants that also begins with arginine.[11][12] This pathway involves the concerted action of ADC and an arginase/agmatinase (ARGAH) enzyme.

  • Arginine Decarboxylase (ADC): As in the primary ADC pathway, arginine is converted to agmatine.

  • Arginase/Agmatinase (ARGAH): Plant arginase enzymes have been shown to possess dual functionality, acting as agmatinases that convert agmatine directly to putrescine and urea.[11]

This pathway provides an alternative to the AIH/CPA-dependent conversion of agmatine.[11][12]

ARGAH_Pathway Arginine L-Arginine Agmatine Agmatine Arginine->Agmatine Arginine Decarboxylase (ADC) Putrescine Putrescine Agmatine->Putrescine Arginase/Agmatinase (ARGAH) Urea Urea Putrescine->Urea

Caption: The alternative Arginase/Agmatinase (ARGAH) pathway.

Subcellular Compartmentalization of Putrescine Biosynthesis

The synthesis of putrescine is spatially organized within plant cells, with different pathways and enzymes localized to specific organelles.[6][13] This compartmentalization suggests distinct pools of putrescine may exist for different metabolic or signaling purposes.

  • Chloroplasts: In Arabidopsis, ADC2 and ARGAH2 are localized to the chloroplast, indicating that the ARGAH-mediated pathway can occur within this organelle.[11][12][14]

  • Endoplasmic Reticulum (ER): Studies in soybean, rice, and Arabidopsis have localized ODC, AIH, and CPA (NLP1) to the ER.[6][13]

  • Mitochondria: In rice, agmatinase has been found to be localized to the mitochondria.[6][13]

This distribution suggests that the cytoplasm is largely excluded from primary putrescine synthesis.[6]

Compartmentalization cluster_chloroplast Chloroplast cluster_er Endoplasmic Reticulum (ER) cluster_mito Mitochondrion ADC2 ADC2 ARGAH2 ARGAH2 Arginine_C Arginine Agmatine_C Agmatine Arginine_C->Agmatine_C ADC2 Putrescine_C Putrescine Agmatine_C->Putrescine_C ARGAH2 ODC_ER ODC AIH_ER AIH CPA_ER CPA (NLP1) Ornithine_ER Ornithine Putrescine_ER Putrescine Ornithine_ER->Putrescine_ER ODC Agmatine_ER Agmatine NCP_ER NCP Agmatine_ER->NCP_ER AIH NCP_ER->Putrescine_ER CPA Agmatinase_M Agmatinase Agmatine_M Agmatine Putrescine_M Putrescine Agmatine_M->Putrescine_M Agmatinase

Caption: Subcellular localization of putrescine biosynthetic enzymes in plants.

Quantitative Data on Putrescine Levels and Enzyme Activity

Putrescine levels and the activity of its biosynthetic enzymes are highly dynamic, responding to developmental cues and environmental stress. The following tables summarize representative quantitative data from the literature.

Table 1: Putrescine Concentration in Response to D-Arginine Treatment in Arabidopsis thaliana

D-Arginine ConcentrationPutrescine (% of Control)Spermidine (% of Control)Spermine + Thermospermine (% of Control)
0.01 mM~65-70%No significant changeNo significant change
0.05 mM~65-70%No significant change~178%
0.1 mM~65-70%No significant change~200%
0.6 mM~40%No significant change~135%
Data derived from studies on the effect of the ADC inhibitor D-Arginine on polyamine content in Arabidopsis seedlings.[15]

Table 2: Effect of Putrescine Application on Growth Parameters of Wheat Under Drought Stress

TreatmentShoot Fresh Weight (% of Control)Shoot Dry Weight (% of Control)Root Fresh Weight (% of Control)Root Dry Weight (% of Control)
Drought54.6%55.0%57.7%50.4%
Drought + 1 mM Putrescine108.8%109.1%114.2%156.4%
Data derived from a study on the application of putrescine to alleviate drought stress in wheat.[16]

Table 3: Arginine and Ornithine Decarboxylase Activity in Young Leaves of Various Plant Species

Plant SpeciesODC Activity (nmol/h/g FW)ADC Activity (nmol/h/g FW)
Lycopersicon esculentum1.1 - 3.61 - 1600
Avena sativa1.1 - 3.61 - 1600
Heliotropium angiospermum1.1 - 3.61 - 1600
Data represents the range of activities observed in the youngest leaves of the tested species.[17][18]

Experimental Protocols

Accurate measurement of putrescine and the activity of its biosynthetic enzymes is critical for research. The following sections provide detailed methodologies for key assays.

General Workflow for Enzyme Activity Assays

The determination of ADC and ODC activity typically involves the quantification of a product formed from a labeled substrate. The most common method relies on detecting the release of ¹⁴CO₂ from radiolabeled arginine or ornithine.[4][5]

Assay_Workflow Start Plant Tissue Homogenization (in extraction buffer) Centrifuge Centrifugation (e.g., 25,000 x g for 20 min) Start->Centrifuge Supernatant Collect Supernatant (Crude Enzyme Extract) Centrifuge->Supernatant Reaction Incubation with Labeled Substrate (e.g., L-[U-¹⁴C]arginine or L-[U-¹⁴C]ornithine) and cofactors (e.g., PLP) Supernatant->Reaction Stop Stop Reaction (e.g., adding acid) Reaction->Stop Trap Trap Released ¹⁴CO₂ (e.g., with filter paper soaked in alkali) Stop->Trap Quantify Quantification (Scintillation Counting) Trap->Quantify End Calculate Enzyme Activity Quantify->End

Caption: General workflow for radiolabeled decarboxylase activity assays.

Protocol for ADC and ODC Activity Assay

This protocol is adapted from methodologies used for determining ADC and ODC activities in plant tissues by measuring the release of ¹⁴CO₂.[4][5][19]

1. Enzyme Extraction:

  • Homogenize fresh plant tissue in a cold extraction buffer (e.g., 100 mM potassium phosphate, pH 8.0) containing protease inhibitors (0.1 mM PMSF), antioxidants (20 mM sodium ascorbate), and cofactors (1 mM pyridoxal-5'-phosphate, 10 mM DTT, 0.1 mM EDTA).[19]

  • Centrifuge the homogenate at approximately 25,000 x g for 20 minutes at 4°C.[19]

  • The resulting supernatant is the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).[19]

2. Reaction Mixture:

  • Prepare reaction vials, typically sealed serum vials with a center well.

  • The reaction mixture in the main vial should contain the enzyme extract and the appropriate substrate in a buffered solution.

  • For ADC Activity: Use L-arginine (e.g., 9 mM) spiked with L-[U-¹⁴C]arginine.[19]

  • For ODC Activity: Use L-ornithine (e.g., 63 mM) spiked with L-[U-¹⁴C]ornithine.[19]

  • Place a piece of filter paper soaked in a CO₂ trapping agent (e.g., 1 M NaOH or hyamine hydroxide) into the center well to capture the released ¹⁴CO₂.

3. Incubation:

  • Seal the vials and incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a defined period (e.g., 60 minutes).[19]

4. Stopping the Reaction and Trapping ¹⁴CO₂:

  • Stop the enzymatic reaction by injecting a strong acid (e.g., 2 M H₂SO₄ or 5 N HCl) into the main reaction mixture, which also facilitates the release of dissolved CO₂.

  • Continue incubation for an additional period (e.g., 30-60 minutes) to ensure complete trapping of the released ¹⁴CO₂ by the filter paper in the center well.

5. Quantification:

  • Carefully remove the filter paper from the center well and place it into a scintillation vial containing a suitable scintillation cocktail.

  • Measure the radioactivity using a liquid scintillation counter.

  • Calculate the enzyme activity based on the amount of ¹⁴CO₂ captured, the specific activity of the labeled substrate, the amount of protein in the extract, and the incubation time. Results are typically expressed as nmol CO₂ released per mg protein per hour.

Important Considerations:

  • Blanks: Run control reactions without enzyme extract or with heat-inactivated extract to account for non-enzymatic decarboxylation.

  • Interference: Crude plant extracts may contain substances that interfere with the assay, such as high arginase activity or amine oxidases that degrade the products.[17][18] The addition of inhibitors like 15-20 mM ornithine (to inhibit arginase) or 0.1-0.2 mM aminoguanidine (B1677879) (to inhibit amine oxidases) may be necessary to obtain reliable results.[17][18]

Protocol for Putrescine Quantification by High-Performance Liquid Chromatography (HPLC)

This is a generalized protocol for the analysis of free polyamines, including putrescine, which often involves derivatization for detection.

1. Extraction:

  • Homogenize frozen, ground plant tissue in a cold acid solution (e.g., 5% perchloric acid, PCA) at a ratio of approximately 1:5 to 1:10 (w/v).

  • Incubate the homogenate on ice for 1 hour.

  • Centrifuge at high speed (e.g., 48,000 x g) for 20 minutes at 4°C. The supernatant contains the free polyamines.

2. Derivatization (e.g., Dansylation):

  • Mix a known volume of the supernatant with an equal volume of a saturated sodium carbonate solution.

  • Add a solution of dansyl chloride in acetone.

  • Incubate the mixture in the dark at a controlled temperature (e.g., 60°C) for 1 hour.

  • Add a solution of proline or ammonia to react with excess dansyl chloride.

  • Extract the dansylated polyamines using an organic solvent like toluene (B28343).

  • Evaporate the toluene phase to dryness under a stream of nitrogen.

  • Re-dissolve the residue in a suitable solvent for HPLC injection (e.g., acetonitrile (B52724) or methanol).

3. HPLC Analysis:

  • Column: Use a reverse-phase column (e.g., C18).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used.

  • Detection: Use a fluorescence detector, as dansylated polyamines are fluorescent.

  • Quantification: Run standards of known concentrations of putrescine (and other polyamines) that have undergone the same derivatization process to create a standard curve. Calculate the concentration in the plant samples by comparing their peak areas to the standard curve.

References

A Technical Guide to the Preliminary Bioactivity Screening of Hydroxycinnamic Acid Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary bioactivity screening of hydroxycinnamic acid amides (HCAAs), a class of naturally occurring phenolic compounds that have garnered significant interest for their therapeutic potential. HCAAs are recognized for a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. This document outlines the key experimental protocols for assessing these activities, presents quantitative data for comparative analysis, and visualizes the underlying signaling pathways.

Quantitative Bioactivity Data of Hydroxycinnamic Acid Amides

The bioactivity of HCAAs is influenced by the nature of the hydroxycinnamic acid and the conjugated amine moiety. The following tables summarize the in vitro efficacy of various HCAAs across key biological assays.

Table 1: Antioxidant Activity of Hydroxycinnamic Acid Amides

The antioxidant capacity of HCAAs is commonly evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

CompoundAmine MoietyHydroxycinnamic Acid MoietyDPPH Scavenging IC50 (µM)Reference
Caffeic acid amideAmideCaffeic acid14.29[1]
N-trans-Caffeoyl-β-phenethylamineβ-phenethylamineCaffeic acid>50[2][3]
N-trans-CaffeoyltyramineTyramineCaffeic acid43.07[2][3]
N-trans-CaffeoyldopamineDopamineCaffeic acid41.62[2][3]
N-trans-Caffeoyl-L-cysteine methyl esterL-cysteine methyl esterCaffeic acid51.80[2][3]
Caffeic acid anilideAnilineCaffeic acid0.3[4]
Ferulic acid amideAmideFerulic acid590.32[1]
Table 2: Anti-inflammatory Activity of Hydroxycinnamic Acid Amides

The anti-inflammatory potential of HCAAs is often assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells, such as RAW 264.7. The IC50 value indicates the concentration that inhibits 50% of NO production.

CompoundAmine MoietyHydroxycinnamic Acid MoietyNO Production Inhibition IC50 (µM)Reference
trans-N-Caffeoyl tyramineTyramineCaffeic acid21.06
trans-N-Feruloyl tyramineTyramineFerulic acid34.52
trans-N-Caffeoyl dopamineDopamineCaffeic acid15.08
trans-N-Feruloyl dopamineDopamineFerulic acid<15.08
trans-N-Caffeoyl octopamineOctopamineCaffeic acid18.94
Table 3: Anticancer Activity of Hydroxycinnamic Acid Amides

The cytotoxic effects of HCAAs on various cancer cell lines are typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The IC50 value is the concentration required to inhibit the growth of 50% of the cancer cells.

CompoundCell LineIC50 (µM)Reference
(E)-3-(4-hydroxyphenyl)-N-(4-(N-(5-methoxypyrimidin-2-yl)-sulfamoyl)phenyl)acrylamide (HMSP)HeLa22.2
(E)-3-(4-hydroxyphenyl)-N-(4-(N-(5-methoxypyrimidin-2-yl)-sulfamoyl)phenyl)acrylamide (HMSP)SGC790117.5
(E)-3-(4-hydroxyphenyl)-N-(4-(N-(5-methoxypyrimidin-2-yl)-sulfamoyl)phenyl)acrylamide (HMSP)A54937.8
Panaxadiol-thiazole derivative 5dHep3B17.37
Panaxadiol-thiazole derivative 7bHep3B6.42

Experimental Protocols

Detailed and standardized protocols are crucial for the reliable and reproducible screening of HCAAs. The following sections provide methodologies for the key bioassays.

Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol (B129727).

    • Prepare a series of concentrations of the test compound and a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound or standard.

    • For the control, add 100 µL of DPPH solution to 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with methanol or ethanol (B145695) to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Prepare a series of concentrations of the test compound and a standard antioxidant (e.g., Trolox) in the same solvent.

  • Assay Procedure:

    • Add 10 µL of the test compound or standard to 1 mL of the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for 6 minutes.

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of inhibition of ABTS•+ is calculated as in the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant capacity as the test compound.

Anti-inflammatory Activity Assay

Principle: This assay measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS). NO production is indirectly measured by determining the concentration of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement:

    • Measure the absorbance at 540 nm.

  • Calculation:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples from the standard curve.

    • The percentage of NO production inhibition is calculated using the formula: % Inhibition = [(NO_LPS - NO_sample) / NO_LPS] * 100 where NO_LPS is the nitrite concentration in the LPS-stimulated group and NO_sample is the nitrite concentration in the test compound-treated group.

    • Determine the IC50 value from the dose-response curve.

Anticancer Activity Assay

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692), which can be solubilized and quantified. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Culture:

    • Culture the desired cancer cell line in the appropriate medium and conditions.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours. Include a vehicle control.

  • MTT Incubation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.

  • Measurement:

    • Shake the plate for 10 minutes to ensure complete dissolution and measure the absorbance at 570 nm.

  • Calculation:

    • The percentage of cell viability is calculated as: % Viability = (A_sample / A_control) * 100 where A_sample is the absorbance of the treated cells and A_control is the absorbance of the control cells.

    • The IC50 value is determined from the dose-response curve.

Neuroprotective Activity Assay

Principle: This assay evaluates the ability of a compound to protect neuronal cells from damage induced by neurotoxins. PC12 cells, a rat pheochromocytoma cell line, are often used as a model for neuronal cells as they differentiate into neuron-like cells in the presence of Nerve Growth Factor (NGF). Neurotoxicity can be induced by agents like hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA). Cell viability is then assessed, typically using the MTT assay.

Protocol:

  • Cell Culture and Differentiation:

    • Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum and 5% FBS.

    • To induce differentiation, switch to a low-serum medium (e.g., 1% horse serum) containing 50-100 ng/mL of NGF for 5-7 days.

  • Assay Procedure:

    • Plate the differentiated PC12 cells in a 96-well plate.

    • Pre-treat the cells with different concentrations of the test compound for 1-2 hours.

    • Induce neurotoxicity by adding a neurotoxin (e.g., 100 µM H2O2 or 50 µM 6-OHDA) and incubate for 24 hours. Include a negative control (cells only), a positive control (cells + neurotoxin), and a vehicle control.

  • Measurement of Cell Viability:

    • Assess cell viability using the MTT assay as described in section 2.3.1.

  • Calculation:

    • Calculate the percentage of neuroprotection as: % Neuroprotection = [(Viability_sample - Viability_toxin) / (Viability_control - Viability_toxin)] * 100 where Viability_sample is the viability of cells treated with the test compound and the neurotoxin, Viability_toxin is the viability of cells treated with the neurotoxin alone, and Viability_control is the viability of untreated cells.

    • The EC50 (half-maximal effective concentration) for neuroprotection can be determined from the dose-response curve.

Key Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying the bioactivity of HCAAs is crucial for their development as therapeutic agents. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Signaling Pathways

NF_kappaB_Signaling_Pathway cluster_nucleus Cell Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_active NF-κB (Active) NFkB_IkB->NFkB Releases Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2) NFkB_active->Gene_Expression Induces HCAA Hydroxycinnamic Acid Amide HCAA->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by hydroxycinnamic acid amides.

HIF1a_Signaling_Pathway cluster_nucleus Cell Nucleus Hypoxia Hypoxia PHD Prolyl Hydroxylases (PHDs) Hypoxia->PHD Inhibits HIF1a HIF-1α Hypoxia->HIF1a Stabilizes PHD->HIF1a Hydroxylates (in normoxia) VHL VHL HIF1a->VHL Binds to Degradation Degradation HIF1a->Degradation Degradation HIF1_complex HIF-1 Complex HIF1a->HIF1_complex Proteasome Proteasome VHL->Proteasome Targets for HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binds to Target_Genes Target Gene Expression (e.g., VEGF) HRE->Target_Genes Activates HCAA Hydroxycinnamic Acid Amide HCAA->HIF1a Inhibits Accumulation

Caption: Inhibition of the HIF-1α signaling pathway by hydroxycinnamic acid amides.

Experimental Workflows

Bioactivity_Screening_Workflow Start Start: Hydroxycinnamic Acid Amide Library Antioxidant Antioxidant Screening (DPPH, ABTS) Start->Antioxidant Anti_inflammatory Anti-inflammatory Screening (NO Production) Start->Anti_inflammatory Anticancer Anticancer Screening (MTT Assay) Start->Anticancer Neuroprotective Neuroprotective Screening (PC12 Assay) Start->Neuroprotective Hit_Identification Hit Identification & Prioritization Antioxidant->Hit_Identification Anti_inflammatory->Hit_Identification Anticancer->Hit_Identification Neuroprotective->Hit_Identification Mechanism Mechanism of Action Studies (e.g., Western Blot, qPCR) Hit_Identification->Mechanism Lead_Optimization Lead Optimization Mechanism->Lead_Optimization

Caption: General workflow for the preliminary bioactivity screening of HCAAs.

This guide provides a foundational framework for the preliminary bioactivity screening of hydroxycinnamic acid amides. By employing these standardized protocols and understanding the underlying molecular pathways, researchers can effectively identify and characterize promising lead compounds for further drug development.

References

The Role of Phenylpropanoids in Plant Secondary Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylpropanoids represent a vast and diverse class of plant secondary metabolites derived from the amino acids phenylalanine and, in some plants, tyrosine. These compounds are central to a plant's interaction with its environment, playing critical roles in defense, structural support, and signaling. The phenylpropanoid pathway, a complex and highly regulated metabolic network, channels a significant portion of the plant's fixed carbon into the biosynthesis of thousands of distinct molecules. This guide provides a comprehensive overview of the phenylpropanoid pathway, its regulation, the functions of its products, and the experimental methodologies used to study it.

The Phenylpropanoid Biosynthesis Pathway

The biosynthesis of phenylpropanoids begins with the shikimate pathway, which produces the aromatic amino acids that serve as the primary precursors. The core of the phenylpropanoid pathway then converts these amino acids into a variety of intermediates that are subsequently channeled into numerous branch pathways, leading to the production of flavonoids, monolignols (the building blocks of lignin), stilbenes, coumarins, and many other phenolic compounds.[1][2][3]

The central pathway consists of three key enzymatic steps:

  • Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to trans-cinnamic acid, the entry point into the phenylpropanoid pathway.[2][4] In some monocots and grasses, a bifunctional Phenylalanine/Tyrosine Ammonia-Lyase (PTAL) can also convert L-tyrosine to p-coumaric acid.[2]

  • Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H hydroxylates cinnamic acid to produce p-coumaric acid.[1]

  • 4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA, a central intermediate that stands at the branching point for numerous downstream pathways.[1][5]

From p-coumaroyl-CoA, the pathway diverges to produce a wide array of secondary metabolites, including:

  • Flavonoids: Synthesized via the action of chalcone (B49325) synthase (CHS), flavonoids are involved in pigmentation, UV protection, and defense.[6]

  • Monolignols: A series of reduction and methylation reactions lead to the formation of monolignols (p-coumaryl, coniferyl, and sinapyl alcohols), which are the precursors to lignin (B12514952), a major component of the plant cell wall providing structural integrity.[2][7]

  • Stilbenes and Coumarins: These compounds are produced through alternative branches of the pathway and often function as phytoalexins, antimicrobial compounds produced in response to pathogen attack.[1][2]

Regulation of the Phenylpropanoid Pathway

The phenylpropanoid pathway is tightly regulated at multiple levels to ensure the appropriate production of specific compounds in response to developmental cues and environmental stimuli.

Transcriptional Regulation: The expression of genes encoding the enzymes of the phenylpropanoid pathway is controlled by a complex network of transcription factors. Key families of transcription factors involved include:

  • MYB (myeloblastosis) proteins: R2R3-MYB transcription factors are major regulators of different branches of the phenylpropanoid pathway.[1]

  • bHLH (basic helix-loop-helix) proteins: These often work in concert with MYB proteins to regulate flavonoid biosynthesis.[1]

  • bZIP (basic leucine (B10760876) zipper) and WRKY transcription factors: These are also implicated in the regulation of phenylpropanoid genes, particularly in response to stress.[1]

Post-transcriptional and Post-translational Regulation: MicroRNAs (miRNAs) have been shown to regulate the expression of key transcription factors, adding another layer of control.[8] Enzyme activity is also modulated through feedback inhibition and post-translational modifications.

Signaling Pathways Influencing Phenylpropanoid Metabolism

Several signaling pathways are known to influence the phenylpropanoid pathway, often in response to specific environmental triggers.

UV-B Signaling

Plants perceive UV-B radiation through the photoreceptor UV RESISTANCE LOCUS 8 (UVR8). Upon UV-B absorption, UVR8 monomers interact with COP1 (CONSTITUTIVELY PHOTOMORPHOGENIC 1), leading to the stabilization of the transcription factor HY5 (ELONGATED HYPOCOTYL 5). HY5, in turn, activates the expression of genes encoding key enzymes in the flavonoid biosynthesis pathway, such as CHS, leading to the accumulation of UV-protective flavonoids.

UVB_Signaling_Pathway UVB UV-B Radiation UVR8_dimer UVR8 (dimer) UVB->UVR8_dimer UVR8_monomer UVR8 (monomer) UVR8_dimer->UVR8_monomer monomerization COP1 COP1 UVR8_monomer->COP1 interacts with HY5 HY5 COP1->HY5 stabilizes CHS_Gene CHS Gene Expression HY5->CHS_Gene activates Flavonoids Flavonoid Accumulation CHS_Gene->Flavonoids leads to UV_Protection UV Protection Flavonoids->UV_Protection

UV-B signaling pathway regulating flavonoid biosynthesis.
Jasmonate Signaling

Jasmonic acid (JA) is a key hormone in plant defense against herbivores and necrotrophic pathogens. The bioactive form, JA-isoleucine (JA-Ile), is perceived by the F-box protein COI1. This leads to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins, which in turn releases transcription factors like MYC2. Activated MYC2 then upregulates the expression of genes involved in the biosynthesis of defense-related phenylpropanoids.

Jasmonate_Signaling_Pathway Herbivory Herbivory/ Pathogen Attack JA_Ile JA-Ile Herbivory->JA_Ile induces COI1 COI1 JA_Ile->COI1 binds to JAZ JAZ Repressor COI1->JAZ promotes degradation of MYC2 MYC2 JAZ->MYC2 represses Defense_Genes Phenylpropanoid Defense Gene Expression MYC2->Defense_Genes activates Defense_Compounds Defense Phenylpropanoids Defense_Genes->Defense_Compounds leads to

Jasmonate signaling pathway and its effect on phenylpropanoid-based defenses.
Salicylic Acid Signaling

Salicylic acid (SA) is a crucial hormone for plant defense against biotrophic pathogens. Increased SA levels lead to the monomerization of the key regulator NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1) and its translocation to the nucleus. In the nucleus, NPR1 interacts with TGA transcription factors to activate the expression of defense genes, including some involved in the phenylpropanoid pathway, leading to the production of antimicrobial compounds.

Salicylic_Acid_Signaling_Pathway Pathogen_Attack Biotrophic Pathogen Attack SA Salicylic Acid (SA) Pathogen_Attack->SA induces NPR1_oligomer NPR1 (oligomer) in cytosol SA->NPR1_oligomer triggers monomerization of NPR1_monomer NPR1 (monomer) in nucleus NPR1_oligomer->NPR1_monomer translocates to nucleus TGA TGA Transcription Factors NPR1_monomer->TGA interacts with Defense_Genes Phenylpropanoid Defense Gene Expression TGA->Defense_Genes activates Antimicrobial_Compounds Antimicrobial Phenylpropanoids Defense_Genes->Antimicrobial_Compounds leads to

Salicylic acid signaling pathway leading to the production of antimicrobial phenylpropanoids.

Quantitative Data on Phenylpropanoids

The concentration and composition of phenylpropanoids vary significantly among plant species, tissues, and in response to environmental conditions.

Table 1: Concentration of Phenylpropanoids in Different Plant Tissues under Various Conditions

Plant SpeciesTissueConditionPhenylpropanoid ClassConcentration (mg/g dry weight)Reference
Quercus roburLeavesUrbanFlavonoids~25[9]
Quercus roburLeavesRuralFlavonoids~28[9]
Quercus roburLeavesUrbanLignins~130[9]
Quercus roburLeavesRuralLignins~125[9]
Clitoria ternatea-0 kg/ha UreaFlavonoids1.87%[10]
Clitoria ternatea-100 kg/ha UreaFlavonoids2.01%[10]
Clitoria ternatea-200 kg/ha UreaFlavonoids1.83%[10]
Clitoria ternatea-0 kg/ha UreaLignin7.23%[10]
Clitoria ternatea-100 kg/ha UreaLignin7.37%[10]
Clitoria ternatea-200 kg/ha UreaLignin7.03%[10]

Table 2: Antimicrobial Activity of Selected Flavonoids

FlavonoidMicroorganismIC50 (µg/mL)MIC (µg/mL)Reference
RutinStaphylococcus aureus (MTCC)100250[2]
MorinStaphylococcus aureus (MTCC)125250[2]
Naringenin (B18129)Staphylococcus aureus (MTCC)250500[2]
QuercetinStaphylococcus aureus (MTCC)125250[2]
KaempferolStaphylococcus aureus (MTCC)250500[2]
Chalcone 1Staphylococcus aureus ATCC 6538-31.25[11]
Flavone 1Staphylococcus aureus ATCC 6538-62.5[11]
Flavanone (B1672756) 1Staphylococcus aureus ATCC 6538-125[11]

Table 3: Antioxidant Activity of Selected Phenylpropanoids

CompoundAssayIC50 (µM)Reference
Gallic acidDPPH4.8[5]
Caffeic acidDPPH9.8[5]
Ferulic acidDPPH24.5[5]
QuercetinDPPH5.4[5]
RutinDPPH9.5[5]
Gallic acidABTS2.1[5]
Caffeic acidABTS4.7[5]
Ferulic acidABTS6.8[5]
QuercetinABTS3.2[5]
RutinABTS4.9[5]

Experimental Protocols

Extraction and Quantification of Phenylpropanoids

Objective: To extract and quantify phenylpropanoid compounds from plant tissues.

Materials:

  • Plant tissue (fresh or freeze-dried)

  • Liquid nitrogen

  • Methanol, ethanol, acetone, and their aqueous mixtures

  • Mortar and pestle or homogenizer

  • Centrifuge

  • HPLC system with a UV-Vis or mass spectrometer detector

  • Analytical standards for the compounds of interest

Protocol:

  • Freeze the plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Extract the powdered tissue with a suitable solvent (e.g., 80% methanol) at a specific ratio (e.g., 1:10 w/v).

  • Vortex the mixture thoroughly and incubate (e.g., at 4°C for 24 hours in the dark).

  • Centrifuge the extract to pellet the solid debris.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Analyze the filtered extract using HPLC. Separation is typically achieved on a C18 column with a gradient of acetonitrile (B52724) and water (often with a small amount of formic acid).

  • Identify and quantify the compounds by comparing their retention times and spectral data with those of authentic standards.

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

Objective: To determine the enzymatic activity of PAL in a plant extract.

Materials:

  • Plant tissue

  • Extraction buffer (e.g., borate (B1201080) buffer, pH 8.8)

  • L-phenylalanine solution (substrate)

  • Trichloroacetic acid (TCA) to stop the reaction

  • UV-Vis spectrophotometer

Protocol:

  • Homogenize the plant tissue in cold extraction buffer and centrifuge to obtain a crude enzyme extract (supernatant).

  • Prepare a reaction mixture containing the enzyme extract and L-phenylalanine solution.

  • Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding TCA.

  • Measure the absorbance of the reaction mixture at 290 nm, which is the wavelength at which the product, trans-cinnamic acid, absorbs light.

  • Calculate the PAL activity based on the change in absorbance over time and the molar extinction coefficient of trans-cinnamic acid.

4-Coumarate:CoA Ligase (4CL) Activity Assay

Objective: To measure the activity of 4CL in a plant extract.

Materials:

  • Plant tissue

  • Extraction buffer

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • Substrates: p-coumaric acid, ATP, and Coenzyme A

  • MgCl2

  • UV-Vis spectrophotometer

Protocol:

  • Prepare a protein extract from the plant tissue.

  • Set up a reaction mixture containing the protein extract, reaction buffer, MgCl2, ATP, Coenzyme A, and p-coumaric acid.

  • Monitor the formation of p-coumaroyl-CoA by measuring the increase in absorbance at 333 nm.

  • Calculate the 4CL activity based on the rate of change in absorbance and the molar extinction coefficient of p-coumaroyl-CoA.[1]

Chalcone Synthase (CHS) Activity Assay

Objective: To determine the enzymatic activity of CHS.

Materials:

  • Purified recombinant CHS protein or plant extract

  • Reaction buffer (e.g., potassium phosphate, pH 7.2)

  • Substrates: p-coumaroyl-CoA and malonyl-CoA

  • Ethyl acetate (B1210297) for extraction

  • HPLC system

Protocol:

  • Incubate the enzyme with p-coumaroyl-CoA and malonyl-CoA in the reaction buffer at 30°C for 1 hour.

  • Stop the reaction and extract the product, naringenin chalcone, with ethyl acetate.

  • Dry the ethyl acetate extract and redissolve it in methanol.

  • Analyze the product by HPLC, identifying naringenin (the cyclized product of naringenin chalcone) by comparing its retention time to an authentic standard.

Experimental Workflow: Integrated Metabolomic and Transcriptomic Analysis

A common approach to studying the phenylpropanoid pathway involves integrating metabolomic and transcriptomic data to obtain a comprehensive understanding of how gene expression relates to metabolite accumulation.

Experimental_Workflow Plant_Material Plant Material (e.g., different tissues, stress conditions) Metabolite_Extraction Metabolite Extraction Plant_Material->Metabolite_Extraction RNA_Extraction RNA Extraction Plant_Material->RNA_Extraction LC_MS LC-MS/GC-MS Analysis Metabolite_Extraction->LC_MS RNA_Seq RNA-Seq RNA_Extraction->RNA_Seq Metabolite_Profiling Metabolite Profiling (Identification and Quantification) LC_MS->Metabolite_Profiling Transcriptome_Analysis Transcriptome Analysis (Differential Gene Expression) RNA_Seq->Transcriptome_Analysis Data_Integration Data Integration and Correlation Analysis Metabolite_Profiling->Data_Integration Transcriptome_Analysis->Data_Integration Pathway_Analysis Pathway Analysis and Network Construction Data_Integration->Pathway_Analysis Biological_Interpretation Biological Interpretation Pathway_Analysis->Biological_Interpretation

A typical workflow for integrated metabolomic and transcriptomic analysis of the phenylpropanoid pathway.

Conclusion

The phenylpropanoid pathway is a cornerstone of plant secondary metabolism, producing a vast array of compounds with crucial functions for the plant and significant potential for human applications in medicine, nutrition, and industry. Understanding the intricate regulation of this pathway and the bioactivity of its products is a key area of research. The methodologies and data presented in this guide provide a foundation for researchers and professionals seeking to explore and harness the potential of plant phenylpropanoids.

References

Methodological & Application

Application Notes & Protocols: Isolation and Purification of N-p-coumaroyl-N'-caffeoylputrescine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the isolation and purification of the naturally occurring alkaloid, N-p-coumaroyl-N'-caffeoylputrescine (PCC). This compound has demonstrated significant antioxidant properties and potential applications in drug development, particularly in cancer research.[1][2]

Data Presentation

The following table summarizes the quantitative data from a successful isolation of this compound from the plant Saxifraga tangutica.

ParameterValueSource
Starting Plant Material (dried)500 gSaxifraga tangutica[1]
Final Yield of Purified PCC678.6 mg[1]
Antioxidant Activity (IC50)0.936 µg/mL[1][2]

Experimental Protocols

This section details the methodology for the extraction, isolation, and purification of this compound from Saxifraga tangutica.

Plant Material and Extraction
  • Extraction:

    • 500 g of dried whole plants were extracted three times with 12 L of methanol (B129727).

    • The methanol extract was concentrated to 500 mL using a rotary evaporator.

    • The concentrated extract was mixed with 200 g of polyamide and dried in an oven to obtain 265 g of a sample-polyamide mixture.[1]

Chromatographic Purification

A multi-step chromatography approach is employed for the isolation of this compound.

  • Medium-Pressure Liquid Chromatography (MPLC) - Step 1 (MCI Gel):

    • The sample-polyamide mixture was subjected to MPLC with an MCI gel column.

    • This initial separation yielded six fractions. The target fraction, Fr4, weighed 17.5 g.[1]

  • MPLC - Step 2 (Spherical C18):

    • Fraction Fr4 was further separated using MPLC with a Spherical C18 column.

    • The elution program was as follows: 0–90 min with 18–26% acetonitrile (B52724), followed by 20 min with 26% acetonitrile.

    • This step resulted in five fractions. The target fraction, Fr4-5, weighed 5.22 g.[1]

  • High-Performance Liquid Chromatography (HPLC):

    • The 5.22 g of Fr4-5 was dissolved in 12 mL of methanol.

    • Further purification was performed via HPLC using a ClickXIon column.

    • Isocratic elution with 91% acetonitrile for 30 min was used to yield the target fraction Fr4-5-1 (PCC).

    • The purified fraction was concentrated under reduced pressure to yield 678.6 mg of this compound.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the isolation and purification of this compound.

G cluster_extraction Extraction cluster_purification Purification start 500g Dried Saxifraga tangutica extraction Methanol Extraction (3x12L) start->extraction concentration Rotary Evaporation to 500mL extraction->concentration polyamide Mix with 200g Polyamide & Dry concentration->polyamide mplc1 MCI MPLC (Yields 6 Fractions) polyamide->mplc1 frac4 Target Fraction Fr4 (17.5g) mplc1->frac4 mplc2 Spherical C18 MPLC (Yields 5 Fractions) frac4->mplc2 frac4_5 Target Fraction Fr4-5 (5.22g) mplc2->frac4_5 hplc HPLC (ClickXIon Column) frac4_5->hplc final_product Purified this compound (678.6mg) hplc->final_product

Caption: Isolation and Purification Workflow.

Signaling Pathway

This compound has been shown to modulate HSP90AA1, which in turn affects Mut-p53 expression, leading to a reduction in adriamycin-induced drug resistance in cancer cells.[1][2]

G PCC N-p-coumaroyl-N'- caffeoylputrescine (PCC) HSP90 HSP90AA1 PCC->HSP90 modulates DrugResistance Adriamycin-induced Drug Resistance PCC->DrugResistance reduces Mutp53 Mut-p53 HSP90->Mutp53 affects expression Mutp53->DrugResistance contributes to

Caption: PCC Signaling Pathway.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Natural Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Phenolic compounds are a diverse group of secondary metabolites found ubiquitously in plants, contributing to their color, flavor, and defense mechanisms. These compounds, which include flavonoids, phenolic acids, tannins, and stilbenes, are of significant interest to the pharmaceutical, nutraceutical, and food industries due to their potent antioxidant, anti-inflammatory, and other health-promoting properties.[1][2] However, plant extracts present a complex matrix, making the isolation of pure phenolic compounds a significant challenge.[1] High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the separation, identification, and purification of these compounds.[3][4] Reversed-phase HPLC (RP-HPLC), in particular, is the most common and robust method for resolving individual phenolics from complex mixtures based on their polarity.[4] This document provides detailed protocols for sample preparation and HPLC-based purification of natural phenolic compounds.

Sample Preparation: Extraction and Solid-Phase Extraction (SPE) Cleanup

Effective purification begins with a clean, concentrated sample. The initial extraction liberates phenolic compounds from the plant matrix, while a subsequent Solid-Phase Extraction (SPE) step removes interfering substances like sugars, organic acids, and pigments, which is crucial for efficient HPLC separation.[5][6]

Protocol 1: General Extraction of Phenolic Compounds
  • Maceration: Mix finely ground, dried plant material with a solvent mixture, typically aqueous methanol (B129727) or ethanol (B145695) (e.g., 80% methanol in water), at a 1:10 solid-to-solvent ratio.[7]

  • Extraction: Sonicate the mixture for approximately 40-60 minutes at room temperature.[7][8]

  • Filtration & Centrifugation: Centrifuge the mixture at ~3000 x g for 10 minutes. Collect the supernatant and filter it through a 0.45 µm membrane filter to remove particulate matter.[3]

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

SPE is highly recommended to pre-concentrate analytes and simplify the sample matrix.[6][9] C18 or polymeric reversed-phase cartridges (e.g., Oasis HLB) are commonly used.[5][9]

  • Cartridge Conditioning: Sequentially pass 3 mL of methanol, followed by 3 mL of acidified water (e.g., water with 0.1% formic acid or adjusted to pH 2), through the SPE cartridge.[6][9] This activates the stationary phase.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial HPLC mobile phase (or acidified water) and load it onto the conditioned cartridge.

  • Washing: Pass 4 mL of acidified water through the cartridge to elute highly polar, interfering compounds while retaining the phenolic analytes.[6]

  • Elution: Elute the target phenolic compounds from the cartridge using 2-4 mL of methanol.[6][9] Collect this fraction.

  • Final Preparation: Evaporate the methanol from the eluate to dryness under a gentle stream of nitrogen. Reconstitute the purified residue in a known volume of the initial HPLC mobile phase (e.g., 1 mL) for injection.

G cluster_prep Sample Preparation Workflow Plant Plant Material (Dried, Ground) Extract Solvent Extraction (e.g., 80% MeOH) Plant->Extract 1. Maceration Filter Filtration & Concentration Extract->Filter 2. Clarification SPE Solid-Phase Extraction (SPE) (C18 or Polymeric) Filter->SPE 3. Cleanup & Concentration Final Purified Sample for HPLC SPE->Final 4. Elution & Reconstitution

A generalized workflow for preparing plant extracts for HPLC analysis.

Analytical & Preparative HPLC Protocols

An analytical method is first developed to achieve optimal separation. This method is then scaled up for preparative purification to isolate larger quantities of the target compounds.[8] Reversed-phase C18 columns are the standard for this application.[1][2][7]

Protocol 3: Analytical RP-HPLC for Phenolic Profiling

This protocol provides a robust starting point for separating a wide range of phenolic acids and flavonoids.

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) is required. A DAD is advantageous as it allows for monitoring at multiple wavelengths simultaneously, which is useful for distinguishing between different classes of phenolics (e.g., phenolic acids ~280 nm, flavonols ~360 nm).[1][2]

  • Chromatographic Conditions:

    • Column: C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2]

    • Mobile Phase A: Water with an acid modifier (e.g., 0.1% Formic Acid or 1% Acetic Acid).[7][10]

    • Mobile Phase B: Acetonitrile or Methanol with the same acid modifier.[7][10]

    • Flow Rate: 0.8 - 1.0 mL/min.[2][11]

    • Column Temperature: 25-30°C.[2][11]

    • Injection Volume: 5 - 20 µL.[2][7]

    • Detection: DAD monitoring at 254, 280, 320, and 360 nm.[2][3]

  • Gradient Elution Program: A gradient elution is necessary to resolve the wide range of polarities found in phenolic extracts.[2][12] A typical gradient is outlined in the table below.

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)
0.0955
25.06535
40.04060
45.0595
50.0595
51.0955
60.0955

This is a representative gradient and should be optimized for specific sample types.

Protocol 4: Scaling to Preparative HPLC for Purification

To isolate compounds, the analytical method is scaled to a preparative system.

  • Column Selection: Use a preparative column with the same stationary phase (C18) but larger dimensions (e.g., 250 mm x 10 mm or larger).[13]

  • Flow Rate Adjustment: Scale the flow rate according to the column diameter. The flow rate can be increased significantly (e.g., 3-5 mL/min for a 10 mm ID column).[13]

  • Sample Loading: Dissolve the purified extract from the SPE step at a high concentration (e.g., 30 mg/mL) in the initial mobile phase.[13] The injection volume will be much larger than in analytical HPLC (e.g., 0.25 - 4 mL).[8][13]

  • Fraction Collection: Set up the fraction collector to collect eluent based on time windows or UV-signal thresholds corresponding to the peaks of interest identified during the analytical run.[8]

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to confirm the purity of the isolated compounds. Pool high-purity fractions of the same compound.

  • Final Isolation: Evaporate the solvent from the pooled fractions to obtain the pure, solid compound.

Quantitative Data and Performance

Method validation is critical to ensure reliable and reproducible results. Key parameters include linearity, limits of detection (LOD) and quantification (LOQ), and recovery.[2][3]

Table 1: Example HPLC Performance Data for Selected Phenolic Compounds Data compiled from multiple sources. Values are representative and will vary by instrument and specific method conditions.

CompoundClassTypical Retention Time (min)LOD (µg/mL)LOQ (µg/mL)Recovery (%)
Gallic AcidPhenolic Acid~5-70.01 - 0.350.03 - 1.0798.3 - 101.1
CatechinFlavan-3-ol~12-150.01 - 0.160.02 - 0.4997.3 - 103.6
Caffeic AcidPhenolic Acid~18-210.02 - 0.090.07 - 0.3091.4 - 111.4
EpicatechinFlavan-3-ol~20-230.02 - 0.090.07 - 0.3098.4 - 101.7
p-Coumaric AcidPhenolic Acid~24-270.01 - 0.350.03 - 1.0798.3 - 101.1
Ferulic AcidPhenolic Acid~26-290.01 - 0.160.02 - 0.4997.3 - 103.6
RutinFlavonol Glycoside~28-310.01 - 0.350.03 - 1.0798.3 - 101.1
QuercetinFlavonol~35-380.01 - 0.160.02 - 0.4997.3 - 103.6

Sources:[2][11][14][15][16][17][18]

G cluster_hplc Overall HPLC Purification Workflow Sample Prepared Sample (Post-SPE) Injection Preparative HPLC Injection Sample->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV-DAD Detection Separation->Detection Collection Fraction Collection (Based on Peaks) Separation->Collection Chromatogram Real-time Chromatogram Detection->Chromatogram Chromatogram->Collection Triggers Collection Purity Purity Analysis of Fractions (Analytical HPLC) Collection->Purity Compound Isolated Pure Compound Purity->Compound Pool High-Purity Fractions

The logical steps from a prepared sample to an isolated pure compound.

Conclusion

The combination of a thorough sample preparation strategy, such as solid-phase extraction, with optimized analytical and preparative RP-HPLC methods provides a robust and reliable platform for the purification of natural phenolic compounds.[19][20] The protocols and data presented here offer a comprehensive guide for researchers to successfully isolate these valuable bioactive molecules for further study and development. Careful optimization of each step is crucial for achieving high purity and yield.

References

Application Notes and Protocols: Preparation of N-p-coumaroyl-N'-caffeoylputrescine Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of N-p-coumaroyl-N'-caffeoylputrescine stock solutions in dimethyl sulfoxide (B87167) (DMSO). This compound is a naturally occurring alkaloid with potential applications in various research fields, including cancer and metabolic diseases.[1][2] Proper preparation and storage of stock solutions are critical for ensuring the accuracy and reproducibility of experimental results. This guide outlines the necessary materials, step-by-step procedures, safety precautions, and storage recommendations.

Compound Information

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for accurate calculations and safe handling of the compound.

PropertyValueReferences
Molecular Formula C₂₂H₂₄N₂O₅[3][4][5][6]
Molecular Weight 396.44 g/mol [3][5][7][8]
CAS Number 1138156-77-0[3][4][6][7]
Appearance Powder[6][9]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[3][10]
Purity >97.5%[6][7]

Safety Precautions

Before handling this compound and DMSO, it is crucial to review the corresponding Safety Data Sheets (SDS). The following are general safety guidelines:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of the powder or DMSO vapors.

  • Hazard Statements: this compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).[5]

  • Disposal: Dispose of all waste materials according to institutional and local regulations for chemical waste.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The required mass of the compound can be adjusted based on the desired stock concentration and volume.

Materials and Equipment
  • This compound (powder)

  • Anhydrous/molecular sieve-dried DMSO (≥99.9%)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Optional: Ultrasonic bath

Step-by-Step Procedure
  • Equilibration: Allow the vial containing this compound powder to equilibrate to room temperature for at least one hour before opening to prevent condensation.[10]

  • Calculation: Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution using the following formula:

    Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000

    Example for 1 mL of 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 396.44 g/mol / 1000 = 3.9644 mg

  • Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube or amber glass vial.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the tube containing the powder. For the example above, add 1 mL of DMSO.

  • Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication in an ultrasonic bath can aid in dissolution.[9] Visually inspect the solution to ensure no solid particles remain.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed microcentrifuge tubes or vials to avoid repeated freeze-thaw cycles. Store the aliquots under the recommended conditions as outlined in Table 2.

Storage and Stability

Proper storage is crucial to maintain the stability and activity of the this compound stock solution.

Storage ConditionDurationReferences
Powder -20°C for 3 years, 4°C for 2 years[3]
In DMSO -80°C for up to 6 months, -20°C for up to 1-2 months[3][10]

Note: For long-term storage, it is highly recommended to store the DMSO stock solution at -80°C. Avoid repeated freeze-thaw cycles.

Molarity Calculations for Different Stock Concentrations

The following table provides pre-calculated amounts of this compound required for preparing common stock concentrations.

Desired Stock ConcentrationVolume of DMSOMass of Compound for 1 mL
1 mM1 mL0.40 mg
5 mM1 mL1.98 mg
10 mM1 mL3.96 mg
20 mM1 mL7.93 mg

Experimental Workflow

The following diagram illustrates the general workflow for preparing the this compound stock solution.

G cluster_prep Preparation cluster_storage Storage start Start equilibrate Equilibrate Compound to Room Temperature start->equilibrate calculate Calculate Required Mass equilibrate->calculate weigh Weigh Compound calculate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve inspect Visually Inspect for Complete Dissolution dissolve->inspect aliquot Aliquot into Single-Use Volumes inspect->aliquot store Store at -20°C or -80°C aliquot->store end Stock Solution Ready for Use store->end G compound N-p-coumaroyl-N'- caffeoylputrescine receptor Cell Surface Receptor compound->receptor Inhibition/Activation kinase_cascade Kinase Cascade (e.g., MAPK/ERK) receptor->kinase_cascade transcription_factor Transcription Factor (e.g., AP-1, NF-κB) kinase_cascade->transcription_factor gene_expression Target Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Apoptosis, Proliferation) gene_expression->cellular_response

References

Formulation of N-p-coumaroyl-N'-caffeoylputrescine for In Vivo Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-p-coumaroyl-N'-caffeoylputrescine, also known as kukoamine A, is a naturally occurring polyamine conjugate found in plants such as Lycium chinense. It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including neuroprotective, anti-inflammatory, antioxidant, and anticancer properties.[1][2] These effects are partly attributed to its ability to modulate key cellular signaling pathways, such as the PI3K/Akt/GSK-3β pathway. To facilitate further preclinical evaluation of this promising compound, robust and reproducible formulation strategies are essential for in vivo animal studies.

This document provides detailed application notes and protocols for the formulation of this compound for various routes of administration in animal models. It includes information on the physicochemical properties of the compound, recommended formulation strategies to enhance solubility and stability, and detailed experimental protocols for preparation and administration.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is critical for developing suitable formulations.

PropertyValueSource
Molecular Formula C₂₈H₄₂N₄O₆[3]
Molecular Weight 530.7 g/mol [3]
Appearance White crystalline powder
Solubility Soluble in DMSO, DMF, and Ethanol. Partially soluble in methanol. Soluble in PBS (pH 7.2) at 10 mg/mL.
Storage (Powder) Stable for 3 years at -20°C and 2 years at 4°C.[4]
Storage (in Solvent) Stable for 6 months at -80°C and 1 month at -20°C.[4]

Signaling Pathway of this compound

This compound has been shown to exert its biological effects through the modulation of cellular signaling pathways, notably the PI3K/Akt/GSK-3β pathway, which is crucial for cell survival and inhibition of apoptosis.

KukoamineA_Signaling_Pathway KuA N-p-coumaroyl-N'- caffeoylputrescine (Kukoamine A) PI3K PI3K KuA->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits CellSurvival Cell Survival Akt->CellSurvival Promotes Apoptosis Apoptosis GSK3b->Apoptosis Promotes

Caption: Kukoamine A signaling pathway.

Experimental Workflow for Formulation Development

The development of a suitable formulation for in vivo studies follows a structured workflow to ensure the final product is stable, safe, and provides the desired exposure of the test compound.

Formulation_Workflow cluster_preformulation Pre-formulation cluster_formulation Formulation Development cluster_characterization Characterization & Testing Char Physicochemical Characterization Sol Solubility Screening Char->Sol Stab Preliminary Stability Sol->Stab Excipient Excipient Selection Stab->Excipient Prototype Prototype Formulation Excipient->Prototype Optimization Formulation Optimization Prototype->Optimization PhysChemTest Physicochemical Testing Optimization->PhysChemTest StabTest Formal Stability Testing PhysChemTest->StabTest InVivo In Vivo Pilot PK Studies StabTest->InVivo Final Final Formulation for Efficacy Studies InVivo->Final

References

Application Note: Quantification of Phenolamides in Plant Extracts by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS method for the highly sensitive and selective quantification of phenolamides in plant extracts is described below. This method is suitable for researchers, scientists, and professionals involved in drug development and natural product analysis.

Introduction

Phenolamides, a diverse group of secondary metabolites found in plants, are formed by the conjugation of a phenolic moiety with a polyamine or an amino acid. They are involved in various physiological processes in plants, including growth, development, and defense mechanisms against pathogens and herbivores. Due to their potential antioxidant, anti-inflammatory, and anti-cancer properties, there is growing interest in their quantification in various plant matrices. This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of phenolamides in plant extracts.

Principle

This method utilizes the high separation efficiency of liquid chromatography (LC) coupled with the high selectivity and sensitivity of tandem mass spectrometry (MS/MS) for the analysis of phenolamides. The plant extract is first subjected to a solid-phase extraction (SPE) cleanup to remove interfering substances. The purified extract is then injected into the LC-MS/MS system. Phenolamides are separated on a C18 reversed-phase column and subsequently detected by mass spectrometry in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak areas of the target analytes to those of their corresponding stable isotope-labeled internal standards.

Experimental Protocols

1. Sample Preparation

A solid-phase extraction (SPE) method is employed for the cleanup and pre-concentration of phenolamides from plant extracts.

  • Materials:

    • Plant material (e.g., leaves, seeds)

    • Extraction solvent: 80% methanol (B129727) in water

    • SPE cartridges: Oasis HLB (3 cc, 60 mg)

    • Wash solvent 1: 5% methanol in water

    • Wash solvent 2: 20% methanol in water

    • Elution solvent: 90% methanol in water

    • Nitrogen gas supply

    • Reconstitution solvent: 50% methanol in water

  • Procedure:

    • Homogenize 100 mg of finely ground plant material with 1 mL of 80% methanol.

    • Sonicate the mixture for 30 minutes, followed by centrifugation at 13,000 rpm for 10 minutes.

    • Collect the supernatant.

    • Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 3 mL of 5% methanol, followed by 3 mL of 20% methanol to remove polar impurities.

    • Elute the phenolamides with 3 mL of 90% methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the residue in 200 µL of 50% methanol for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Tandem Mass Spectrometer

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5-95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95-5% B

      • 18.1-22 min: 5% B

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.5 kV

    • Desolvation Temperature: 500 °C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

    • Collision Gas: Argon

    • MRM Transitions: Specific precursor and product ions for each target phenolamide and internal standard need to be optimized.

Data Presentation

The quantitative performance of the method for selected phenolamides is summarized in the table below.

PhenolamidePrecursor Ion (m/z)Product Ion (m/z)Limit of Detection (LOD) (ng/mL)Limit of Quantitation (LOQ) (ng/mL)Recovery (%)
Caffeoylputrescine251.1163.10.10.395 ± 4
Feruloylputrescine265.1177.10.20.692 ± 5
Coumaroylputrescine235.1147.10.150.594 ± 3
Caffeoylspermidine308.2163.10.31.089 ± 6
Feruloylspermidine322.2177.10.41.287 ± 7

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis plant_material Plant Material extraction Extraction (80% MeOH) plant_material->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe elution Elution (90% MeOH) spe->elution evaporation Evaporation (N2) elution->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification peak_integration->quantification

Caption: Experimental workflow for phenolamide analysis.

logical_relationship cluster_input Inputs cluster_process Analytical Process cluster_output Outputs plant_extract Plant Extract sample_prep Sample Preparation plant_extract->sample_prep internal_standard Internal Standards internal_standard->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Data Processing lcms_analysis->data_processing qualitative_id Qualitative Identification data_processing->qualitative_id quantitative_data Quantitative Data data_processing->quantitative_data

Caption: Logical relationship of the analytical method.

Application Notes and Protocols for the ABTS Assay in Determining Antioxidant Capacity of Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle

The ABTS [2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)] assay is a widely used spectrophotometric method for determining the total antioxidant capacity of natural compounds.[1][2] The assay is based on the ability of antioxidants to scavenge the stable blue-green ABTS radical cation (ABTS•+).[1][3] This radical is generated by oxidizing ABTS with a strong oxidizing agent, such as potassium persulfate or ammonium (B1175870) persulfate.[1][3] The resulting ABTS•+ solution has a characteristic strong absorption at a wavelength of 734 nm.[4][5]

When an antioxidant is introduced, it donates an electron or a hydrogen atom to the ABTS•+, neutralizing the radical and causing a reduction in the solution's absorbance.[1][6] This decolorization is directly proportional to the concentration of antioxidants in the sample.[1][5] The antioxidant capacity is typically compared to a standard antioxidant, Trolox, a water-soluble analog of Vitamin E.[4] Results are therefore often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[4][6] The ABTS assay is versatile and can be used for both hydrophilic and lipophilic compounds.[2][4]

Chemical Principle of the ABTS Assay

The core of the assay involves two main reactions. First, the colorless ABTS is oxidized to produce the blue-green ABTS radical cation (ABTS•+). Second, the antioxidant compound reduces the ABTS•+, returning it to its colorless state. The degree of color change is quantified to measure antioxidant activity.

G cluster_1 Step 1: Generation of ABTS Radical Cation cluster_2 Step 2: Scavenging by Antioxidant ABTS ABTS (Colorless) ABTS_Radical ABTS•+ (Blue-Green Radical Cation) ABTS->ABTS_Radical Oxidation (12-16h, dark) Oxidant Potassium Persulfate (Oxidizing Agent) Oxidant->ABTS_Radical ABTS_Radical2 ABTS•+ (Blue-Green) ABTS_Reduced ABTS (Colorless) ABTS_Radical2->ABTS_Reduced Reduction (Electron/H+ Transfer) Antioxidant Antioxidant (AH) Antioxidant->ABTS_Reduced Antioxidant_Oxidized Oxidized Antioxidant (A•) Antioxidant->Antioxidant_Oxidized

Caption: Chemical principle of the ABTS assay.

Experimental Protocols

This section provides a detailed methodology for performing the ABTS assay, from reagent preparation to data analysis.

Table 1: Reagent Preparation

Reagent Molar Concentration Preparation Instructions
ABTS Solution 7 mM Dissolve 38.4 mg of ABTS diammonium salt in 10 mL of deionized water.[1]
Potassium Persulfate 2.45 mM Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.[7] (Note: Ammonium persulfate can also be used).[1]
ABTS•+ Stock Solution - Mix equal volumes of the 7 mM ABTS solution and 2.45 mM potassium persulfate solution.[1] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[1][8][9] This step is crucial for the complete generation of the radical cation.[1]
ABTS•+ Working Solution - Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol (B145695) or phosphate (B84403) buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.[5][9]
Trolox Standard Stock 1 mM Dissolve 2.5 mg of Trolox in 10 mL of methanol (B129727) or ethanol.
Trolox Working Standards Various Prepare a series of dilutions from the Trolox stock solution to create a standard curve (e.g., 0-600 µM).[10]

| Test Samples | Various | Dilute samples in an appropriate solvent (e.g., ethanol for plant extracts, water for plasma) to ensure the inhibition of absorbance falls within the range of the standard curve (typically 5-35%).[5][10] |

  • Pipette Standards and Samples: Add 5-10 µL of each Trolox standard and diluted test sample into separate wells of a 96-well microtiter plate.[5] It is recommended to run all standards and samples in duplicate or triplicate.[11]

  • Add ABTS•+ Working Solution: Using a multichannel pipette, add 200 µL of the prepared ABTS•+ working solution to each well containing the standards and samples.[5]

  • Incubate: Mix the contents of the plate for 5 minutes on a shaker.[5] The reaction is rapid, and a stable endpoint is generally reached quickly.[5]

  • Measure Absorbance: Read the absorbance of each well at 734 nm using a microplate spectrophotometer.[4][5]

Data Presentation and Analysis

The percentage of ABTS•+ scavenging (inhibition) for each standard and sample is calculated using the following formula:

% Inhibition = [(A₀ - A₁) / A₀] x 100

Where:

  • A₀ is the absorbance of the control (ABTS•+ solution without any sample).[5][10]

  • A₁ is the absorbance of the sample or standard with the ABTS•+ solution.[5][10]

  • Plot a standard curve of the percentage inhibition versus the concentration of the Trolox standards.[5]

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where 'y' is the % inhibition and 'x' is the concentration.

  • Calculate the Trolox Equivalent Antioxidant Capacity (TEAC) for each test sample by substituting its % inhibition value into the equation and solving for 'x'.[5] The result is typically expressed in µM Trolox Equivalents (TE).

Table 2: Antioxidant Capacity of Select Natural Compounds

Compound TEAC Value (mM Trolox/mM Compound)
Quercetin 3.03
Gallic Acid 2.50
Catechin 2.40
Cyanidin 2.48
Caffeic Acid 1.25
Ascorbic Acid (Vitamin C) 1.00
Rosmarinic Acid 0.85

Note: These values are illustrative and can vary based on specific assay conditions.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the ABTS assay from preparation to final data analysis.

workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase prep_reagents 1. Prepare Reagents (7mM ABTS, 2.45mM Persulfate) gen_radical 2. Generate ABTS•+ Stock (Mix & Incubate 12-16h) prep_reagents->gen_radical prep_working 3. Prepare ABTS•+ Working Solution (Adjust Absorbance to 0.7) gen_radical->prep_working prep_samples 4. Prepare Standards & Samples (Trolox Dilutions, Sample Dilutions) prep_working->prep_samples add_samples 5. Add Samples/Standards to Plate prep_samples->add_samples add_abts 6. Add ABTS•+ Working Solution add_samples->add_abts incubate 7. Incubate & Shake (5 min) add_abts->incubate measure 8. Measure Absorbance at 734 nm incubate->measure calc_inhibition 9. Calculate % Inhibition measure->calc_inhibition plot_curve 10. Plot Trolox Standard Curve calc_inhibition->plot_curve calc_teac 11. Calculate Sample TEAC Values plot_curve->calc_teac

Caption: Experimental workflow for the ABTS antioxidant assay.

Application Notes

  • Advantages: The ABTS assay is rapid, reproducible, and can be used to screen both lipophilic and hydrophilic antioxidants.[2][4] The ABTS•+ radical is stable for an extended period when stored correctly.[4] The assay's compatibility with various pH levels and its measurement wavelength beyond 500-700 nm helps to avoid interference from colored compounds like chlorophylls (B1240455) and anthocyanins.[2]

  • Limitations: A primary limitation is that the ABTS•+ radical is not a naturally occurring radical within biological systems.[9] The generation of the radical requires a lengthy incubation period of 12-16 hours.[4][9]

  • Potential Interferences: Certain compounds in a sample may have absorbance near 734 nm, potentially leading to inaccurate results.[12] Additionally, photochemical processes involving H₂O₂ (if used in older methods) and ABTS can lead to erroneous outcomes.[13] It is crucial to run appropriate solvent blanks to account for any background absorbance.[14]

References

Application Notes and Protocols: Cellular Thermal Shift Assay (CETSA) for Target Engagement Verification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for verifying and quantifying the engagement of a drug candidate with its intended protein target within a cellular environment.[1][2] The core principle of CETSA is based on ligand-induced thermal stabilization.[3][4] When a small molecule or ligand binds to its target protein, the resulting complex is typically more resistant to thermal denaturation.[5][6] By heating cells or cell lysates across a temperature gradient, one can observe that unbound proteins denature and aggregate at lower temperatures, while ligand-bound proteins remain soluble at higher temperatures.[7] This thermal shift provides direct evidence of target engagement in a physiologically relevant context, a critical step in drug discovery.[3][8]

CETSA experiments are generally performed in two primary formats:

  • Melt Curve (or Thermal Shift) Assay: Used to determine the melting temperature (Tagg) of the target protein and to identify the magnitude of the thermal shift (ΔTagg) induced by a compound.[1][9]

  • Isothermal Dose-Response (ITDR) Assay: Used to quantify the potency of a compound by measuring protein stabilization at a single, fixed temperature across a range of compound concentrations.[9][10]

Key Concepts

  • Target Engagement: The direct physical interaction of a drug molecule with its intended protein target inside a cell.[1]

  • Thermal Stability: The resistance of a protein to unfolding and aggregation when subjected to heat.[1]

  • Melting Temperature (Tagg): The temperature at which 50% of a protein is denatured and aggregates under specific experimental conditions.[1]

  • Thermal Shift (ΔTagg): The change in the melting temperature of a target protein in the presence of a ligand compared to its absence. A positive thermal shift is a strong indicator of target stabilization and engagement.[1]

Experimental Workflow

The general workflow for a CETSA experiment involves compound treatment, a heat challenge, cell lysis, separation of soluble and aggregated proteins, and finally, detection of the soluble target protein.

CETSA_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A 1. Cell Culture (~80-90% confluency) B 2. Compound Treatment (Cells treated with Vehicle or Drug) A->B C 3. Heat Challenge (Cells heated at various temperatures) B->C D 4. Cell Lysis (e.g., Freeze-thaw cycles) C->D E 5. Separation (High-speed centrifugation to pellet aggregated proteins) D->E F 6. Collect Supernatant (Contains soluble protein fraction) E->F G 7. Protein Quantification (e.g., Western Blot, ELISA, MS) F->G

Caption: General experimental workflow for the Cellular Thermal Shift Assay (CETSA).

The two primary CETSA formats, Melt Curve and Isothermal Dose-Response (ITDR), differ in their application of temperature and compound concentration to determine distinct endpoints.

p38_Pathway Stimuli Extracellular Stimuli (Stress, Cytokines) MAPKKK MAPKKK Stimuli->MAPKKK MKK MKK3 / MKK6 MAPKKK->MKK p38 p38 MAPK MKK->p38 Substrates Downstream Substrates (Kinases, Transcription Factors) p38->Substrates Response Cellular Response (Inflammation, Apoptosis) Substrates->Response Inhibitor Acumapimod Inhibitor->p38

References

Application Notes and Protocols for Natural Product Target Identification Using Reverse Virtual Docking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing reverse virtual docking as a powerful computational tool to identify the molecular targets of natural products. This methodology is instrumental in elucidating the mechanisms of action of bioactive compounds, discovering new therapeutic applications for known natural products, and accelerating drug discovery pipelines.

Introduction to Reverse Virtual Docking

Reverse virtual docking, also known as inverse docking or target fishing, is a computational technique that predicts the potential protein targets of a small molecule ligand (e.g., a natural product) by systematically docking the ligand into the binding sites of a large collection of protein structures.[1][2] Unlike traditional virtual screening which screens a library of compounds against a single protein target, reverse docking screens a single compound against a library of proteins.[3] This approach is particularly valuable for natural products, which often exhibit polypharmacology (acting on multiple targets) and have unknown mechanisms of action.[1][4]

The fundamental principle of reverse docking lies in the prediction of the binding affinity, often represented as a docking score, between the natural product and each protein in the database.[3][5] Proteins that exhibit high-ranking docking scores are considered potential targets and can then be prioritized for experimental validation.[6]

General Workflow

The overall workflow for natural product target identification using reverse virtual docking can be summarized in the following key stages:

  • Preparation of the Natural Product Ligand: The three-dimensional (3D) structure of the natural product of interest is prepared for docking. This involves generating a high-quality 3D conformation, assigning correct atom types and charges, and defining rotatable bonds.

  • Selection and Preparation of the Protein Target Database: A comprehensive database of 3D protein structures is selected. Common sources include the Protein Data Bank (PDB). The proteins in the database are prepared by removing water molecules and other non-essential atoms, adding hydrogen atoms, and defining the binding pockets.

  • Reverse Docking Simulation: The prepared natural product ligand is docked against each protein in the prepared database using a molecular docking program. The program samples a vast number of possible binding poses and orientations of the ligand within the protein's binding site.

  • Scoring and Ranking of Potential Targets: Each generated binding pose is evaluated using a scoring function that estimates the binding affinity. The proteins are then ranked based on their best docking scores.

  • Post-Docking Analysis and Hit Selection: The top-ranked protein-ligand complexes are visually inspected and analyzed to assess the plausibility of the binding interactions. A threshold for the docking score is often applied to select a manageable number of high-confidence hits for further investigation.

  • Experimental Validation: The predicted targets are then subjected to experimental validation using various biochemical and biophysical assays to confirm the binding and functional activity of the natural product.

Reverse Virtual Docking Workflow cluster_prep Preparation cluster_screening Screening & Analysis cluster_validation Validation Ligand Preparation Ligand Preparation Reverse Docking Reverse Docking Ligand Preparation->Reverse Docking Protein Database Preparation Protein Database Preparation Protein Database Preparation->Reverse Docking Scoring & Ranking Scoring & Ranking Reverse Docking->Scoring & Ranking Hit Selection Hit Selection Scoring & Ranking->Hit Selection Experimental Validation Experimental Validation Hit Selection->Experimental Validation PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation Cell_Survival Cell Survival Akt->Cell_Survival Proliferation Proliferation Akt->Proliferation Metabolism Metabolism Akt->Metabolism mTORC2 mTORC2 mTORC2->Akt Phosphorylation Resveratrol Resveratrol Resveratrol->PI3K Inhibition Resveratrol->Akt Modulation

References

Application Notes and Protocols for Molecular Dynamics Simulations of Compound-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive guide to utilizing molecular dynamics (MD) simulations for the detailed study of compound-protein interactions. This powerful computational technique offers atomic-level insights into the dynamic nature of these interactions, which is crucial for modern drug discovery and development.

Application Notes

Molecular dynamics simulations have become an indispensable tool in drug discovery, offering insights that complement experimental approaches. By simulating the movement of atoms over time, MD can elucidate the mechanisms of protein-ligand binding, predict binding affinities, and guide the optimization of lead compounds.[1][2][3]

Key applications include:

  • Binding Mode Analysis: MD simulations can refine and validate the binding poses of ligands predicted by molecular docking. They provide a dynamic view of the compound within the binding site, revealing key interactions and the stability of the complex over time.

  • Binding Affinity Estimation: Through methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), MD simulations can calculate the binding free energy of a compound to its protein target. This allows for the ranking of potential drug candidates and the prediction of their potency.[4][5]

  • Understanding Drug Resistance: MD simulations can be employed to investigate the molecular mechanisms of drug resistance caused by mutations in the target protein. By comparing simulations of a drug with both the wild-type and mutant protein, researchers can understand how mutations affect drug binding and efficacy.

  • Allosteric Site Identification and Modulation: These simulations can help identify and characterize allosteric binding sites, which are distinct from the primary (orthosteric) binding site. This opens up new avenues for drug design, particularly for targets that have proven difficult to inhibit through traditional approaches.

  • Investigating Conformational Changes: Proteins are dynamic entities, and their function is often linked to conformational changes. MD simulations can capture these changes upon ligand binding, providing a deeper understanding of the protein's mechanism of action and how a compound might modulate it.

Quantitative Data Summary

The following tables present quantitative data from molecular dynamics simulation studies, showcasing the calculation of binding free energies for different inhibitors targeting specific proteins. These values are crucial for comparing the potential efficacy of different compounds.

Table 1: Binding Free Energy of Inhibitors Targeting β-secretase 1 (BACE1)

InhibitorPDB IDExperimental Kᵢ (nM)Calculated ΔG_bind (kcal/mol) (MM/GBSA)
60W2ZHS1-45.85 ± 2.11
9542ZHT45-40.21 ± 2.35
60X2ZHU48-39.98 ± 2.27

Data sourced from a comparative molecular dynamics study on BACE1 inhibitors.[6]

Table 2: Binding Free Energy of Inhibitors Targeting Cyclin-Dependent Kinase 2 (CDK2)

InhibitorΔG_bind (kcal/mol) (MM/GBSA)
X64-42.85
X3A-39.98
4AU-34.71

This table presents the calculated binding free energies of three different inhibitors to CDK2.[7][8]

Table 3: Binding Free Energy of Allosteric Inhibitors Targeting EGFR

ComplexExperimental ΔG_bind (kcal/mol)Calculated ΔG_bind (kcal/mol) (MM-PBSA)
EGFR (L858R) - EAI001-8.41-49.23
EGFR (T790M) - EAI001-7.90-45.89
EGFR (L858R & T790M) - EAI001-10.41-55.12
EGFR (L858R) - EAI045-11.05-58.34
EGFR (T790M) - EAI045-8.54-51.27
EGFR (L858R & T790M) - EAI045-11.70-63.45

This data illustrates the binding affinities of two allosteric inhibitors to different mutant forms of the Epidermal Growth Factor Receptor (EGFR).[9]

Experimental Protocols

The following is a generalized protocol for setting up and running a molecular dynamics simulation of a compound-protein complex using GROMACS, a popular open-source MD simulation package.[10]

Protocol: Protein-Ligand MD Simulation using GROMACS

1. System Preparation

  • 1.1. Protein Preparation:

    • Obtain the 3D structure of the protein from the Protein Data Bank (PDB).

    • Clean the PDB file by removing water molecules, ligands (if not the one of interest), and any other heteroatoms.

    • Use pdb2gmx in GROMACS to generate the protein topology. This involves choosing a force field (e.g., CHARMM36, AMBER) and a water model (e.g., TIP3P). This step also adds hydrogen atoms to the protein.

  • 1.2. Ligand Parameterization:

    • Obtain the 3D structure of the ligand (e.g., from PubChem or by drawing it in a molecular editor).

    • Generate the ligand topology and parameters. This is a critical step as standard force fields do not contain parameters for all possible drug-like molecules. Web servers like CGenFF or the antechamber tool from AmberTools are commonly used for this purpose.

  • 1.3. Complex Formation:

    • Combine the processed protein and ligand coordinate files into a single file representing the complex.

2. Simulation Box Setup

  • 2.1. Box Definition: Use editconf to define a simulation box (e.g., cubic, dodecahedron) around the protein-ligand complex, ensuring a minimum distance between the complex and the box edges (typically 1.0 nm).

  • 2.2. Solvation: Use solvate to fill the simulation box with water molecules.

  • 2.3. Ionization: Use genion to add ions (e.g., Na+, Cl-) to neutralize the system's charge and to mimic physiological salt concentration.

3. Energy Minimization

  • Perform energy minimization using grompp and mdrun to relax the system and remove any steric clashes or inappropriate geometries. This is typically done using the steepest descent algorithm.

4. Equilibration

  • 4.1. NVT Equilibration (Constant Number of particles, Volume, and Temperature):

    • Perform a short simulation (e.g., 1 ns) while restraining the protein and ligand heavy atoms. This allows the water and ions to equilibrate around the complex. The system is gradually heated to the desired temperature.

  • 4.2. NPT Equilibration (Constant Number of particles, Pressure, and Temperature):

    • Perform another short simulation (e.g., 1-5 ns) with restraints on the protein and ligand to adjust the system's pressure and density.

5. Production MD Simulation

  • Run the production simulation for the desired length of time (typically tens to hundreds of nanoseconds) without any restraints. Use mdrun for this step. Trajectory data (atomic coordinates over time) is saved at regular intervals.

6. Trajectory Analysis

  • 6.1. System Stability: Analyze the root-mean-square deviation (RMSD) of the protein backbone and ligand to assess the stability of the simulation. The root-mean-square fluctuation (RMSF) can be used to identify flexible regions of the protein.

  • 6.2. Interaction Analysis: Analyze hydrogen bonds, salt bridges, and hydrophobic interactions between the protein and the ligand over the course of the simulation.

  • 6.3. Binding Free Energy Calculation: Use tools like g_mmpbsa to calculate the binding free energy from the simulation trajectory.

Visualizations

MD Simulation Workflow

MD_Workflow cluster_prep System Preparation cluster_setup Simulation Setup cluster_run Simulation Execution cluster_analysis Analysis PDB Protein Structure (PDB) PDB_Clean Clean PDB PDB->PDB_Clean Ligand Ligand Structure Ligand_Param Parameterize Ligand Ligand->Ligand_Param Topology Generate Topologies PDB_Clean->Topology Ligand_Param->Topology Complex Create Complex Topology->Complex Box Define Simulation Box Complex->Box Solvate Add Water Box->Solvate Ions Add Ions Solvate->Ions EM Energy Minimization Ions->EM NVT NVT Equilibration EM->NVT NPT NPT Equilibration NVT->NPT Production Production MD NPT->Production Trajectory Trajectory Analysis (RMSD, RMSF) Production->Trajectory Interactions Interaction Analysis Production->Interactions Free_Energy Binding Free Energy (MM/PBSA, MM/GBSA) Production->Free_Energy EGFR_Signaling cluster_ras_raf Ras-Raf-MEK-ERK Pathway cluster_pi3k_akt PI3K-Akt Pathway cluster_jak_stat JAK-STAT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K JAK JAK Dimerization->JAK Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Akt->Proliferation STAT STAT JAK->STAT STAT_dimer STAT Dimer STAT->STAT_dimer STAT_dimer->Proliferation

References

Quantification of N-p-coumaroyl-N'-caffeoylputrescine in Camellia sinensis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-p-coumaroyl-N'-caffeoylputrescine is a polyamine conjugate that belongs to the class of phenolamides. These compounds are of significant interest due to their potential bioactivity. While related compounds have been identified in Camellia sinensis, specific quantitative data and established protocols for this compound in tea are not widely available. This document provides a detailed application note and a comprehensive protocol for the quantification of this compound in Camellia sinensis leaves. The methodologies described are based on established techniques for the analysis of phenolic compounds in tea and can be adapted for research and drug development purposes.

Introduction

Camellia sinensis, the plant from which tea is derived, is a rich source of various bioactive compounds, including polyphenols, alkaloids, and amino acids. Among the diverse chemical constituents, phenolamides are a class of specialized metabolites formed by the conjugation of a polyamine with one or more phenolic acids. This compound is one such phenolamide that has garnered interest for its potential pharmacological activities. The quantification of this specific compound in Camellia sinensis is crucial for understanding its distribution, biosynthesis, and potential role in the quality and health benefits of tea.

This document outlines a robust and reliable method for the extraction and quantification of this compound from tea leaves using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).

Experimental Protocols

Sample Preparation
  • Harvesting and Storage: Fresh, young leaves of Camellia sinensis should be harvested. For accurate comparative analysis, it is recommended to standardize the leaf position (e.g., the first and second leaves).

  • Freeze-Drying: Immediately freeze the harvested leaves in liquid nitrogen to quench metabolic processes. Lyophilize the frozen leaves to complete dryness.

  • Grinding: Grind the freeze-dried leaves into a fine powder using a cryogenic grinder or a mortar and pestle with liquid nitrogen.

  • Storage: Store the powdered tea sample at -80°C in an airtight, light-protected container until extraction.

Extraction of this compound
  • Extraction Solvent: Prepare an 80% methanol (B129727) (MeOH) in water (v/v) solution.

  • Extraction Procedure:

    • Weigh approximately 100 mg of the powdered tea sample into a 2 mL microcentrifuge tube.

    • Add 1.5 mL of pre-chilled 80% MeOH.

    • Vortex the mixture for 1 minute to ensure thorough mixing.

    • Sonicate the sample in an ice bath for 30 minutes.

    • Centrifuge the mixture at 13,000 rpm for 15 minutes at 4°C.

    • Carefully collect the supernatant and transfer it to a new 2 mL tube.

    • Repeat the extraction process on the pellet with another 1.5 mL of 80% MeOH.

    • Combine the supernatants from both extractions.

  • Filtration: Filter the combined supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.

UPLC-MS/MS Quantification
  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer (QQQ-MS/MS) is recommended for its high sensitivity and selectivity.[1][2]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution:

      • 0-1 min: 5% B

      • 1-8 min: 5-95% B

      • 8-10 min: 95% B

      • 10-10.1 min: 95-5% B

      • 10.1-12 min: 5% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound need to be determined using a standard compound. The MRM mode provides high selectivity for quantification.[1]

    • Hypothetical MRM Transitions:

      • Precursor Ion (Q1): [M+H]⁺ of this compound.

      • Product Ions (Q3): Characteristic fragment ions.

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Calibration and Quantification
  • Standard Preparation: Prepare a stock solution of purified this compound standard in methanol.

  • Calibration Curve: Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range in the tea samples.

  • Data Analysis: Analyze the tea leaf extracts and the calibration standards using the developed UPLC-MS/MS method. The concentration of this compound in the samples is determined by comparing the peak area of the analyte to the calibration curve.

Data Presentation

Table 1: Hypothetical Quantitative Data for this compound in Different Camellia sinensis Cultivars.

Disclaimer: The following data is hypothetical and serves as a template for presenting experimental results. Actual concentrations will vary depending on the cultivar, growing conditions, and processing methods.

CultivarTissueThis compound (µg/g dry weight)Standard Deviation
C. sinensis var. sinensis 'Yabukita'Young Leaves1.25± 0.15
C. sinensis var. sinensis 'Longjing 43'Young Leaves1.89± 0.21
C. sinensis var. assamica 'Yinghong 9'Young Leaves0.87± 0.09
C. sinensis var. sinensis 'Yabukita'Mature Leaves0.42± 0.05

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis harvest Harvest Young Tea Leaves freeze Freeze in Liquid N2 harvest->freeze lyophilize Lyophilize freeze->lyophilize grind Grind to Fine Powder lyophilize->grind store Store at -80°C grind->store weigh Weigh 100 mg Powder store->weigh add_solvent Add 80% Methanol weigh->add_solvent vortex Vortex add_solvent->vortex sonicate Sonicate vortex->sonicate centrifuge Centrifuge sonicate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant repeat_extraction Repeat Extraction collect_supernatant->repeat_extraction combine_supernatants Combine Supernatants repeat_extraction->combine_supernatants filter Filter (0.22 µm) combine_supernatants->filter uplc_msms UPLC-MS/MS Analysis filter->uplc_msms quantification Quantification against Standard Curve uplc_msms->quantification biosynthetic_pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_polyamine Polyamine Biosynthesis cluster_conjugation Conjugation phenylalanine L-Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid caffeic_acid Caffeic Acid p_coumaric_acid->caffeic_acid p_coumaroyl_coa p-Coumaroyl-CoA p_coumaric_acid->p_coumaroyl_coa caffeoyl_coa Caffeoyl-CoA caffeic_acid->caffeoyl_coa conjugation_step1 Spermidine Synthase-like Enzyme (Hypothetical) p_coumaroyl_coa->conjugation_step1 conjugation_step2 Acyltransferase (Hypothetical) caffeoyl_coa->conjugation_step2 arginine Arginine agmatine Agmatine arginine->agmatine putrescine Putrescine agmatine->putrescine putrescine->conjugation_step1 conjugation_step1->conjugation_step2 target_compound This compound conjugation_step2->target_compound

References

Troubleshooting & Optimization

Improving the yield of N-p-coumaroyl-N'-caffeoylputrescine extraction from plants.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of N-p-coumaroyl-N'-caffeoylputrescine (CCP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize the yield of CCP from plant sources.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound.

Issue Potential Cause Recommended Solution
Low or No Yield of CCP Inappropriate Plant Material: The concentration of CCP can vary significantly between plant species, plant parts, and even the developmental stage of the plant.- Action: Ensure you are using a plant species and tissue known to produce CCP. For example, it has been successfully isolated from Saxifraga tangutica and Exochorda racemosa.[1] Consider harvesting at different growth stages to determine the peak accumulation of the compound.
Inefficient Extraction Solvent: The polarity of the solvent may not be optimal for extracting CCP.- Action: CCP is a moderately polar compound. Methanol (B129727) has been used effectively for its extraction.[1] Consider experimenting with different solvent systems, such as ethanol (B145695) or acetone, and varying the water content in alcoholic solvents to optimize polarity. For instance, a 70% ethanol solution has proven effective for extracting other biflavonoids.
Degradation of CCP: Phenolamides can be sensitive to heat, light, and pH changes during extraction.[2]- Action: Avoid high temperatures during extraction and concentration steps. Use a rotary evaporator at a low temperature (e.g., < 50°C).[2] Protect extracts from direct light by using amber glassware or covering flasks with aluminum foil. Maintain a neutral or slightly acidic pH during extraction.
Incomplete Cell Lysis: Tough plant cell walls may prevent the solvent from accessing the intracellular contents.- Action: Ensure the plant material is thoroughly dried and ground into a fine powder to maximize the surface area for extraction.[2]
Presence of Impurities in the Final Product Co-extraction of Similar Compounds: The crude extract will contain a complex mixture of compounds with similar polarities to CCP.- Action: Employ a multi-step purification strategy. A common workflow involves initial fractionation using medium pressure liquid chromatography (MPLC) followed by high-performance liquid chromatography (HPLC) for final purification.[1]
Irreversible Adsorption on Chromatography Column: The target compound may bind too strongly to the stationary phase, leading to loss.- Action: Select the appropriate stationary phase and solvent system for your chromatography. For CCP, a C18 stationary phase for MPLC and a Click XIon column for HPLC have been used successfully.[1] If using silica (B1680970) gel, ensure proper deactivation if necessary.
Inconsistent Results Between Batches Variability in Plant Material: Natural product content can fluctuate due to genetic differences, environmental conditions, and harvest time.- Action: Standardize the collection of plant material as much as possible (e.g., same location, same time of year, same developmental stage).
Inconsistent Extraction Parameters: Minor variations in extraction time, temperature, or solvent-to-solid ratio can affect yield.- Action: Maintain strict control over all extraction parameters. Document every step of the process meticulously to ensure reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the general structure of this compound?

A1: this compound is a phenolamide, which is a conjugate of a phenolic acid and a polyamine. Specifically, it consists of a putrescine molecule acylated with one p-coumaroyl group and one caffeoyl group.

Q2: Which modern extraction techniques can improve the yield of CCP?

A2: While conventional maceration has been used, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are known to enhance the extraction efficiency of phenolic compounds from plants, often with reduced extraction time and solvent consumption.[3][4]

Q3: How can I monitor the presence of CCP during the extraction and purification process?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the most effective method for identifying and quantifying CCP in your extracts and fractions. The UV absorbance of the hydroxycinnamic acid moieties can be used for detection.

Q4: What are the key enzymes involved in the biosynthesis of CCP in plants?

A4: The biosynthesis of CCP is catalyzed by a class of enzymes called acyltransferases, specifically putrescine hydroxycinnamoyltransferases (PHTs).[5][6][7] These enzymes facilitate the transfer of activated hydroxycinnamic acids (like p-coumaroyl-CoA and caffeoyl-CoA) to the amine groups of putrescine.

Quantitative Data on Extraction

The following table summarizes the yield of this compound from a published study using a conventional extraction method.

Plant SourceDry Weight of Plant Material (g)Extraction MethodPurification MethodFinal Yield of CCP (mg)Yield (%)Reference
Saxifraga tangutica500Maceration with MethanolMPLC (C18) and HPLC (Click XIon)678.60.136[1]

The next table provides a comparison of conventional and modern extraction techniques for phenolic compounds, illustrating the potential for yield improvement.

Extraction TechniqueGeneral AdvantagesTypical Extraction TimeRelative Yield Improvement (vs. Conventional)
Maceration Simple, low cost24-72 hoursBaseline
Soxhlet Extraction Continuous extraction, efficient for some compounds6-24 hoursModerate
Ultrasound-Assisted Extraction (UAE) Reduced extraction time, lower temperature, improved yield15-60 minutesHigh
Microwave-Assisted Extraction (MAE) Very short extraction time, reduced solvent use, high yield1-15 minutesHigh to Very High

Experimental Protocols

Protocol 1: Conventional Extraction and Purification of this compound from Saxifraga tangutica

This protocol is adapted from a published study on the isolation of CCP.[1]

1. Plant Material Preparation:

  • Dry the whole plants of Saxifraga tangutica and grind them into a fine powder.

2. Extraction:

  • Macerate 500 g of the dried plant powder with 12 L of methanol at room temperature.

  • Repeat the extraction three times.

  • Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to a volume of 500 mL.

3. Initial Purification (MPLC):

  • Mix the concentrated extract with 200 g of polyamide and dry the mixture.

  • Pre-treat the sample-polyamide mixture using a MCI column connected to a Medium Pressure Liquid Chromatography (MPLC) system.

  • Further purify the target fraction on a Spherical C18 MPLC column.

4. Final Purification (HPLC):

  • Dissolve the enriched fraction in methanol.

  • Perform preparative High-Performance Liquid Chromatography (HPLC) using a Click XIon column with an isocratic elution of 91% acetonitrile (B52724) for 30 minutes to isolate pure this compound.

  • Concentrate the pure fraction under reduced pressure to obtain the final product.

Protocol 2: General Protocol for Ultrasound-Assisted Extraction (UAE) of Phenolamides

This is a general protocol that can be optimized for the extraction of CCP.

1. Sample Preparation:

  • Weigh 10 g of dried and powdered plant material.

2. Extraction:

  • Place the powder in a 500 mL flask and add 300 mL of 70% ethanol (a 1:30 solid-to-liquid ratio).

  • Place the flask in an ultrasonic bath.

  • Set the temperature to 60°C and the ultrasonic power to 250 W.

  • Extract for 45 minutes.

3. Post-Extraction:

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • The crude extract can then be purified using the chromatographic methods described in Protocol 1.

Visualizations

Biosynthesis of this compound

CCP_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_polyamine Polyamine Pathway Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H Caffeic_acid Caffeic acid p_Coumaric_acid->Caffeic_acid C3H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl-CoA Caffeic_acid->Caffeoyl_CoA 4CL CCP N-p-coumaroyl- N'-caffeoylputrescine p_Coumaroyl_CoA->CCP PHT Caffeoyl_CoA->CCP PHT Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Putrescine->CCP PHT Putrescine->CCP PHT

Caption: Biosynthetic pathway of this compound.

General Experimental Workflow for CCP Extraction and Purification

Extraction_Workflow Plant_Material 1. Plant Material (Dried and Powdered) Extraction 2. Extraction (e.g., Maceration, UAE, MAE) Plant_Material->Extraction Filtration 3. Filtration Extraction->Filtration Concentration 4. Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification 5. Purification (MPLC, HPLC) Crude_Extract->Purification Pure_CCP Pure N-p-coumaroyl- N'-caffeoylputrescine Purification->Pure_CCP Analysis 6. Analysis (HPLC, MS, NMR) Pure_CCP->Analysis

Caption: General workflow for CCP extraction and purification.

References

Technical Support Center: Optimizing HPLC Methods for Hydroxycinnamic Acid Amides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the separation of hydroxycinnamic acid amides (HCAAs) using High-Performance Liquid Chromatography (HPLC) with a solvent gradient.

Frequently Asked Questions (FAQs)

Q1: Why is a gradient elution recommended for separating hydroxycinnamic acid amides?

A1: Hydroxycinnamic acid amides are often present in complex mixtures, such as plant extracts, with a wide range of polarities.[1] An isocratic elution (constant mobile phase composition) can lead to poor resolution of early-eluting peaks and significant broadening for later-eluting, more strongly retained compounds.[1] A gradient elution, which gradually increases the organic solvent concentration, improves peak shape, enhances resolution, and allows for the separation of compounds with diverse polarities within a reasonable analysis time.[1][2]

Q2: What is a good starting point for a "scouting" gradient?

A2: A common starting point for method development is a wide "scouting" gradient.[1][3] This typically involves running a linear gradient from a low to a high concentration of the organic solvent over 20 to 40 minutes.[3][4] For reversed-phase chromatography of HCAAs, a typical scouting gradient might be 5-10% acetonitrile (B52724) in water to 95-100% acetonitrile over 20 minutes.[3] This initial run helps determine the elution range of the target analytes and provides a basis for further optimization.[1]

Q3: How does the choice of organic solvent (acetonitrile vs. methanol) affect the separation?

A3: Acetonitrile and methanol (B129727) are the most common organic solvents in reversed-phase HPLC. Acetonitrile generally has a lower viscosity, which results in lower backpressure and better efficiency, especially in high-throughput systems.[5] Methanol is a more cost-effective alternative.[5] The choice of solvent can also alter the selectivity (the spacing between peaks). If you have co-eluting peaks with one solvent, switching to the other may improve the separation.[6]

Q4: What is the role of pH and mobile phase additives in separating HCAAs?

A4: Mobile phase pH is critical for separating ionizable compounds like HCAAs, which contain phenolic acid and amine moieties. The pH should be adjusted to at least one unit away from the pKa of the analytes to ensure a consistent ionization state and reproducible retention times. Acidic modifiers like formic acid or acetic acid (typically at 0.1%) are commonly added to the mobile phase.[7] These additives protonate residual silanol (B1196071) groups on the column, reducing peak tailing, and can improve the ionization of HCAAs for mass spectrometry (MS) detection.[4]

Q5: My retention times are inconsistent between runs. What is the most likely cause?

A5: Inconsistent retention times in gradient elution are often due to a few key factors. The most common cause is inadequate column re-equilibration time between injections.[2] Ensure the column is flushed with at least 5-10 column volumes of the initial mobile phase conditions before the next run.[8] Other frequent causes include fluctuations in mobile phase composition, which can result from improper mixing or degassing, and temperature variations.[8] Using a column thermostat is recommended for better reproducibility.[8]

Troubleshooting Guide

This guide addresses common chromatographic problems encountered during the analysis of hydroxycinnamic acid amides.

Problem 1: Poor Resolution or Co-eluting Peaks

Q: My HCAA peaks are overlapping. How can I improve their separation?

A: Improving the resolution of co-eluting peaks involves optimizing the gradient steepness, mobile phase composition, or column chemistry.

  • Optimize the Gradient Slope: If your compounds of interest elute closely together, "stretching out" that portion of the gradient can improve separation.[9] This means making the gradient shallower (a slower increase in organic solvent) in the region where your target peaks elute.[2][9] A shallower gradient increases the time compounds spend interacting with the stationary phase, allowing for better separation.

  • Change the Organic Solvent: If optimizing the gradient slope is insufficient, changing the organic solvent (e.g., from acetonitrile to methanol) can alter selectivity and resolve the overlapping peaks.[6]

  • Adjust the pH: For ionizable HCAAs, small changes in the mobile phase pH can significantly impact retention and selectivity. Experiment with the pH to find the optimal separation window.

  • Try a Different Column: If mobile phase adjustments don't work, switching to a column with a different stationary phase (e.g., a Phenyl-Hexyl instead of a C18) can provide a different selectivity and may resolve the critical pair.[6]

Problem 2: Peak Tailing

Q: My peaks have a tailing or asymmetrical shape. What causes this and how can I fix it?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or issues with the HPLC system.[10]

  • Cause: Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic amine groups in HCAAs, causing tailing.

    • Solution: Add an acidic modifier like 0.1% formic acid or acetic acid to the mobile phase to suppress silanol activity.[4] Using a modern, end-capped column also significantly reduces these interactions.[10]

  • Cause: Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade, creating active sites that cause tailing.[10]

    • Solution: Wash the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.[10] Using a guard column can help protect the analytical column and extend its lifetime.[8]

  • Cause: Mismatch between Injection Solvent and Mobile Phase: Injecting the sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[11]

Problem 3: Baseline Drift or Ghost Peaks

Q: I'm observing a drifting baseline or seeing unexpected "ghost" peaks in my chromatogram, especially in blank runs. What is the source of this issue?

A: Baseline drift and ghost peaks in gradient elution are typically caused by impurities in the mobile phase or carryover from previous injections.[11]

  • Cause: Contaminated Mobile Phase: Impurities in the solvents (especially water) or additives can accumulate on the column at low organic concentrations and then elute as the gradient strength increases, causing a rising baseline or ghost peaks.

    • Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[5] Filtering buffers is also crucial. Running a blank gradient (injecting only mobile phase) can help confirm if the mobile phase is the source of contamination.[11]

  • Cause: Sample Carryover: Strongly retained components from a previous injection may elute in a subsequent run, appearing as ghost peaks.

    • Solution: Implement a robust column wash step at a high organic concentration at the end of each gradient run to elute any remaining compounds. Ensure the injector and sample loop are thoroughly cleaned between injections.[11]

Experimental Protocols

Protocol 1: HPLC Method Development for HCAA Separation

This protocol outlines a general approach for developing a robust reversed-phase HPLC method for separating hydroxycinnamic acid amides.

  • Column Selection:

    • Start with a high-quality, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size). C18 columns are versatile and provide good retention for a wide range of phenolic compounds.[12]

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): HPLC-grade water with 0.1% formic acid. Filter through a 0.22 µm membrane filter.

    • Mobile Phase B (Organic): HPLC-grade acetonitrile with 0.1% formic acid.

    • Degassing: Degas both mobile phases thoroughly using an inline degasser, sonication, or helium sparging to prevent bubble formation in the pump.[13]

  • Initial "Scouting" Gradient:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: Diode Array Detector (DAD), monitoring at 280 nm and 320 nm (characteristic wavelengths for phenolic compounds).[10]

    • Injection Volume: 5-10 µL

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-22 min: 10% to 90% B (Linear Gradient)

      • 22-25 min: 90% B (Wash)

      • 25-25.1 min: 90% to 10% B (Return to Initial)

      • 25.1-30 min: 10% B (Re-equilibration)

  • Gradient Optimization:

    • Based on the scouting run, identify the retention times of the first and last eluting peaks of interest.

    • Adjust the initial and final %B to bracket this range.

    • Modify the gradient time (tG) to improve resolution. A longer gradient time (shallower slope) generally provides better separation.[3]

Data Presentation

Table 1: Example Gradient Programs for Phenolic Compound Separation

This table provides examples of gradient conditions used in published methods for separating hydroxycinnamic acids and related phenolic compounds, which can serve as a starting point for HCAA method development.

Time (min)%A (0.5% Acetic Acid in Water)%B (Acetonitrile)Reference
09010[14]
188020[14]
307327[14]
350100[14]
470100[14]
47.19010[14]
609010[14]
Time (min)%A (0.1% Trichloroacetic Acid)%B (Acetonitrile)Reference
0955[15]
108515[15]
207030[15]
305050[15]
402080[15]
45955[15]
Table 2: Effect of Mobile Phase Modifier on Peak Shape

This table illustrates the typical effect of acidic modifiers on the tailing factor of phenolic compounds. A tailing factor closer to 1.0 indicates a more symmetrical peak.

CompoundTailing Factor (No Additive)Tailing Factor (0.1% Formic Acid)
Caffeic Acid1.81.1
Ferulic Acid1.71.2
p-Coumaric Acid1.91.1
Sinapic Acid1.61.2
Note: Data is illustrative, based on common observations in the separation of phenolic acids.

Visualizations

Troubleshooting_Workflow start_node Poor Peak Resolution (Co-elution) d1 Are peaks well-shaped? start_node->d1 decision_node decision_node process_node process_node end_node Resolution Achieved p1 Troubleshoot Peak Shape (Tailing, Broadening) - Check for column overload - Add 0.1% Formic Acid - Ensure sample solvent matches  initial mobile phase d1->p1 No p2 Optimize Gradient Slope - Decrease slope (make shallower)  around eluting peaks d1->p2 Yes p1->d1 Re-evaluate d2 Resolution Improved? p2->d2 d2->end_node Yes p3 Change Organic Solvent - Switch from ACN to Methanol  (or vice versa) d2->p3 No d3 Resolution Improved? p3->d3 d3->end_node Yes p4 Change Column - Use different stationary phase  (e.g., Phenyl-Hexyl) d3->p4 No p4->end_node Re-optimize Method_Development_Workflow HPLC Method Development for HCAAs cluster_0 Phase 1: Initial Setup cluster_1 Phase 2: Scouting & Optimization cluster_2 Phase 3: Validation step_node step_node sub_step_node sub_step_node result_node result_node final_node final_node s1 Select Column (e.g., C18, 150x4.6mm) s2 Prepare Mobile Phase A: H2O + 0.1% FA B: ACN + 0.1% FA s1->s2 s3 Run Wide Scouting Gradient (e.g., 10-90% B over 20 min) s2->s3 r1 Initial Chromatogram s3->r1 s4 Optimize Gradient - Adjust initial/final %B - Modify gradient slope r1->s4 s5 Optimize Temperature & Flow Rate s4->s5 s6 System Suitability Test (Resolution, Tailing Factor) s5->s6 s7 Validate Method (Linearity, Precision, Accuracy) s6->s7 s8 Optimized Method s7->s8

References

How to prevent degradation of phenolic compounds during storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of phenolic compounds during storage. Find answers to frequently asked questions and troubleshoot common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of phenolic compounds during storage?

A1: The stability of phenolic compounds is significantly influenced by a combination of environmental factors. The primary drivers of degradation are:

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including oxidation and hydrolysis, leading to the breakdown of phenolic structures.[1][2][3] Conversely, low temperatures, such as refrigeration or freezing, can significantly slow these degradation processes.[4][5]

  • Light: Exposure to light, particularly UV and visible light, can induce photodegradation of phenolic compounds.[1][2] This is a critical factor for photosensitive compounds and can be mitigated by using light-blocking containers.

  • Oxygen: As potent antioxidants, phenolic compounds are highly susceptible to oxidation.[5] The presence of oxygen in the storage environment can lead to the formation of quinones and other degradation products, diminishing their bioactivity.

  • pH: The pH of the storage medium can dramatically affect the stability of phenolic compounds. Many phenolic compounds are more stable in acidic conditions (pH < 7), while alkaline conditions (high pH) can lead to rapid degradation of certain compounds like caffeic, chlorogenic, and gallic acids.[6][7][8]

  • Enzymatic Activity: The presence of enzymes such as polyphenol oxidase (PPO) and peroxidase (POD) in plant extracts can lead to enzymatic degradation of phenolic compounds.

Q2: What are the ideal temperature conditions for storing phenolic compounds?

A2: The optimal storage temperature depends on the specific compound and the intended duration of storage. For long-term storage, freezing at -20°C or even -80°C is highly recommended to minimize chemical and enzymatic degradation.[4][5] For short-term storage, refrigeration at 2-8°C is often sufficient.[4][5] Storing samples at room temperature (around 25°C) or higher can lead to significant degradation over time.[2][3]

Q3: How can I protect my samples from light-induced degradation?

A3: To protect photosensitive phenolic compounds, it is crucial to minimize light exposure. This can be achieved by:

  • Using amber-colored glass vials or bottles, which are designed to block UV and blue light.[5][9]

  • Wrapping containers with aluminum foil to provide a complete light barrier.[10][11]

  • Storing samples in light-proof boxes or in a dark room or cabinet.[12]

Q4: What methods can be used to prevent the oxidation of phenolic compounds?

A4: Preventing oxidation is critical for preserving the antioxidant capacity of phenolic compounds. Key strategies include:

  • Storage under an Inert Atmosphere: Replacing the oxygen in the headspace of the storage container with an inert gas like nitrogen or argon can significantly reduce oxidative degradation.[13][14]

  • Use of Antioxidant Additives: The addition of other antioxidants, such as ascorbic acid (Vitamin C) or tocopherols (B72186) (Vitamin E), can help protect the phenolic compounds from oxidation.[5][15]

  • Appropriate Packaging: Using airtight containers with low oxygen permeability, such as glass or high-barrier polymers, can limit oxygen exposure.[16][17][18]

Q5: How does pH affect the stability of different phenolic compounds?

A5: The effect of pH is highly dependent on the specific phenolic compound. Generally, many phenolic compounds exhibit greater stability in acidic conditions.[7] For example, chlorogenic acid is stable at acidic pH but degrades at higher pH levels.[6][8] Conversely, some compounds, like caffeic and gallic acids, are unstable at high pH.[6][8] It is crucial to consider the pKa value of the specific phenolic compound and adjust the pH of the solvent accordingly to ensure maximum stability.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Loss of antioxidant activity in my extract after a few weeks of storage. - Oxidation due to exposure to air.- Degradation due to high storage temperature.- Photodegradation from light exposure.- Store the extract under an inert atmosphere (nitrogen or argon).- Store at a lower temperature (-20°C or -80°C for long-term).- Use amber vials or wrap containers in aluminum foil and store in the dark.
The color of my plant extract has changed from vibrant to brown. - Enzymatic browning due to polyphenol oxidase (PPO) activity.- Non-enzymatic oxidation of phenolic compounds.- Blanch the plant material before extraction to inactivate enzymes.- Add ascorbic acid or other antioxidants to the extraction solvent.- Store the extract at low temperatures and in the absence of oxygen.
I observe a precipitate forming in my phenolic solution during storage. - Changes in pH leading to decreased solubility.- Polymerization of phenolic compounds.- Check and adjust the pH of the solution to an optimal range for the specific compound.- Store at a consistent, low temperature to minimize chemical reactions.- Consider using a co-solvent to improve solubility.
My phenolic standards are showing degradation on the HPLC chromatogram. - Improper storage of standard solutions.- Repeated freeze-thaw cycles.- Prepare fresh standards regularly.- Aliquot standard solutions into smaller volumes to avoid repeated freeze-thaw cycles.- Store stock solutions at -80°C in airtight, light-protected containers.

Quantitative Data on Phenolic Compound Degradation

The following tables summarize the degradation of phenolic compounds under various storage conditions.

Table 1: Effect of Temperature on the Stability of Total Phenolic Content (TPC)

Compound/ExtractStorage Temperature (°C)Storage DurationTPC Retention (%)Reference
Dried Piper betle Extract5180 days>99%[2]
Dried Piper betle Extract25180 days~93-97%[2]
Fruit & Berry Puree (FGBB)23365 days~35-37%[18]
Fruit & Berry Puree (FGBB)4056 days~40-43%[18]
Nutraceutical Mixtures23 (in dark)1 yearHighest Stability[1]
Nutraceutical Mixtures401 yearSignificant Decline[1]

Table 2: Effect of Light on the Stability of Phenolic Compounds

Compound/ExtractStorage ConditionStorage DurationDegradation/LossReference
Dried Piper betle Extract25°C with light180 days~7% loss in TPC[2]
Dried Piper betle Extract25°C in dark180 days~3% loss in TPC[2]
Nutraceutical Mixtures23°C with sunlight1 year53% decline in TPC, 62% in TAC[1]
Nutraceutical Mixtures23°C in dark1 yearMost Stable[1]

Experimental Protocols

Protocol 1: General Procedure for Long-Term Storage of Plant Extracts

This protocol outlines the best practices for preparing and storing plant extracts to minimize the degradation of phenolic compounds.

1. Sample Preparation:

  • Drying: If starting with fresh plant material, drying is a critical first step to reduce moisture content and inhibit microbial growth and enzymatic activity. Freeze-drying (lyophilization) is the preferred method as it preserves the chemical integrity of the compounds better than oven or air drying.[4][15]
  • Grinding: After drying, grind the plant material into a fine powder to increase the surface area for efficient extraction. Be mindful of heat generation during grinding, which can degrade sensitive compounds.

2. Extraction:

  • Perform the extraction using a suitable solvent and method (e.g., maceration, Soxhlet, ultrasound-assisted extraction).[19][20]
  • After extraction, remove the solvent completely, for example, using a rotary evaporator, to obtain a dry extract.

3. Storage Preparation:

  • Weighing and Aliquoting: Weigh the dry extract and aliquot it into appropriate storage vials. Aliquoting prevents the need to repeatedly open and expose the entire batch to ambient conditions.
  • Container Selection: Use amber glass vials with tight-fitting caps (B75204) to protect against light and oxygen.[5]
  • Inert Atmosphere: Before sealing the vials, flush the headspace with an inert gas like nitrogen or argon to displace oxygen.[13] A simple method is to direct a gentle stream of the gas into the vial for a few seconds before capping tightly.[13][14]

4. Storage Conditions:

  • Store the sealed vials at -20°C or, for optimal long-term stability, at -80°C.[4]

Protocol 2: Addition of Ascorbic Acid as an Antioxidant

This protocol describes how to add ascorbic acid (Vitamin C) to a liquid plant extract to prevent oxidative degradation.

Materials:

  • Plant extract in a solvent (e.g., ethanol/water mixture)

  • L-Ascorbic acid (reagent grade)

  • Analytical balance

  • Vortex mixer or sonicator

Procedure:

  • Determine the Concentration: A common starting concentration for ascorbic acid is 0.1% (w/v). However, the optimal concentration may vary depending on the extract and should be determined empirically.

  • Preparation of Ascorbic Acid Stock Solution (Optional but recommended for accurate addition):

    • Prepare a stock solution of ascorbic acid in the same solvent as the plant extract. For example, dissolve 100 mg of ascorbic acid in 10 mL of the solvent to get a 10 mg/mL solution.

  • Addition to the Extract:

    • Calculate the volume of the ascorbic acid stock solution needed to achieve the desired final concentration in your plant extract.

    • Add the calculated volume of the ascorbic acid solution to the plant extract.

    • If adding directly as a powder, weigh the required amount of ascorbic acid and add it to the extract.

  • Mixing:

    • Thoroughly mix the solution using a vortex mixer or sonicator until the ascorbic acid is completely dissolved.

  • Storage:

    • Store the extract with the added antioxidant following the recommendations in Protocol 1 (low temperature, protection from light, and inert atmosphere).

Visualizations

Factors Influencing Phenolic Compound Degradation

G Phenolic_Compounds Phenolic Compounds Degradation Degradation Phenolic_Compounds->Degradation Temperature High Temperature Degradation->Temperature Caused by Light Light Exposure Degradation->Light Caused by Oxygen Oxygen Degradation->Oxygen Caused by pH Inappropriate pH Degradation->pH Caused by Enzymes Enzymatic Activity Degradation->Enzymes Caused by

Caption: Key environmental factors leading to the degradation of phenolic compounds.

Workflow for Selecting Optimal Storage Conditions

G start Start: Phenolic Compound Sample duration Storage Duration? start->duration short_term Short-term (< 1 month) duration->short_term Short long_term Long-term (> 1 month) duration->long_term Long temp_short Store at 2-8°C short_term->temp_short temp_long Store at -20°C or -80°C long_term->temp_long light_sensitive Is the compound photosensitive? temp_short->light_sensitive temp_long->light_sensitive protect_light Use amber vials or wrap in foil. Store in dark. light_sensitive->protect_light Yes no_light_protection Standard vials sufficient light_sensitive->no_light_protection No oxygen_sensitive Is the compound oxygen sensitive? protect_light->oxygen_sensitive no_light_protection->oxygen_sensitive inert_atmosphere Store under inert gas (N2, Ar). Use airtight containers. oxygen_sensitive->inert_atmosphere Yes no_inert_atmosphere Standard sealing sufficient oxygen_sensitive->no_inert_atmosphere No end Optimal Storage inert_atmosphere->end no_inert_atmosphere->end

Caption: Decision-making workflow for choosing appropriate storage conditions for phenolic compounds.

References

Interpreting complex mass spectrometry fragmentation patterns of flavonoids.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Mass Spectrometry of Flavonoids

Welcome to the technical support center for the mass spectrometry analysis of flavonoids. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to help you troubleshoot your experiments effectively.

Q1: Why am I observing low signal intensity for my flavonoid of interest?

A1: Low signal intensity is a frequent issue that can stem from several factors.[1] Use the following workflow to diagnose the problem.

G start Low Signal Intensity Observed check_conc Is sample concentration adequate? (Not too low, not causing suppression) start->check_conc check_ion Is the ionization mode optimal? (Positive vs. Negative ESI) check_conc->check_ion No solution_conc Adjust concentration. Prepare serial dilutions. check_conc->solution_conc Yes check_mobile Is the mobile phase pH appropriate? check_ion->check_mobile No solution_ion Switch ionization mode. Test both (+) and (-) ESI. check_ion->solution_ion Yes check_matrix Are matrix effects suspected? check_mobile->check_matrix No solution_mobile Optimize mobile phase. Add 0.1% formic acid for (+) mode. check_mobile->solution_mobile Yes check_instrument Is the instrument clean and calibrated? check_matrix->check_instrument No solution_matrix Improve sample cleanup (e.g., SPE). Modify chromatography to separate interferences. check_matrix->solution_matrix Yes solution_instrument Perform instrument maintenance. Clean ion source and optics. check_instrument->solution_instrument Yes end_node Problem Resolved solution_conc->end_node solution_ion->end_node solution_mobile->end_node solution_matrix->end_node solution_instrument->end_node G cluster_0 Quercetin Fragmentation Example cluster_1 RDA Fragmentation cluster_2 Neutral Losses Quercetin Quercetin [M+H]+ m/z 303 RDA_A 1,3A+ Fragment m/z 153 Quercetin->RDA_A Cleavage of C-ring bonds RDA_B 1,3B+ Fragment m/z 137 Quercetin->RDA_B Loss_H2O [M+H-H2O]+ m/z 285 Quercetin->Loss_H2O -18 Da Loss_CO [M+H-CO]+ m/z 275 Loss_H2O->Loss_CO -28 Da G cluster_sample Sample Preparation cluster_lc Liquid Chromatography (LC) cluster_ms Mass Spectrometry (MS/MS) cluster_data Data Analysis title General LC-MS/MS Workflow for Flavonoids Extract Extraction (e.g., 80% Methanol) title->Extract Filter Filtration (0.22 µm) Extract->Filter Inject Injection Filter->Inject Column C18 Column (e.g., 2.1 x 100 mm, 1.8 µm) Inject->Column MobilePhase Mobile Phase Gradient A: H2O + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid Column->MobilePhase Ionization Ionization (ESI Positive & Negative) MobilePhase->Ionization Scan MS1 Full Scan Ionization->Scan Fragment Data-Dependent MS2 (Fragmentation) Scan->Fragment Identify Peak Identification (m/z, Retention Time) Fragment->Identify Interpret Fragmentation Pattern Interpretation Identify->Interpret

References

Technical Support Center: Refining Solid-Phase Extraction (SPE) for Plant Alkaloid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing solid-phase extraction (SPE) protocols for the purification of plant alkaloids.

Troubleshooting Guide

This guide addresses common issues encountered during the SPE of plant alkaloids in a question-and-answer format.

Question: Why am I experiencing low recovery of my target alkaloid?

Answer: Low recovery is a frequent issue in SPE and can stem from several factors throughout the process. Systematically evaluate each step of your protocol to identify the source of the problem.[1]

  • Analyte Breakthrough During Sample Loading: The alkaloid may not be retained by the sorbent and is being washed away with the sample matrix.

    • Is the sorbent appropriate for your alkaloid? The choice of sorbent is critical and depends on the polarity and ionic properties of the alkaloid and the sample matrix. For aqueous samples, reversed-phase sorbents (e.g., C18, polymeric) are typically used.[2] For analytes with basic functional groups, cation-exchange sorbents can be effective.[3]

    • Is the sample pH optimized? The pH of the sample can significantly impact the ionization state of the alkaloid and its retention on the sorbent.[2][4][5] For basic alkaloids, adjusting the sample pH to be 1.5-2 units above the pKa will neutralize them, enhancing retention on reversed-phase sorbents. Conversely, a pH 1.5-2 units below the pKa will ensure they are charged for retention on a cation-exchange sorbent.

    • Is the sample loading flow rate too high? A high flow rate may not allow sufficient interaction time between the analyte and the sorbent.[6] Try reducing the flow rate during sample loading.

  • Analyte Elution During the Wash Step: The wash solvent may be too strong, causing the premature elution of the target alkaloid along with the impurities.

    • Is your wash solvent too aggressive? The wash solvent should be strong enough to remove interferences but weak enough to leave the analyte of interest on the sorbent.[1] Consider using a weaker solvent or reducing the percentage of organic solvent in your wash solution.

  • Incomplete Elution of the Analyte: The elution solvent may not be strong enough to desorb the alkaloid from the sorbent.

    • Is your elution solvent strong enough? The elution solvent must be strong enough to disrupt the interactions between the analyte and the sorbent. For reversed-phase SPE, this typically involves a higher percentage of organic solvent. For ion-exchange SPE, adjusting the pH or ionic strength of the elution solvent is necessary. For example, for basic alkaloids retained on a cation-exchange sorbent, elution is often achieved with a basic solution (e.g., methanol (B129727) with ammonia).[7]

    • Is the elution volume sufficient? Ensure you are using an adequate volume of elution solvent to completely recover the analyte.

Question: Why are my SPE results not reproducible?

Answer: Lack of reproducibility can be frustrating and can be caused by inconsistencies in the protocol or instrument variability.[1]

  • Inconsistent Sample Pre-treatment: Variations in sample pH, viscosity, or particulate matter can affect the extraction process. Ensure consistent and thorough sample pre-treatment for all samples.

  • Variable Flow Rates: Inconsistent flow rates during loading, washing, or elution can lead to variable retention and recovery. Using a vacuum manifold with consistent vacuum pressure or a positive pressure manifold can help maintain consistent flow rates.

  • Sorbent Variability: Ensure that the SPE cartridges are from the same lot to minimize variability in sorbent packing and chemistry.

  • Drying Step Inconsistency: If a drying step is included, ensure it is performed consistently for all samples, as residual water can affect elution efficiency.

Question: How can I remove matrix effects that are interfering with my analysis?

Answer: Matrix effects, where co-eluting compounds from the sample matrix suppress or enhance the analyte signal in the detector (especially in mass spectrometry), can be a significant challenge.[8][9]

  • Optimize the Wash Step: A more rigorous or selective wash step can help remove interfering matrix components. Experiment with different solvent compositions and strengths for the wash step.

  • Use a More Selective Sorbent: A different sorbent with a different retention mechanism (e.g., mixed-mode or ion-exchange) may provide better selectivity for your analyte and reduce the co-extraction of interfering compounds.[8][10]

  • Employ a Pre-extraction Cleanup Step: For particularly complex matrices, a liquid-liquid extraction (LLE) or protein precipitation step prior to SPE can help remove a significant portion of the interfering components.[8]

  • Dilute the Sample: In some cases, simply diluting the sample before loading it onto the SPE cartridge can reduce the concentration of interfering matrix components to a level where they no longer significantly impact the analysis.[11]

Frequently Asked Questions (FAQs)

Q1: What are the key steps in a typical SPE protocol for plant alkaloids?

A1: A standard SPE protocol involves the following five steps:

  • Conditioning: The sorbent is treated with a solvent (e.g., methanol) to wet the packing material and activate it for sample interaction.[12]

  • Equilibration: The sorbent is then rinsed with a solution that is similar in composition to the sample matrix (e.g., water or a buffer at a specific pH) to prepare it for sample loading.[12]

  • Sample Loading: The prepared plant extract is passed through the cartridge, where the target alkaloids are retained on the sorbent.[12]

  • Washing: The cartridge is washed with a specific solvent to remove unwanted matrix components while the alkaloids remain bound to the sorbent.[12]

  • Elution: A strong solvent is used to disrupt the interactions between the alkaloids and the sorbent, allowing the purified alkaloids to be collected.[12]

Q2: How do I choose the right SPE sorbent for my specific alkaloid?

A2: The choice of sorbent is crucial for successful purification and depends on the physicochemical properties of your target alkaloid and the sample matrix.[2][13]

  • Reversed-Phase (e.g., C18, C8, Phenyl): These non-polar sorbents are suitable for extracting non-polar to moderately polar alkaloids from polar (aqueous) matrices.[2]

  • Normal-Phase (e.g., Silica, Diol, Alumina): These polar sorbents are used to extract polar alkaloids from non-polar organic solvents.

  • Ion-Exchange (e.g., SCX - Strong Cation Exchange, WCX - Weak Cation Exchange): These are ideal for purifying ionizable alkaloids. Since most alkaloids are basic, cation exchangers are commonly used. The sample is loaded at a low pH to ensure the alkaloid is protonated (positively charged) and binds to the negatively charged sorbent. Elution is then achieved by increasing the pH to neutralize the alkaloid or by using a high ionic strength buffer.[3]

  • Polymeric (e.g., Polystyrene-divinylbenzene): These sorbents offer a wider pH stability range and higher loading capacity compared to silica-based sorbents, making them versatile for various alkaloid extractions. The Oasis HLB cartridge is a popular choice that has shown high recoveries for a range of alkaloids.[10][14]

Q3: What is the importance of pH control in SPE of alkaloids?

A3: pH control is critical because most alkaloids are ionizable compounds.[2][4][5] The pH of the sample and the wash/elution solvents determines the charge state of the alkaloid, which in turn dictates its interaction with the SPE sorbent. For example, when using a reversed-phase sorbent, you generally want the alkaloid to be in its neutral (un-ionized) form to maximize hydrophobic retention. For basic alkaloids, this is achieved by adjusting the sample pH to be above their pKa. Conversely, for ion-exchange sorbents, you want the alkaloid to be in its charged (ionized) form to facilitate ionic interactions with the sorbent.

Data Presentation: Quantitative SPE Performance

The following tables summarize quantitative data on the recovery of various plant alkaloids under different SPE conditions.

Table 1: Comparison of SPE Sorbent Performance for Alkaloid Recovery

AlkaloidSorbent TypeRecovery (%)Plant Source/MatrixReference
α-solanine, α-chaconineOasis HLB~100%Potato[10]
α-solanine, α-chaconineSCXLower than Oasis HLB but more selectivePotato Leaf Extract[10]
l-hyoscyamine, scopolamine (B1681570)Oasis MCX (Mixed-mode Cation Exchange)80-100%Datura species[7]
Caffeine (B1668208)C1888.5-92.3%Traditional Chinese Medicinal Prescriptions[15]
MorphineSPE (unspecified)Not specified, but SPE enabled detection where LLE failedBiological Matrices[16]

Table 2: Influence of Elution Solvent on Alkaloid Recovery from Oasis MCX Sorbent

AlkaloidElution SolventRecovery (%)
l-hyoscyamineMethanol-10% Ammonia (B1221849) (3:1, v/v)80-100%
ScopolamineMethanol-10% Ammonia (3:1, v/v)80-100%
Scopolamine-N-oxideMethanol-10% Ammonia (3:1, v/v)80-100%
Scopolamine-N-methyl bromideTetrahydrofuran-Methanol-25% Ammonia (6:1:3, v/v)52-56%
Data adapted from a study on tropane (B1204802) alkaloids from Datura species.[7]

Experimental Protocols

Protocol 1: SPE of Tropane Alkaloids (l-hyoscyamine and scopolamine) from Datura stramonium

This protocol is adapted from a study optimizing the extraction of tropane alkaloids.[7]

  • Sample Preparation:

    • Extract powdered Datura stramonium leaves using a suitable method (e.g., pressurized liquid extraction with methanol).

    • Dissolve the dried extract in 0.05 M hydrochloric acid.

  • SPE Procedure (using Oasis MCX cartridge):

    • Conditioning: Condition the Oasis MCX cartridge with 5 mL of methanol.

    • Equilibration: Equilibrate the cartridge with 5 mL of 0.05 M hydrochloric acid.

    • Sample Loading: Load the acidic plant extract onto the cartridge.

    • Washing: Wash the cartridge with 5 mL of 0.05 M hydrochloric acid, followed by 5 mL of methanol to remove non-basic and weakly retained compounds.

    • Elution: Elute the tropane alkaloids with a mixture of methanol and 10% ammonia (3:1, v/v).

    • Post-Elution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis (e.g., HPLC mobile phase).

Protocol 2: SPE of Caffeine from Tea Leaves

This protocol is a general procedure based on common methods for caffeine extraction.[1][15][17]

  • Sample Preparation:

    • Boil tea leaves in water to extract the caffeine.

    • Filter the extract to remove solid material.

    • Adjust the pH of the aqueous extract if necessary (caffeine is a weak base, but often extracted under neutral to slightly acidic conditions).

  • SPE Procedure (using C18 cartridge):

    • Conditioning: Condition the C18 cartridge with one column volume of methanol.

    • Equilibration: Equilibrate the cartridge with one column volume of deionized water.

    • Sample Loading: Load the aqueous tea extract onto the cartridge.

    • Washing: Wash the cartridge with deionized water to remove polar impurities.

    • Elution: Elute the caffeine with a suitable organic solvent, such as methanol or a mixture of methanol and water.

    • Post-Elution: The eluate can be directly analyzed by HPLC or evaporated and reconstituted in the mobile phase.

Mandatory Visualization

SPE_Troubleshooting_Workflow start Start: SPE Experiment problem Problem Encountered? start->problem low_recovery Low Recovery problem->low_recovery Yes irreproducible Irreproducible Results problem->irreproducible Yes impure_extract Impure Extract problem->impure_extract Yes success Successful Purification problem->success No check_protocol Review SPE Protocol Steps low_recovery->check_protocol check_flow_rate Check Flow Rate Consistency irreproducible->check_flow_rate check_sample_prep Ensure Consistent Sample Pre-treatment irreproducible->check_sample_prep check_sorbent Check Sorbent Selection (Analyte-Sorbent Interaction) impure_extract->check_sorbent Poor Selectivity? check_wash Optimize Wash Solvent Strength impure_extract->check_wash add_cleanup Consider Additional Cleanup Step (e.g., LLE) impure_extract->add_cleanup check_protocol->check_sorbent Analyte Breakthrough? check_ph Optimize Sample/Solvent pH (Analyte pKa) check_protocol->check_ph Analyte Breakthrough? check_protocol->check_wash Analyte lost in wash? check_elution Optimize Elution Solvent Strength/Volume check_protocol->check_elution Incomplete Elution? check_sorbent->success check_ph->success check_wash->success check_elution->success check_flow_rate->success check_sample_prep->success add_cleanup->success end End success->end

Caption: A logical workflow for troubleshooting common issues in solid-phase extraction of plant alkaloids.

References

Technical Support Center: Overcoming Low Signal Intensity in NMR for Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges with low signal intensity in your NMR experiments for natural products.

Frequently Asked Questions (FAQs)

Q1: My NMR signal is very weak. What are the first things I should check?

A low signal-to-noise ratio is a common challenge, particularly with scarce natural products. The primary factors to investigate are sample preparation and instrument parameters. A frequent cause is an insufficient concentration of the analyte in the NMR tube.[1] Other critical factors include poor magnetic field homogeneity (shimming), incorrect instrument settings, and the presence of impurities or particulates.[1][2] For complex molecules like alkaloids, ensuring complete dissolution and stability is also crucial.[1]

Q2: How can I optimize my sample preparation for better signal?

Proper sample preparation is paramount for a high-quality NMR spectrum.[1] Here are key areas to focus on:

  • Concentration: The signal intensity is directly proportional to the number of nuclei in the detection volume. For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is recommended, while for the less sensitive ¹³C nucleus, a higher concentration of 10-50 mg is often necessary.[1][3][4]

  • Solubility: Ensure your natural product is completely dissolved in the deuterated solvent.[1][5] Undissolved material will not contribute to the signal and will degrade spectral quality.[1] If solubility is an issue, consider a different deuterated solvent.[5]

  • Particulate Matter: Suspended solids, dust, or precipitates distort the magnetic field homogeneity, leading to broad lines and reduced signal height.[1][4] It is best practice to filter all samples directly into the NMR tube, for instance, through a pipette with a glass wool plug.[1][3][6]

  • Sample Volume: The sample solution must occupy the active volume of the instrument's detection coil. For most standard 5 mm tubes, this corresponds to a solvent height of 4-5 cm (approximately 0.6-0.7 mL).[1][3]

Q3: Can the choice of NMR hardware improve my signal intensity?

Yes, specialized hardware can dramatically enhance sensitivity:

  • Cryogenic Probes (CryoProbes): These probes cool the detection coils and preamplifiers to cryogenic temperatures (around 20K), which significantly reduces thermal noise and can lead to a 3-4 fold improvement in the signal-to-noise ratio compared to conventional room-temperature probes.[7][8] This advancement is particularly beneficial for analyzing limited sample quantities of natural products.[8][9] A 500 MHz instrument equipped with a CryoProbe can offer sensitivity comparable to an 800 MHz system with a conventional probe.[7]

  • Microprobes: For mass-limited samples, microprobes, which use smaller diameter NMR tubes (e.g., 1.7 mm), offer a significant increase in mass sensitivity.[10][11] Reducing the sample volume while keeping the sample mass constant increases the concentration and, consequently, the signal-to-noise ratio.[10]

Q4: Which NMR experiments are best for detecting weak signals from natural products?

Several 2D NMR experiments are crucial for structure elucidation, even with low sample amounts:

  • HSQC (Heteronuclear Single Quantum Coherence): This is a highly sensitive experiment for determining one-bond ¹H-¹³C correlations.[12]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment is essential for establishing long-range (2-3 bond) ¹H-¹³C correlations and is a cornerstone for elucidating the carbon skeleton of natural products.[12]

  • INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): While powerful for determining ¹³C-¹³C connectivity, this is one of the least sensitive 2D experiments.[12] It often requires significant sample amounts (e.g., >20 mg) and long acquisition times, although the use of a ¹³C-optimized cryoprobe can help.[12]

Q5: How can I optimize my experimental parameters to enhance a weak signal?

Optimizing acquisition parameters is a critical step:

  • Number of Scans (NS): The signal-to-noise ratio is proportional to the square root of the number of scans.[5] Therefore, quadrupling the number of scans will double the signal-to-noise ratio.[5] For very weak signals, a large number of scans (e.g., 128 or 256 for ¹H) may be necessary.[13]

  • Pulse Width (P1): A 90° pulse provides the maximum signal strength and an improved signal-to-noise ratio.[14]

  • Receiver Gain (RG): The receiver gain should be set automatically to ensure the signal is amplified correctly without overloading the detector.[5][15]

  • Relaxation Delay (D1): This delay allows for the relaxation of nuclei back to their equilibrium state before the next pulse. A sufficient relaxation delay is crucial for quantitative analysis.[13]

  • Pulse Sequences: Advanced pulse sequences can enhance sensitivity. For instance, the Insensitive Nuclei Enhanced by Polarization Transfer (INEPT) pulse scheme can be used to transfer magnetization from sensitive to insensitive nuclei.[16]

Troubleshooting Guides

Guide 1: Systematic Approach to a Low Signal-to-Noise Ratio

This guide provides a step-by-step process to diagnose and resolve low signal intensity issues.

Troubleshooting Workflow for Low NMR Signal Intensity

Troubleshooting_Workflow start Start: Low Signal-to-Noise sample_prep Step 1: Evaluate Sample Preparation start->sample_prep dissolved Is the sample fully dissolved? sample_prep->dissolved concentration Is the concentration sufficient? dissolved->concentration Yes action_dissolve Action: Sonicate or change solvent. dissolved->action_dissolve No particulates Are there particulates? concentration->particulates Yes action_concentrate Action: Prepare a more concentrated sample. concentration->action_concentrate No instrument_params Step 2: Check Spectrometer Parameters particulates->instrument_params No action_filter Action: Filter the sample. particulates->action_filter Yes scans Is the number of scans adequate? instrument_params->scans gain Is the receiver gain set correctly? scans->gain Yes action_scans Action: Increase the number of scans. scans->action_scans No probe_tune Is the probe tuned and matched? gain->probe_tune Yes action_gain Action: Use automatic gain adjustment. gain->action_gain No data_processing Step 3: Assess Data Processing probe_tune->data_processing Yes action_tune Action: Tune and match the probe. probe_tune->action_tune No line_broadening Was excessive line broadening applied? data_processing->line_broadening resolve Issue Resolved line_broadening->resolve No action_processing Action: Re-process with minimal line broadening. line_broadening->action_processing Yes action_dissolve->sample_prep action_concentrate->sample_prep action_filter->sample_prep action_scans->instrument_params action_gain->instrument_params action_tune->instrument_params action_processing->data_processing

Caption: A step-by-step workflow for troubleshooting low signal-to-noise in NMR.

Experimental Protocols

Protocol 1: Standard Sample Preparation for ¹H and ¹³C NMR
  • Weigh Sample: Accurately weigh the purified natural product.

    • For ¹H NMR: 5-25 mg[1][4]

    • For ¹³C NMR: 10-50 mg[1][3]

  • Select Solvent: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in which the compound is highly soluble.[5]

  • Add Solvent: Using a calibrated pipette, add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[1][3]

  • Dissolve Sample: Gently vortex or sonicate the vial until the sample is completely dissolved. A visual inspection against a bright light should show no suspended particles.[1]

  • Filter Sample: Use a Pasteur pipette with a small, tight plug of glass wool to transfer the solution into a clean, dry 5 mm NMR tube. This will remove any particulate matter.[1][3][4]

  • Check Volume: Ensure the solvent height in the NMR tube is between 4-5 cm.[1][3]

  • Cap and Label: Cap the NMR tube securely and label it clearly.[1]

Protocol 2: Basic Parameter Optimization for a ¹H Spectrum
  • Insert Sample: Place the NMR tube into the spinner turbine and use the depth gauge to ensure correct positioning before inserting it into the magnet.[1]

  • Lock and Shim: Lock onto the deuterium (B1214612) signal of the solvent and perform an automated shimming routine to optimize the magnetic field homogeneity.[1]

  • Set Receiver Gain: Use the automatic gain adjustment function (e.g., rga) to set the receiver gain appropriately.[5]

  • Initial Acquisition Parameters:

    • Number of Scans (NS): Start with 8 or 16 scans for a routine sample.[1]

    • Pulse Width (P1): Use the calibrated 90° pulse value for the probe.[1][14]

    • Acquisition Time (AQ): Set to 2.0 - 4.0 seconds.[1]

    • Relaxation Delay (D1): Set to 1.0 - 2.0 seconds.[1]

  • Acquire Data: Start the acquisition.

  • Process and Evaluate: After acquisition, perform Fourier transformation, phase correction, and baseline correction.[1] If the signal-to-noise ratio is still low, increase the number of scans.

Data Presentation

Technique/HardwareTypical Signal-to-Noise EnhancementRecommended Sample AmountKey Application
Cryogenic Probe 3-4 times vs. room temperature probe[8]Sub-milligram to milligram[9]Low concentration natural products, metabolomics[8]
Microprobe (1.7 mm) Significant mass sensitivity increase[11]Low microgram to nanomole[10][11]Mass-limited samples
¹H NMR -5-25 mg in 0.6-0.7 mL[1][4]Routine structural information
¹³C NMR -10-50 mg in 0.6-0.7 mL[1][3]Carbon skeleton determination
INADEQUATE Low sensitivity>20 mg (can be reduced with cryoprobe)[12]¹³C-¹³C connectivity

Visualizations

Logical Relationship of Factors Affecting NMR Signal Intensity

Signal_Factors cluster_sample Sample Factors cluster_hardware Hardware Factors cluster_experimental Experimental Parameters Concentration Concentration Signal_Intensity Signal Intensity Concentration->Signal_Intensity Solubility Solubility Solubility->Signal_Intensity Purity Purity Purity->Signal_Intensity Volume Volume Volume->Signal_Intensity Probe_Type Probe Type (Cryo/Micro) Probe_Type->Signal_Intensity Magnetic_Field Magnetic Field Strength Magnetic_Field->Signal_Intensity Num_Scans Number of Scans Num_Scans->Signal_Intensity Pulse_Sequence Pulse Sequence Pulse_Sequence->Signal_Intensity Receiver_Gain Receiver Gain Receiver_Gain->Signal_Intensity Shimming Shimming Shimming->Signal_Intensity

Caption: Key factors influencing the signal intensity in an NMR experiment.

References

Technical Support Center: Troubleshooting Poor Reproducibility in Antioxidant Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot poor reproducibility in antioxidant activity assays. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to help you achieve more reliable and consistent results.

General Issues & FAQs

This section covers common problems that can affect any type of antioxidant activity assay.

???+ question "Q1: Why are my results inconsistent when I use different antioxidant assays (e.g., DPPH, ABTS, FRAP)?"

???+ question "Q2: My sample is not fully dissolving in the assay solvent. How does this affect my results and what can I do?"

???+ question "Q3: How critical is pipetting accuracy and incubation time?"

Logical Workflow for Assay Selection

Assay_Selection start Start: Assess Antioxidant Profile mechanism What is the expected mechanism? start->mechanism hat Hydrogen Atom Transfer (HAT) (Quenches radicals via H-donation) mechanism->hat HAT set Single Electron Transfer (SET) (Reduces oxidant via e- transfer) mechanism->set SET orac ORAC Assay (Biologically relevant peroxyl radical) hat->orac dpph DPPH Assay set->dpph abts ABTS Assay (Works in aqueous & organic media) set->abts frap FRAP Assay (Measures ferric reducing power) set->frap comprehensive Use a panel of assays (e.g., ORAC + DPPH/ABTS) for a comprehensive profile orac->comprehensive abts->comprehensive

Caption: A logical workflow for selecting appropriate antioxidant assays.

Assay-Specific Troubleshooting Guides

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay

???+ question "Q4: The absorbance of my DPPH control solution is inconsistent between experiments or fades over time. What's wrong?"

???+ question "Q5: My sample is colored and seems to be interfering with the absorbance reading at 517 nm. How can I correct for this?"

Experimental Workflow for DPPH Assay with Color Correction

DPPH_Workflow cluster_prep Preparation cluster_plate 96-Well Plate Setup prep_dpph Prepare 0.1 mM DPPH in Methanol (B129727) well_sample Well A: 20µL Sample + 180µL DPPH prep_dpph->well_sample well_control Well C: 20µL Methanol + 180µL DPPH (Negative Control) prep_dpph->well_control prep_sample Prepare Sample Dilutions prep_sample->well_sample well_blank Well B: 20µL Sample + 180µL Methanol (Sample Blank for Color Correction) prep_sample->well_blank prep_std Prepare Standard Dilutions (e.g., Trolox) incubate Incubate in Dark (e.g., 30 min at RT) well_sample->incubate well_blank->incubate well_control->incubate read Measure Absorbance at 517 nm incubate->read calculate Calculate % Inhibition: Corrected Abs = Abs(A) - Abs(B) %I = [(Abs(C) - Corrected Abs) / Abs(C)] * 100 read->calculate

Caption: Workflow for the DPPH assay including a color correction step.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

???+ question "Q6: My ABTS results are highly variable between batches. What is the most likely cause?"

???+ question "Q7: Why do I see different Trolox Equivalent (TEAC) values reported in the literature for the same compounds?"

FRAP (Ferric Reducing Antioxidant Power) Assay

???+ question "Q8: My FRAP assay is not producing the expected intense blue color. What could be wrong?"

ORAC (Oxygen Radical Absorbance Capacity) Assay

???+ question "Q9: My ORAC standard curve is not linear or has a poor R² value. How can I fix this?"

???+ question "Q10: I am expecting high antioxidant values for my sample, but the ORAC results are low. Why?"

General Troubleshooting Workflow

Troubleshooting_Workflow start Problem: Poor Reproducibility q1 Are control/standard values consistent? start->q1 s1 Check Reagent Quality: - Prepare fresh solutions - Store properly (dark, 4°C) - Verify pH of buffers q1->s1 No q2 Is the sample fully dissolved? q1->q2 Yes s2 Improve Solubility: - Try alternative solvents (DMSO, Acetone/Water) - Centrifuge to remove precipitates - Test different sample concentrations q2->s2 No q3 Are experimental conditions strictly controlled? q2->q3 Yes s3 Standardize Protocol: - Calibrate pipettes - Use consistent incubation times/temps - Protect from light (DPPH/ABTS) - Normalize ABTS radical to 0.7 Abs q3->s3 No q4 Is there potential for sample interference? q3->q4 Yes s4 Run Correction Blanks: - For colored samples (DPPH), subtract  absorbance of sample + solvent (no radical) - Run cell-free controls for cellular assays q4->s4 Yes

Caption: A decision tree for troubleshooting reproducibility issues.

Data Presentation: Summary of Assay Parameters

The following table summarizes key quantitative parameters for the most common antioxidant assays to facilitate comparison and setup.

ParameterDPPH AssayABTS AssayFRAP AssayORAC Assay
Principle SETSET / HATSETHAT
Wavelength ~517 nm[1]~734 nm[2][3]~593 nmEx: 485 nm, Em: 520 nm
Standard Trolox, Ascorbic Acid[2]Trolox[4]FeSO₄, TroloxTrolox[5]
Typical Solvent Methanol, Ethanol[1]Ethanol (B145695), PBS (pH 7.4)[6][3]Acetate Buffer (pH 3.6)[2]Phosphate (B84403) Buffer (pH 7.0-7.4)
Key Reagent DPPH radical[1]ABTS radical cation[3]Fe³⁺-TPTZ complex[2]Fluorescein, AAPH[5]
Common Issue Sample color interference[1]Inconsistent radical generation[7]Incorrect buffer pH[2]Sample solubility[1]

Experimental Protocols

Protocol 1: DPPH Radical Scavenging Assay
  • Reagent Preparation :

    • Prepare a 0.1 mM DPPH solution in methanol. Store in an amber bottle at 4°C.[1][7]

    • Prepare a series of standard solutions (e.g., 0-200 µM Trolox) in methanol.[1]

    • Prepare various concentrations of your test sample in methanol.[1]

  • Assay Procedure (96-well plate) :

    • Add 20 µL of sample, standard, or methanol (for the blank control) to the respective wells.[1]

    • For Color Correction : In separate wells, add 20 µL of each sample concentration followed by 180 µL of methanol. These are the sample blanks.[1]

    • Add 180 µL of the 0.1 mM DPPH solution to all wells except the sample blanks.[1]

    • Incubate the plate in the dark at room temperature for 30 minutes.[1][7]

    • Measure the absorbance at 517 nm.[1]

  • Calculation :

    • Calculate the corrected sample absorbance: Abs_corrected = Abs_sample - Abs_sample_blank.

    • Calculate the percentage of inhibition: % Inhibition = [(Abs_control - Abs_corrected) / Abs_control] * 100.

    • Plot the % Inhibition against sample concentration to determine the IC₅₀ value.

Protocol 2: ABTS Radical Cation Decolorization Assay
  • Reagent Preparation :

    • Prepare a 7 mM ABTS stock solution in water and a 2.45 mM potassium persulfate stock solution in water.[2][3]

    • Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[3]

    • Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[3]

  • Assay Procedure (96-well plate) :

    • Add 10 µL of the sample or standard to a well.[2]

    • Add 190 µL of the diluted ABTS•+ solution to each well.[2]

    • Incubate at room temperature for 6-30 minutes in the dark (standardize this time).[2][8]

    • Measure the absorbance at 734 nm.[2]

  • Calculation :

    • Calculate the percentage of inhibition similar to the DPPH assay.

    • Determine the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the sample's inhibition to a Trolox standard curve.

Protocol 3: ORAC Assay
  • Reagent Preparation :

    • Prepare a stock solution of Fluorescein probe. Before use, dilute to a 1X working solution with 75 mM phosphate buffer (pH 7.4).[9]

    • Prepare a series of Trolox standards (e.g., 0-100 µM) in phosphate buffer.[10]

    • Prepare the Free Radical Initiator (AAPH) solution fresh in phosphate buffer.[9]

  • Assay Procedure (96-well black plate) :

    • Add 25 µL of diluted standards, samples, or buffer (for blank) to respective wells.[9][10]

    • Add 150 µL of the 1X Fluorescein working solution to all wells.[9][10]

    • Mix and incubate the plate for 30 minutes at 37°C.[9][10]

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells, preferably using an automated injector.[9][10]

    • Immediately begin measuring the fluorescence kinetically at an emission of ~520 nm and excitation of ~485 nm every 1-2 minutes for at least 60-90 minutes.

  • Calculation :

    • Calculate the Area Under the Curve (AUC) for the fluorescence decay of each well.[11]

    • Calculate the Net AUC for each sample and standard by subtracting the AUC of the blank: Net AUC = AUC_sample - AUC_blank.[10][11]

    • Plot the Net AUC of the standards against their concentration to create a standard curve.

    • Determine the Trolox Equivalents (TE) for the samples from the standard curve.[11]

References

Technical Support Center: Optimizing Collision Energy in MS/MS for Flavonoid Structural Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for flavonoid analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions for optimizing collision energy (CE) in tandem mass spectrometry (MS/MS) experiments, a critical step for accurate structural elucidation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question: Why is my flavonoid precursor ion not fragmenting, even at high collision energies?

Answer: This issue can arise from several factors:

  • Stable Flavonoid Structure: Some flavonoid aglycones are highly stable and require significant energy to induce fragmentation. Flavanones, for instance, often require lower collision energy compared to more stable structures like flavones.[1][2]

  • Instrument Settings: Ensure your mass spectrometer's collision cell pressure is adequate. Insufficient collision gas (e.g., argon or nitrogen) will lead to inefficient energy transfer and poor fragmentation.

  • Incorrect Precursor Isolation: Verify that the isolation window for your precursor ion is set correctly and that you are targeting the monoisotopic peak of the [M+H]⁺ or [M-H]⁻ ion. Adduct formation (e.g., [M+Na]⁺) can also lead to different fragmentation behavior.[3][4]

  • Activation Method: For very stable compounds, consider using a higher-energy fragmentation technique like Higher-Energy Collisional Dissociation (HCD) if available, as it can provide richer fragmentation spectra compared to Collision-Induced Dissociation (CID).[5][6]

Question: For a flavonoid glycoside, I only observe the neutral loss of the sugar moiety, but no fragmentation of the aglycone itself. How can I get more structural information?

Answer: This is a common scenario as the glycosidic bond is often the most labile. To obtain fragments from the aglycone core, you can use a few strategies:

  • Stepped Collision Energy: Apply a higher collision energy. The energy required to cleave the glycosidic bond is often lower than that needed to fragment the aglycone ring system. A CE range of 15-60 eV is often used for flavonoids, so you may need to operate at the higher end of this range or beyond to see aglycone fragments.[3]

  • MS³ (Multi-Stage Mass Spectrometry): If your instrument supports MSⁿ experiments, this is a powerful solution.[7][8] First, perform an MS/MS experiment to isolate the precursor ion and induce the loss of the sugar, generating the aglycone product ion (Y₀⁻ or [A+H]⁺).[7][9] Then, perform an MS³ experiment by isolating this aglycone ion and subjecting it to a second round of fragmentation. This will produce a clean spectrum of the aglycone core, which can be compared to a library or standard.[7]

Question: My MS/MS spectrum is too fragmented, showing only small, low-mass ions. How can I get more structurally relevant fragments?

Answer: Excessive fragmentation indicates that the applied collision energy is too high, causing the diagnostic ions to break down further.

  • Reduce Collision Energy: Systematically decrease the collision energy in steps (e.g., 5-10 eV per step) and observe the fragmentation pattern.[10] The goal is to find a sweet spot where you see characteristic fragments from retro-Diels-Alder (RDA) reactions or neutral losses (CO, H₂O) from the C-ring, rather than non-specific, low-mass ions.[11]

  • Use Energy Ramping: Instead of a single CE value, you can acquire spectra over a range of energies in a single scan. This can help in visualizing the appearance of different fragment ions as the energy increases, ensuring you capture the most informative fragments.[12][13]

Question: I am struggling to differentiate between two flavonoid isomers. Their MS/MS spectra look nearly identical. What can I do?

Answer: Differentiating isomers is a significant challenge because they often produce the same fragment ions.[8] However, the relative abundance of these ions can differ depending on the collision energy.

  • Collision Energy Breakdown Graphs: Perform a series of MS/MS experiments at narrowly stepped collision energies (e.g., 2-5 eV steps).[12][13] Plot the relative intensity of the key fragment ions against the collision energy. This creates an "energy breakdown graph" (EBG), which can reveal subtle but reproducible differences in fragmentation pathways between isomers.[12][13][14] For example, 6-C and 8-C glycoside isomers can sometimes be distinguished this way.[15]

  • Ion Mobility Spectrometry (IMS): If available, coupling IMS with MS can separate isomers based on their shape and size before they enter the mass spectrometer, providing an additional dimension of separation.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common fragmentation issues.

TroubleshootingWorkflow cluster_start cluster_problem Problem Identification cluster_solution Corrective Actions cluster_bad start Start: MS/MS Experiment check_signal Sufficient Signal? start->check_signal check_frag Adequate Fragmentation? increase_ce Increase Collision Energy or Collision Gas Pressure check_frag->increase_ce No (No/Poor Frag) decrease_ce Decrease Collision Energy check_frag->decrease_ce No (Over-Frag) end_good Analysis Successful check_frag->end_good Yes check_signal->check_frag Yes optimize_source Optimize Source Parameters (Voltage, Gas, Temp) check_signal->optimize_source No check_precursor Verify Precursor m/z (Adducts, Isotopes) increase_ce->check_precursor use_hcd Consider HCD or MSn check_precursor->use_hcd end_bad Further Investigation Needed use_hcd->end_bad decrease_ce->end_bad check_sample Check Sample Concentration & Purity optimize_source->check_sample check_sample->end_bad

A decision tree for troubleshooting common MS/MS fragmentation issues.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting range for collision energy for flavonoid analysis? A typical starting point for CID of flavonoids is a normalized collision energy of 25-35%.[1][2] In terms of absolute energy, this often corresponds to a range of 15-60 eV, depending on the instrument and the specific flavonoid class.[3] It is always recommended to perform an energy-ramped experiment to find the optimal value for your specific compound and instrument.[16]

Q2: How does the flavonoid structure (aglycone vs. glycoside) affect the optimal collision energy? The structure significantly impacts the required energy.

  • Glycosides: The O-glycosidic bond is relatively weak and cleaves at lower collision energies, resulting in the loss of the sugar moiety.[17] Higher energy is then needed to fragment the remaining aglycone.

  • Aglycones: The energy required depends on the core structure. Flavanones and chalcones generally require lower CE levels (<40% normalized CE) compared to more stable flavonols and flavones, which need higher energy to induce the characteristic retro-Diels-Alder (RDA) ring fissions.[1][2]

Q3: What is the difference between Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD)? CID and HCD are both methods of fragmentation but differ in the energy applied and where the fragmentation occurs.

  • CID: This is a lower-energy, resonant excitation technique typically performed in an ion trap.[6] It is effective for generating primary fragments but may suffer from a "low-mass cutoff," where low m/z fragment ions are not detected.

  • HCD: This is a higher-energy, non-resonant fragmentation that occurs in a dedicated collision cell (like an ion-routing multipole) before the ions are sent to the mass analyzer (e.g., an Orbitrap).[6][18] HCD often produces a richer spectrum with more fragment ions, including low-mass ions, which can be beneficial for detailed structural analysis.[5][18]

Q4: What are "stepped" and "ramped" collision energy experiments?

  • Stepped CE: This involves acquiring separate, full MS/MS spectra at several discrete collision energy values (e.g., 20 eV, 30 eV, 40 eV). This approach is methodical and excellent for creating detailed energy breakdown graphs to differentiate isomers.[10]

  • Ramped CE: This involves applying a range of collision energies during the acquisition of a single MS/MS spectrum. While less precise for quantitative analysis of fragmentation thresholds, it is a very efficient way to quickly screen for the optimal energy range and ensure that all possible fragments are generated in a single run.

Quantitative Data Summary

The optimal collision energy is highly dependent on the instrument, the specific flavonoid subclass, and whether it is an aglycone or a glycoside. The following tables provide general guidelines.

Table 1: Recommended Starting Collision Energy (CE) Ranges for Flavonoid Subclasses

Flavonoid SubclassTypical Fragmentation BehaviorRecommended Starting Normalized CE (CID)Key References
Flavonols (e.g., Quercetin)RDA fragmentation, losses of CO, H₂O30 - 50%[1][11]
Flavones (e.g., Luteolin)RDA fragmentation, dominant CO₂ loss35 - 55%[1][2]
Flavanones (e.g., Naringenin)Simpler fragmentation, RDA of A-ring20 - 40%[1][2]
Flavanols (e.g., Catechin)RDA fragmentation, water loss25 - 45%[11]
Isoflavones (e.g., Genistein)RDA fragmentation, dominant CO loss30 - 50%[1][19]
Flavonoid Glycosides Initial loss of sugar moiety15 - 35% (for glycosidic bond cleavage)[15][17]

Note: These are starting points. Empirical optimization is crucial for best results.

Table 2: Comparison of CID and HCD Fragmentation Techniques for Flavonoids

FeatureCollision-Induced Dissociation (CID)Higher-Energy Collisional Dissociation (HCD)
Energy Regime Low-energy, resonantHigh-energy, non-resonant[6]
Typical Use Routine fragmentation, generating key diagnostic ionsIn-depth structural analysis, isomer differentiation, phosphopeptide analysis[5]
Spectrum Richness Generally simpler spectra, fewer fragmentsRicher spectra, more extensive fragmentation[6]
Low-Mass Cutoff Yes (in ion traps)No, allows detection of low m/z fragments[18]
Best For... Initial characterization, confirming knownsElucidating unknown structures, complex glycosides, obtaining complete fragmentation pathways

Experimental Protocols

Protocol: Optimizing Collision Energy for a Novel Flavonoid

This protocol describes a systematic approach to determine the optimal collision energy for a purified flavonoid standard using an LC-MS/MS system.

Objective: To identify the collision energy that produces the most structurally informative MS/MS spectrum.

Materials:

  • Purified flavonoid standard (~1 mg/mL stock in methanol (B129727) or DMSO).

  • LC-MS grade solvents (Water, Acetonitrile/Methanol, Formic Acid).

  • LC-MS/MS system (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).

Methodology:

  • Sample Preparation:

    • Prepare a working solution of the flavonoid standard at a concentration of ~1 µg/mL in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • MS Method Setup (Direct Infusion or LC-MS):

    • Direct Infusion (preferred for optimization): Infuse the working solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min). This provides a stable signal.

    • LC-MS: If using chromatography, set up a short gradient method. Ensure the peak is sharp and provides sufficient scan points for analysis.

  • MS1 Scan:

    • Acquire a full MS1 scan to determine the accurate m/z of the precursor ion ([M+H]⁺ or [M-H]⁻). Confirm the charge state and absence of significant in-source fragmentation.

  • MS/MS Collision Energy Ramp Experiment:

    • Set up a product ion scan (MS/MS) experiment targeting the precursor ion identified in MS1.

    • Instead of a single CE value, apply a collision energy ramp. For example, for a 40 eV range with a 2 eV step, you would acquire data across 20 distinct energy levels. A common range to test is 10-60 eV.[16]

    • Acquire data for several minutes to ensure good signal averaging.

  • Data Analysis:

    • Extract the MS/MS spectra at each collision energy step.

    • Examine the spectra to identify the energy at which the most informative fragments appear. Look for:

      • Characteristic RDA fragments that indicate the structure of the A and B rings.[11]

      • Neutral losses like CO, CO₂, and H₂O.[11][12]

      • For glycosides, the appearance of the aglycone ion followed by its subsequent fragmentation at higher energies.

    • Plot a Collision Energy Breakdown Curve : Graph the relative abundance of the precursor ion and key fragment ions as a function of collision energy. The optimal energy is typically where the precursor ion abundance has dropped significantly and the intensity of the desired fragment ions is maximized.

  • Refinement and Final Method:

    • Based on the breakdown curve, select the single optimal CE value or a narrow range for future targeted experiments. For general screening, using a small ramp around the optimal value (e.g., 35 ± 5 eV) can be robust.

Collision Energy Optimization Workflow

The following diagram illustrates the experimental workflow for CE optimization.

OptimizationWorkflow cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis cluster_final 4. Finalization prep_std Prepare Flavonoid Standard (~1 ug/mL) setup_infusion Set up Direct Infusion or LC-MS Method prep_std->setup_infusion run_ms1 Acquire MS1 Scan to Find Precursor m/z setup_infusion->run_ms1 run_ms2 Set up MS/MS Experiment with Ramped Collision Energy (e.g., 10-60 eV) run_ms1->run_ms2 extract_spectra Extract MS/MS Spectra at Each CE Step run_ms2->extract_spectra plot_breakdown Generate Energy Breakdown Curve (Intensity vs. CE) extract_spectra->plot_breakdown select_optimal Identify Optimal CE (Max Fragment Intensity) plot_breakdown->select_optimal final_method Implement Optimal CE in Final Analytical Method select_optimal->final_method

A step-by-step workflow for the empirical optimization of collision energy.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activity of N-p-coumaroyl-N'-caffeoylputrescine and Other Phenolamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant activity of N-p-coumaroyl-N'-caffeoylputrescine (PCC) with other selected phenolamides. The information is compiled from peer-reviewed scientific literature and presented to aid in research and drug development endeavors.

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of this compound and other phenolamides has been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common metric for comparing antioxidant strength, where a lower IC50 value indicates higher antioxidant activity.

CompoundCommon AbbreviationMolecular Weight ( g/mol )DPPH IC50
This compoundPCC396.442.36 µM (0.936 µg/mL)[1]
N,N'-diferuloylputrescineDFP440.5038.46 µM[2]
N-trans-feruloyltyramine-313.35~33.2 µM
Kukoamine A-530.66Higher IC50 than Kukoamine B[3][4]
Kukoamine B-530.66Lower IC50 than Kukoamine A[3][4]

Note: The IC50 value for N-trans-feruloyltyramine is an approximation based on available data. Direct comparative studies with precise, side-by-side IC50 values for Kukoamine A and B were not available in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for the DPPH and ABTS radical scavenging assays frequently used to assess antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the decrease in absorbance at 517 nm is proportional to the concentration and activity of the antioxidant.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and kept in the dark to prevent degradation.

  • Sample Preparation: The test compounds (phenolamides) and a positive control (e.g., ascorbic acid or Trolox) are dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.

  • Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the sample solutions. A blank containing only the solvent and the DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).

  • Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

  • IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Principle: The ABTS radical cation, which has a characteristic blue-green color, is generated by the oxidation of ABTS. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant's activity.

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) is prepared in water. The ABTS•+ is produced by reacting the ABTS stock solution with a strong oxidizing agent, such as potassium persulfate (e.g., 2.45 mM final concentration), and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Adjustment of ABTS•+ Solution: Before use, the ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: The test compounds and a positive control (e.g., Trolox) are dissolved in a suitable solvent to prepare a series of concentrations.

  • Reaction: A small volume of the sample solution is added to a fixed volume of the diluted ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition of ABTS•+ is calculated similarly to the DPPH assay.

  • TEAC and IC50 Determination: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant capacity as the sample. The IC50 value can also be determined.

Signaling Pathway and Experimental Workflow

Nrf2 Signaling Pathway Activation by Phenolic Antioxidants

Phenolic compounds, including phenolamides, are known to exert their antioxidant effects not only by direct radical scavenging but also by activating endogenous antioxidant defense mechanisms. The Keap1-Nrf2 signaling pathway is a key regulator of this process.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 Cysteines Phenolamides Phenolamides Phenolamides->Keap1_Nrf2 Reacts with Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Ub Ubiquitination Keap1_Nrf2->Ub Keap1 Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Proteasome Proteasomal Degradation Ub->Proteasome ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE sMaf sMaf sMaf->ARE Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription

Caption: Keap1-Nrf2 signaling pathway activation by oxidative stress and phenolamides.

Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome. In the presence of oxidative stress or electrophilic compounds like some phenolamides, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. This binding initiates the transcription of a battery of cytoprotective genes, including antioxidant enzymes (e.g., heme oxygenase-1, NAD(P)H:quinone oxidoreductase 1) and enzymes involved in glutathione (B108866) synthesis, thereby bolstering the cell's antioxidant capacity.

Experimental Workflow for In Vitro Antioxidant Assays

The general workflow for assessing the antioxidant activity of a compound using common in vitro assays is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition & Analysis Compound_Prep Prepare Stock Solutions of Phenolamides Serial_Dilution Perform Serial Dilutions of Samples and Standard Compound_Prep->Serial_Dilution Reagent_Prep Prepare Assay Reagents (DPPH, ABTS•+) Reaction_Setup Mix Samples/Standard with Assay Reagent Reagent_Prep->Reaction_Setup Standard_Prep Prepare Standard (e.g., Trolox) Standard_Prep->Serial_Dilution Serial_Dilution->Reaction_Setup Incubation Incubate for a Defined Period Reaction_Setup->Incubation Absorbance Measure Absorbance with Spectrophotometer Incubation->Absorbance Inhibition_Calc Calculate % Inhibition Absorbance->Inhibition_Calc IC50_Calc Determine IC50 Values from Dose-Response Curves Inhibition_Calc->IC50_Calc

Caption: General workflow for in vitro antioxidant capacity determination.

References

A Comparative Analysis of the Antioxidant Capacities of N-p-coumaroyl-N'-caffeoylputrescine and N,N'-diferuloyl-putrescine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant capacities of two phenolic compounds, N-p-coumaroyl-N'-caffeoylputrescine (PCC) and N,N'-diferuloyl-putrescine (DFP). The information presented herein is based on available experimental data and is intended to assist researchers in evaluating these molecules for potential applications in drug development and other scientific endeavors.

Quantitative Antioxidant Activity

The antioxidant potential of this compound and N,N'-diferuloyl-putrescine has been evaluated using various in vitro assays. The following table summarizes the key quantitative data available for these compounds. A direct comparison of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity suggests that this compound exhibits a significantly higher potency.

CompoundAssayParameterResultReference
This compound (PCC) DPPH Radical ScavengingIC502.36 µM (0.936 µg/mL)[1][2]
N,N'-diferuloyl-putrescine (DFP) DPPH Radical ScavengingFSC5061.25 ± 2.25 µM[3]
ROS ScavengingOSC501.84 ± 0.12 µM[3]

Note: IC50 (Inhibitory Concentration 50%) and FSC50 (Free Radical Scavenging Concentration 50%) are measures of the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. OSC50 (Oxygen Radical Scavenging Capacity 50) is the concentration required to scavenge 50% of reactive oxygen species. A lower value indicates higher antioxidant activity. The IC50 for this compound was converted from µg/mL to µM using its molecular weight of 396.44 g/mol .

Potential Mechanism of Action: Nrf2 Signaling Pathway

Phenolic compounds, including hydroxycinnamic acid amides like PCC and DFP, are known to exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways. One of the most critical pathways in the cellular antioxidant defense system is the Keap1-Nrf2 pathway.

Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes. This binding initiates the transcription of a battery of protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS) and combat oxidative damage. It is plausible that both this compound and N,N'-diferuloyl-putrescine could activate this protective pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PCC_DFP PCC / DFP Keap1_Nrf2 Keap1-Nrf2 Complex PCC_DFP->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome Degradation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Transcription Transcription ARE->Transcription Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1, GCL) Cytoprotection Enhanced Cellular Antioxidant Defense Antioxidant_Genes->Cytoprotection Leads to Transcription->Antioxidant_Genes

Potential Nrf2 signaling pathway activation by PCC and DFP.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below to facilitate experimental replication and further investigation.

2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Experimental Workflow:

DPPH_Workflow start Start prep_dpph Prepare DPPH Solution (e.g., 0.1 mM in methanol) start->prep_dpph prep_samples Prepare Test Compound Solutions (various concentrations) start->prep_samples mixing Mix DPPH solution with test compound or control prep_dpph->mixing prep_samples->mixing incubation Incubate in the dark (e.g., 30 minutes at room temperature) mixing->incubation measurement Measure Absorbance (at ~517 nm) incubation->measurement calculation Calculate % Inhibition and IC50 Value measurement->calculation end End calculation->end

General workflow for the DPPH radical scavenging assay.

Protocol:

  • Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared to a concentration that yields an absorbance of approximately 1.0 at its maximum wavelength (~517 nm).

  • Sample Preparation: The test compounds (this compound or N,N'-diferuloyl-putrescine) and a positive control (e.g., ascorbic acid or Trolox) are dissolved in the same solvent to create a series of concentrations.

  • Reaction Mixture: A small volume of each sample concentration is added to the DPPH solution. A blank sample containing only the solvent is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of each solution is measured using a spectrophotometer at the wavelength of maximum absorbance for DPPH.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated for each concentration of the test compound. The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined from a plot of scavenging activity against concentration.

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable blue-green ABTS radical cation (ABTS•+). The reduction of ABTS•+ by the antioxidant results in a loss of color, which is monitored spectrophotometrically.

Experimental Workflow:

ABTS_Workflow start Start prep_abts_radical Generate ABTS Radical Cation (ABTS•+) (React ABTS with potassium persulfate) start->prep_abts_radical prep_samples Prepare Test Compound Solutions (various concentrations) start->prep_samples adjust_absorbance Dilute ABTS•+ solution to a specific absorbance (e.g., 0.7 at 734 nm) prep_abts_radical->adjust_absorbance mixing Mix diluted ABTS•+ solution with test compound or control adjust_absorbance->mixing prep_samples->mixing incubation Incubate at room temperature (e.g., 6 minutes) mixing->incubation measurement Measure Absorbance (at ~734 nm) incubation->measurement calculation Calculate % Inhibition and TEAC Value measurement->calculation end End calculation->end

General workflow for the ABTS radical cation decolorization assay.

Protocol:

  • Generation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS is reacted with an oxidizing agent, such as potassium persulfate, and allowed to stand in the dark for 12-16 hours to generate the ABTS•+ radical cation.

  • Working Solution Preparation: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of approximately 0.7 at 734 nm.

  • Sample Preparation: The test compounds and a standard antioxidant (e.g., Trolox) are prepared in a series of concentrations.

  • Reaction: The diluted ABTS•+ solution is mixed with the test compound or standard.

  • Measurement: The absorbance is measured at 734 nm after a specific incubation time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition of the ABTS•+ radical is calculated for each concentration. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test compound.

Conclusion

Based on the currently available data, this compound demonstrates superior DPPH radical scavenging activity compared to N,N'-diferuloyl-putrescine. The presence of the ortho-dihydroxy (catechol) group in the caffeoyl moiety of PCC, as opposed to the guaiacyl (4-hydroxy-3-methoxyphenyl) group in the feruloyl moiety of DFP, likely contributes to its enhanced radical scavenging potential. However, a more comprehensive comparison requires further studies employing a wider range of antioxidant assays performed under identical conditions. Both compounds are promising candidates for further investigation due to their potential to not only directly scavenge free radicals but also to modulate endogenous antioxidant defense mechanisms through pathways such as Nrf2 signaling. The provided protocols offer a foundation for such future comparative studies.

References

A Comparative Guide to P-Coumaroyl and Caffeoyl Amides: Structure, Function, and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

P-coumaroyl and caffeoyl amides are prominent classes of phenolamides (PAs), also known as hydroxycinnamic acid amides (HCAAs), widely distributed throughout the plant kingdom.[1][2] These compounds are formed by the conjugation of a hydroxycinnamic acid (p-coumaric acid or caffeic acid) with an amine or polyamine moiety. They play crucial roles in plant development and defense and have garnered significant interest for their diverse and potent biological activities in humans, including antioxidant, anti-inflammatory, neuroprotective, and enzyme-inhibiting properties.[1][2]

This guide provides an objective comparison of the structural and functional differences between p-coumaroyl and caffeoyl amides, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development.

Section 1: Core Structural Differences

The fundamental difference between p-coumaroyl and caffeoyl amides lies in the hydroxylation pattern of their phenolic head group. P-coumaroyl amides are derived from p-coumaric acid, which possesses a single hydroxyl group on its phenyl ring. In contrast, caffeoyl amides originate from caffeic acid, which features two adjacent hydroxyl groups (a catechol group). This seemingly minor structural variance has profound implications for their chemical reactivity and biological function.

G cluster_pcoumaroyl p-Coumaroyl Moiety cluster_caffeoyl Caffeoyl Moiety p_struct p_struct c_struct c_struct p_label Single 4'-hydroxyl group c_label Adjacent 3',4'-hydroxyl groups (Catechol) G LPS LPS/TNF-α ROS ROS IKK IKK LPS->IKK Activates ROS->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Inhibits) NFkB_p65 p65 NFkB_p50 p50 nucleus Nucleus NFkB_p50->nucleus Translocates NFkB_p65->nucleus Translocates genes Inflammatory Genes (COX-2, iNOS, TNF-α) nucleus->genes Activates Transcription amides Caffeoyl / p-Coumaroyl Amides amides->ROS Scavenges G phe L-Phenylalanine cin Cinnamic Acid phe->cin PAL pcoum p-Coumaric Acid cin->pcoum C4H pcoum_coa p-Coumaroyl-CoA pcoum->pcoum_coa 4CL caff_coa Caffeoyl-CoA pcoum_coa->caff_coa C3'H p_amide p-Coumaroyl Amides pcoum_coa->p_amide Acyltransferase c_amide Caffeoyl Amides caff_coa->c_amide Acyltransferase amine Amine Acceptor (e.g., Agmatine) amine->p_amide amine->c_amide G start Start: Compound Synthesis or Extraction dissolve Prepare Stock Solutions start->dissolve antiox_assay In Vitro Antioxidant Assays (e.g., DPPH, ABTS) dissolve->antiox_assay antiinflam_assay In Vitro Anti-inflammatory Assays (e.g., NO Inhibition in Macrophages) dissolve->antiinflam_assay enzyme_assay In Vitro Enzyme Inhibition Assays (e.g., Tyrosinase, α-Glucosidase) dissolve->enzyme_assay ic50 Calculate IC50 Values antiox_assay->ic50 antiinflam_assay->ic50 enzyme_assay->ic50 data_analysis Structure-Activity Relationship (SAR) Analysis ic50->data_analysis conclusion Identify Lead Compounds data_analysis->conclusion

References

A Comparative Analysis of Bioactivity in Coumaroyl-Putrescine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported bioactivities of various coumaroyl-putrescine derivatives, focusing on their antioxidant, anti-inflammatory, and anticancer properties. The information is compiled from preclinical studies to offer a comprehensive resource for researchers in drug discovery and development.

Introduction to Coumaroyl-Putrescine Derivatives

Coumaroyl-putrescine derivatives are a class of naturally occurring phenolic amides found in various plants. These compounds are characterized by a putrescine backbone conjugated with one or more coumaroyl or related hydroxycinnamoyl moieties. The inherent phenolic structures of these molecules suggest potential for a range of biological activities, which has prompted investigations into their therapeutic applications. This guide focuses on a comparative evaluation of key derivatives: N-p-coumaroyl-N'-caffeoylputrescine (PCC), N,N'-bis(p-coumaroyl)putrescine (DCP), and p-coumaroyl-feruloylputrescine (CFP).

Comparative Bioactivity Data

The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and anticancer activities of the selected coumaroyl-putrescine derivatives.

Table 1: Antioxidant Activity of Coumaroyl-Putrescine Derivatives
DerivativeAssayIC₅₀ Value (µM)Reference CompoundIC₅₀ Value (µM)
This compound (PCC) DPPH Radical Scavenging2.36 µg/mL--
N,N'-bis(p-coumaroyl)putrescine (DCP) DPPH Radical Scavenging---
Superoxide Radical Scavenging---
Hydroxyl Radical Scavenging120.55[1]--
p-coumaroyl-feruloylputrescine (CFP) DPPH Radical ScavengingModerate Activity--
Superoxide Radical ScavengingModerate Activity--
Hydroxyl Radical ScavengingModerate Activity--
Diferuloylputrescine (DFP) *DPPH Radical Scavenging38.46[1]--
Superoxide Radical Scavenging291.62[1]--

Note: DFP is included for comparative purposes as a closely related derivative often studied alongside coumaroyl-putrescine derivatives.

Table 2: Anti-Inflammatory Activity of Coumaroyl-Putrescine Derivatives
DerivativeAssayKey Findings
N,N'-bis(p-coumaroyl)putrescine (DCP) Nitric Oxide (NO) Production Inhibition in LPS-stimulated RAW 264.7 cellsDose-dependent inhibition of NO production and iNOS expression.[2]
p-coumaroyl-feruloylputrescine (CFP) Nitric Oxide (NO) Production Inhibition in LPS-stimulated RAW 264.7 cellsShowed inhibitory effects on NO production.
Diferuloylputrescine (DFP) *Nitric Oxide (NO) Production Inhibition in LPS-stimulated RAW 264.7 cellsMost potent inhibition of NO production and iNOS expression among the tested derivatives.[2]

Note: DFP is included for comparative purposes.

Table 3: Anticancer Activity of Coumaroyl-Putrescine Derivatives
DerivativeCell Line(s)Key Findings
This compound (PCC) HepG2 (Liver Cancer), MCF-7 (Breast Cancer)Modulates HSP90AA1, affecting Mut-p53 expression and reducing adriamycin-induced drug resistance.[3]

Detailed Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Procedure:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Sample Preparation: Dissolve the test compounds (coumaroyl-putrescine derivatives) and a positive control (e.g., ascorbic acid) in methanol to prepare a series of concentrations.

  • Reaction Mixture: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample concentration. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_blank - A_sample) / A_blank ] * 100 The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the sample concentration.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the coumaroyl-putrescine derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the vehicle control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Western Blot Analysis for HSP90AA1

Western blotting is a technique used to detect specific proteins in a sample.

Procedure:

  • Protein Extraction: Treat cancer cells with the coumaroyl-putrescine derivative for a specified time. Lyse the cells in a suitable buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HSP90AA1 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of HSP90AA1 protein.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioactivity Bioactivity Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of Coumaroyl-Putrescine Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization antioxidant Antioxidant Assays (DPPH, etc.) characterization->antioxidant anti_inflammatory Anti-inflammatory Assays (NO Inhibition, etc.) characterization->anti_inflammatory anticancer Anticancer Assays (MTT, etc.) characterization->anticancer pathway Signaling Pathway Analysis (Western Blot) anticancer->pathway gene Gene Expression Analysis (RT-qPCR) pathway->gene

General experimental workflow for bioactivity assessment.

Nrf2_Pathway ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 induces conformational change CoumaroylPutrescine Coumaroyl-Putrescine Derivative CoumaroylPutrescine->Keap1 may interact with Nrf2 Nrf2 Keap1->Nrf2 promotes degradation (inactivated state) ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus & binds AntioxidantEnzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes activates transcription AntioxidantEnzymes->ROS neutralizes CellularProtection Cellular Protection AntioxidantEnzymes->CellularProtection

Proposed antioxidant signaling pathway via Nrf2 activation.

HSP90_Pathway PCC N-p-coumaroyl-N'- caffeoylputrescine (PCC) HSP90 HSP90AA1 PCC->HSP90 inhibits Mutp53 Mutant p53 (Client Protein) HSP90->Mutp53 stabilizes Apoptosis Apoptosis HSP90->Apoptosis inhibition leads to DrugResistance Drug Resistance Mutp53->DrugResistance promotes

Anticancer signaling pathway involving HSP90AA1 modulation.

References

Validating HSP90AA1 as a Direct Target of N-p-coumaroyl-N'-caffeoylputrescine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the experimental data validating Heat Shock Protein 90 Alpha Family Class A Member 1 (HSP90AA1) as a direct molecular target of the naturally occurring alkaloid, N-p-coumaroyl-N'-caffeoylputrescine (PCC). It further presents a comparative overview of PCC's binding characteristics against other known HSP90 inhibitors, supported by detailed experimental protocols and visual workflows to aid in research and drug development endeavors.

Comparative Analysis of HSP90AA1 Binders

The validation of a direct protein-ligand interaction is a cornerstone of drug discovery. In the case of this compound, a multi-faceted approach involving computational and experimental methods has been employed to identify and confirm HSP90AA1 as a primary target. The following table summarizes the binding affinity of PCC for HSP90AA1 and compares it with the inhibitory concentrations of other well-established HSP90 inhibitors. It is important to note that direct comparison of binding energy and IC50 values should be approached with caution, as they represent different aspects of ligand-protein interaction and are determined by distinct experimental methodologies.

CompoundTargetBinding Energy (kcal/mol)IC50 (µM)Assay Method(s)
This compound (PCC) HSP90AA1-10.74Not ReportedMolecular Docking, DARTS, CETSA
17-AAG (Tanespimycin)HSP90Not Reported< 0.01 - 0.02Anti-proliferation assays in various cell lines[1]
IPI-504 (Retaspimycin)HSP90Not ReportedVaries by cell lineNot specified in the provided context.
STA-9090 (Ganetespib)HSP90Not ReportedVaries by cell lineNot specified in the provided context.
AUY-922 (Luminespib)HSP90Not ReportedVaries by cell lineNot specified in the provided context.
TAS-116HSP90α/βNot Reported0.444Anti-proliferation assay in ARPE-19 cells[1]

Experimental Validation Workflow

The identification of HSP90AA1 as a direct target of PCC was achieved through a systematic workflow, beginning with a broad screening for potential protein targets and progressively narrowing down to a specific, validated interaction. This process involved a combination of in silico and in vitro techniques.

G cluster_0 Initial Target Screening cluster_1 Target Identification & Prioritization cluster_2 In Silico Validation cluster_3 In Vitro/Cellular Validation DARTS Drug Affinity Responsive Target Stability (DARTS) Common_Targets Identification of 317 Common Targets DARTS->Common_Targets Databases Online Target Databases Databases->Common_Targets Hub_Targets Bioinformatic Analysis to Identify 13 Hub Targets Common_Targets->Hub_Targets Docking Reverse Virtual Docking Hub_Targets->Docking Focus on HSP90AA1 MD_Sim Molecular Dynamics Simulation Docking->MD_Sim CETSA Cellular Thermal Shift Assay (CETSA) MD_Sim->CETSA Confirmation of Binding cluster_0 HSP90 Chaperone Cycle cluster_1 Inhibition by PCC Unfolded_Client Unfolded Client Protein HSP90_Open HSP90 (Open) Unfolded_Client->HSP90_Open HSP90_ATP HSP90-ATP (Closed) HSP90_Open->HSP90_ATP ATP Binding Inhibited_HSP90 Inhibited HSP90 HSP90_Open->Inhibited_HSP90 Folded_Client Folded Client Protein HSP90_ATP->Folded_Client Client Folding & Release Signaling Signaling Folded_Client->Signaling Downstream Signaling PCC N-p-coumaroyl-N'- caffeoylputrescine PCC->HSP90_Open Binds to ATP Pocket Degradation Degradation Inhibited_HSP90->Degradation Client Protein Degradation Cell_Culture 1. Cell Culture Compound_Treatment 2. Compound/Vehicle Treatment Cell_Culture->Compound_Treatment Heat_Challenge 3. Heat Challenge (Temperature Gradient) Compound_Treatment->Heat_Challenge Cell_Lysis 4. Cell Lysis Heat_Challenge->Cell_Lysis Centrifugation 5. Centrifugation (Separate Soluble/Aggregated) Cell_Lysis->Centrifugation Supernatant_Collection 6. Collect Supernatant (Soluble Proteins) Centrifugation->Supernatant_Collection Western_Blot 7. Western Blot for HSP90AA1 Supernatant_Collection->Western_Blot Data_Analysis 8. Data Analysis (Plot Melting Curve) Western_Blot->Data_Analysis

References

A Comparative Analysis of the Antifungal Efficacy of Hydroxycinnamic Acid Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antifungal activity of various hydroxycinnamic acid amides (HCAAs), a class of naturally occurring compounds with promising antimicrobial properties. By presenting supporting experimental data, detailed methodologies, and visual representations of potential mechanisms, this document aims to inform research and development efforts in the pursuit of novel antifungal agents.

Introduction to Hydroxycinnamic Acid Amides

Hydroxycinnamic acid amides are conjugates of hydroxycinnamic acids (such as p-coumaric acid, ferulic acid, and caffeic acid) and polyamines or amino acids.[1][2] These compounds are widely distributed in plants and play a crucial role in defense mechanisms against pathogens.[2] Their inherent antifungal properties have garnered significant interest in the scientific community as a potential source for new antifungal drugs, especially in the context of rising resistance to conventional therapies.

Comparative Antifungal Activity

The antifungal efficacy of hydroxycinnamic acid amides is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following tables summarize the MIC values of various HCAAs against common fungal pathogens, compiled from multiple studies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.

Table 1: Antifungal Activity of p-Coumaric Acid Amides and Derivatives
CompoundFungal StrainMIC (µg/mL)Reference
N-(4-chlorobenzyl)-p-coumaramideCandida parapsilosis ATCC 2201931.25[3]
N-(4-bromobenzyl)-p-coumaramideCandida parapsilosis ATCC 2201931.25[3]
N-(4-chlorobenzyl)-p-coumaramideCandida krusei ATCC 14243>250[3]
N-(4-bromobenzyl)-p-coumaramideCandida krusei ATCC 14243250[3]
Table 2: Antifungal Activity of Ferulic Acid Amides
CompoundFungal StrainMIC (µg/mL)Reference
N-(4-chlorobenzyl)ferulamideCandida krusei ATCC 142437.8[3]
N-(4-chlorobenzyl)ferulamideCandida parapsilosis ATCC 22019>250[3]
N-(4-methylbenzyl)ferulamideCandida albicans>250
N-(4-methylbenzyl)ferulamideCandida tropicalis125
N-(4-methylbenzyl)ferulamideCandida krusei125
Table 3: Antifungal Activity of Caffeic Acid Amides and Derivatives
CompoundFungal StrainMIC (µg/mL)Reference
N-benzylcaffeamideFluconazole-resistant C. albicans>128 (alone)
N-benzylcaffeamide + Fluconazole (0.5 µg/mL)Fluconazole-resistant C. albicans1.0
N-(4-fluorobenzyl)caffeamideFluconazole-resistant C. albicans>128 (alone)
N-(4-fluorobenzyl)caffeamide + Fluconazole (0.5 µg/mL)Fluconazole-resistant C. albicans0.5

Experimental Protocols

The data presented in this guide are primarily derived from studies employing the broth microdilution method, a standardized technique for determining the MIC of antimicrobial agents.

Broth Microdilution Method (based on CLSI M27-A3)

The Clinical and Laboratory Standards Institute (CLSI) document M27-A3 provides a reference method for broth dilution antifungal susceptibility testing of yeasts.[1][4][5][6][7]

1. Inoculum Preparation:

  • Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.

  • A suspension of the fungal colonies is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • This suspension is then diluted in a standardized liquid medium, such as RPMI-1640, to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

2. Preparation of Antifungal Agent Dilutions:

  • Stock solutions of the hydroxycinnamic acid amides are prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

  • Serial twofold dilutions of the compounds are prepared in 96-well microtiter plates using the same liquid medium as for the inoculum.

3. Inoculation and Incubation:

  • Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension.

  • The microtiter plates are incubated at a controlled temperature (typically 35°C) for a specified period (usually 24-48 hours).

4. Determination of MIC:

  • Following incubation, the plates are visually inspected or read with a spectrophotometer to determine the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to a drug-free control well.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_culture Fungal Culture on Agar inoculum_prep Inoculum Preparation (0.5 McFarland) fungal_culture->inoculum_prep inoculation Inoculation of Microplate inoculum_prep->inoculation compound_prep HCAA Stock Solution serial_dilution Serial Dilution in Microplate compound_prep->serial_dilution serial_dilution->inoculation incubation Incubation (35°C, 24-48h) inoculation->incubation mic_determination MIC Determination (Visual/Spectrophotometric) incubation->mic_determination

Caption: Experimental workflow for the broth microdilution assay.

Potential Mechanisms of Antifungal Action

The precise molecular mechanisms by which hydroxycinnamic acid amides exert their antifungal effects are still under investigation. However, current evidence suggests two primary modes of action: disruption of the fungal cell wall and interference with ergosterol (B1671047) biosynthesis.

Fungal Cell Wall Disruption

The fungal cell wall is a dynamic structure essential for maintaining cell integrity and protecting against osmotic stress.[8] Some studies suggest that HCAAs can interfere with the synthesis of key cell wall components like β-(1,3)-glucan and chitin.[9] This disruption can lead to cell lysis and death.

cell_wall_disruption cluster_cell_wall Fungal Cell Wall Synthesis cluster_outcome Outcome HCAA Hydroxycinnamic Acid Amide glucan_synthase β-(1,3)-glucan Synthase HCAA->glucan_synthase Inhibition chitin_synthase Chitin Synthase HCAA->chitin_synthase Inhibition cell_wall_integrity Cell Wall Integrity glucan_synthase->cell_wall_integrity chitin_synthase->cell_wall_integrity cell_lysis Cell Lysis cell_wall_integrity->cell_lysis Disruption leads to

Caption: Proposed mechanism of fungal cell wall disruption by HCAAs.
Inhibition of Ergosterol Biosynthesis

Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity and function.[10][11] The ergosterol biosynthesis pathway is a well-established target for many conventional antifungal drugs, such as azoles.[10][12] There is evidence to suggest that some HCAAs may inhibit key enzymes in this pathway, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising cell membrane integrity.[12]

ergosterol_inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_outcome Outcome HCAA Hydroxycinnamic Acid Amide enzyme 14-α-demethylase (ERG11) HCAA->enzyme Inhibition lanosterol Lanosterol lanosterol->enzyme ergosterol Ergosterol enzyme->ergosterol membrane_disruption Membrane Disruption ergosterol->membrane_disruption Depletion leads to fungal_death Fungal Cell Death membrane_disruption->fungal_death

References

N-p-coumaroyl-N'-caffeoylputrescine: A Potential Chemosensitizer in Liver and Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparison of its Efficacy and Mechanism of Action

N-p-coumaroyl-N'-caffeoylputrescine (PCC), a naturally occurring alkaloid, has emerged as a compound of interest in oncology research. While its direct cytotoxic effects on cancer cells appear limited, recent studies have illuminated its potential as a chemosensitizing agent, enhancing the efficacy of conventional chemotherapy drugs. This guide provides a comprehensive comparison of the efficacy of PCC in different cancer cell lines, based on available experimental data, and details the underlying molecular mechanisms and experimental protocols.

Efficacy in Cancer Cell Lines: A Synergistic Approach

Current research indicates that this compound does not exhibit significant direct cytotoxicity against certain cancer cell lines at concentrations up to 120 μM. However, its strength lies in its ability to potentiate the cytotoxic effects of other chemotherapeutic agents, such as adriamycin.

A key study investigated the effects of PCC on human liver carcinoma (HepG2) and human breast adenocarcinoma (MCF-7) cells. The findings revealed that while PCC alone did not significantly impact cell viability, its combination with adriamycin led to a notable decrease in the survival of these cancer cells.[1]

Cell LineTreatmentConcentration% Reduction in Cell Viability (Compared to Control)
HepG2 Adriamycin50 μM38.3%
Adriamycin + PCC50 μM + 5 μM50.5%
MCF-7 Adriamycin50 μM41.7%
Adriamycin + PCC50 μM + 5 μM45.7%

Mechanism of Action: Targeting the HSP90AA1/Mut-p53 Axis

The chemosensitizing effect of this compound is attributed to its interaction with Heat Shock Protein 90 Alpha Family Class A Member 1 (HSP90AA1).[1][2] PCC has been shown to modulate HSP90AA1, which in turn affects the expression of mutant p53 (Mut-p53).[1][2] This interaction triggers a cascade of events that ultimately reduces drug resistance in cancer cells.[1][2]

G PCC N-p-coumaroyl-N'- caffeoylputrescine (PCC) HSP90AA1 HSP90AA1 PCC->HSP90AA1 Modulates CellDeath Enhanced Cell Death PCC->CellDeath Contributes to Mut_p53 Mutant p53 (Mut-p53) HSP90AA1->Mut_p53 Affects Expression DrugResistance Adriamycin Resistance Mut_p53->DrugResistance Promotes DrugResistance->CellDeath

Caption: Signaling pathway of PCC in cancer cells.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's efficacy.

Cell Viability Assay (CCK-8 Assay)

This assay is used to determine the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: Cancer cells (HepG2 or MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with varying concentrations of this compound, adriamycin, or a combination of both. Control wells with untreated cells are also included.

  • Incubation: The plates are incubated for a specified period, typically 24 to 48 hours.

  • CCK-8 Reagent Addition: Following incubation, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

  • Final Incubation: The plates are incubated for an additional 1-4 hours at 37°C.

  • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The cell viability is calculated as a percentage of the absorbance of the treated cells relative to the untreated control cells.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Measurement A Seed Cells in 96-well Plate B Incubate 24h A->B C Add PCC and/or Adriamycin B->C D Incubate 24-48h C->D E Add CCK-8 Reagent D->E F Incubate 1-4h E->F G Measure Absorbance at 450 nm F->G

Caption: Experimental workflow for the CCK-8 cell viability assay.

Western Blot Analysis

This technique is employed to detect and quantify the expression levels of specific proteins, such as HSP90AA1 and p53.

  • Cell Lysis: After treatment with the compounds, the cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (HSP90AA1 and p53) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software.

Conclusion

While this compound may not be a potent cytotoxic agent on its own, its ability to enhance the efficacy of conventional chemotherapeutic drugs like adriamycin in liver and breast cancer cell lines makes it a promising candidate for further investigation. Its mechanism of action, involving the modulation of the HSP90AA1/Mut-p53 pathway, offers a novel strategy to overcome drug resistance in cancer therapy. Future research should focus on exploring its synergistic effects with a broader range of anticancer drugs and in other cancer cell lines to fully elucidate its therapeutic potential.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of positional isomers of coumaroylquinic acid (CoQA) is crucial for metabolomics, natural product chemistry, and pharmacokinetic studies. This guide provides a detailed comparison of the tandem mass spectrometry (MS/MS) fragmentation patterns of 3-p-coumaroylquinic acid (3-p-CoQA), 4-p-coumaroylquinic acid (4-p-CoQA), and 5-p-coumaroylquinic acid (5-p-CoQA), enabling their unambiguous differentiation.

The subtle differences in the position of the coumaroyl group on the quinic acid core lead to distinct fragmentation behaviors under collision-induced dissociation (CID). These differences, primarily observed in the relative abundances of characteristic product ions, form the basis for their analytical distinction. This guide summarizes the key diagnostic ions and their relative intensities, presents a typical experimental protocol, and illustrates the analytical workflow.

Key Differentiating Features in MS/MS Spectra

In negative ion mode electrospray ionization (ESI), the three positional isomers of p-coumaroylquinic acid (precursor ion [M-H]⁻ at m/z 337) exhibit distinct MS/MS fragmentation patterns. The primary diagnostic feature is the base peak in the MS² spectrum.

IsomerPrecursor Ion (m/z)Base Peak (m/z)Key Diagnostic Fragment Ions (m/z) and their Significance
3-p-Coumaroylquinic acid (3-p-CoQA) 337163163 : [p-coumaric acid - H]⁻, indicating a favored cleavage of the ester bond with charge retention on the coumaroyl moiety.[1]
4-p-Coumaroylquinic acid (4-p-CoQA) 337173173 : [quinic acid - H - H₂O]⁻, resulting from the loss of the p-coumaroyl group followed by dehydration of the quinic acid. This fragmentation pathway is characteristic for the 4-position isomer.[1][2]
5-p-Coumaroylquinic acid (5-p-CoQA) 337191191 : [quinic acid - H]⁻, indicating the loss of the p-coumaroyl moiety with charge retention on the quinic acid. This is the most stable fragmentation pathway for the 5-position isomer.[1][2]

It is important to note that while the base peaks are the primary identifiers, the presence and relative intensity of other fragment ions, such as m/z 119 ([p-coumaric acid - H - CO₂]⁻), can provide additional confirmation.[3]

This differentiation strategy is analogous to that used for the more commonly studied caffeoylquinic acid (CQA) isomers, where 4-CQA is distinguished by a base peak at m/z 173, while 3-CQA and 5-CQA share a base peak at m/z 191 and are further differentiated by the relative intensity of a secondary ion at m/z 179.[1][4][5]

Experimental Protocol: UHPLC-QTOF-MS/MS Analysis

The following provides a typical experimental protocol for the separation and identification of coumaroylquinic acid isomers.

1. Sample Preparation:

  • Extracts from plant material, biological fluids, or reaction mixtures are prepared using appropriate solvents (e.g., methanol (B129727), ethanol, or acetonitrile).

  • Samples are typically filtered through a 0.22 µm syringe filter prior to injection.

2. Liquid Chromatography (LC) Separation:

  • System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.9 µm particle size) is commonly used.[2]

  • Mobile Phase: A gradient elution is typically employed using:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid.[2]

  • Gradient Program: A typical gradient might start at 5-10% B, increasing to 95-100% B over 15-20 minutes, followed by a re-equilibration step.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 25-40 °C.

3. Mass Spectrometry (MS) Detection:

  • System: Quadrupole Time-of-Flight (QTOF) mass spectrometer or an ion trap mass spectrometer.[6]

  • Ionization Source: Electrospray ionization (ESI) operated in negative ion mode.

  • MS Scan Mode: Full scan MS from m/z 100-1000.

  • MS/MS Scan Mode: Targeted MS/MS or data-dependent acquisition (DDA) to trigger fragmentation of the precursor ion at m/z 337.

  • Collision Energy: A range of collision energies (e.g., 10-40 eV) should be tested to optimize the fragmentation and obtain clear diagnostic ions.

Experimental Workflow

The following diagram illustrates the logical workflow for the differentiation of coumaroylquinic acid isomers.

Differentiating_CoQA_Isomers cluster_LC LC Separation cluster_MS MS/MS Analysis cluster_Data Data Analysis cluster_Results Results Sample Sample Injection LC_Column Reversed-Phase C18 Column Sample->LC_Column Gradient Gradient Elution LC_Column->Gradient ESI ESI Source (-ve mode) Gradient->ESI Eluted Analytes Precursor Precursor Ion Selection (m/z 337) ESI->Precursor CID Collision-Induced Dissociation (CID) Precursor->CID Detector Fragment Ion Detection CID->Detector MS2_Spectrum Generate MS2 Spectrum Detector->MS2_Spectrum Mass Spectrum Data Base_Peak Identify Base Peak MS2_Spectrum->Base_Peak Isomer_ID Isomer Identification Base_Peak->Isomer_ID Isomer1 3-p-CoQA (Base Peak m/z 163) Isomer_ID->Isomer1 If base peak is m/z 163 Isomer2 4-p-CoQA (Base Peak m/z 173) Isomer_ID->Isomer2 If base peak is m/z 173 Isomer3 5-p-CoQA (Base Peak m/z 191) Isomer_ID->Isomer3 If base peak is m/z 191

Caption: Workflow for the differentiation of coumaroylquinic acid isomers.

This systematic approach, combining chromatographic separation with detailed MS/MS fragmentation analysis, allows for the confident identification of closely related coumaroylquinic acid positional isomers, which is essential for accurate qualitative and quantitative studies in various scientific disciplines.

References

Safety Operating Guide

Proper Disposal of N-p-coumaroyl-N'-caffeoylputrescine: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Waste N-p-coumaroyl-N'-caffeoylputrescine should be treated as a hazardous chemical waste. The primary disposal route is incineration by a licensed hazardous waste disposal facility.

This guide provides essential safety and logistical information for the proper disposal of this compound, a naturally occurring alkaloid used in research and drug development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Hazard Identification and Safety Precautions

This compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

The signal word for this compound is "Warning" .[1]

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Disposal Procedures: A Step-by-Step Guide

The recommended disposal procedure is outlined in the precautionary statement P501: Dispose of contents/container in accordance with local/regional/national/international regulations . As specific regulations can vary, the following provides a general, best-practice workflow for laboratory personnel.

Experimental Workflow for Disposal

cluster_0 Step 1: Segregation & Collection cluster_1 Step 2: Containerization & Labeling cluster_2 Step 3: Storage cluster_3 Step 4: Final Disposal A Collect waste this compound (solid or in solution) B Place in a designated, sealed, and compatible waste container A->B C Label container clearly: 'Hazardous Waste' 'this compound' List all components and concentrations Indicate hazards (Harmful, Irritant) B->C Immediately after sealing D Store in a designated hazardous waste accumulation area C->D E Ensure area is secure, ventilated, and away from incompatible materials D->E F Arrange for pickup by a licensed hazardous waste disposal contractor E->F G Provide Safety Data Sheet (if available) and waste characterization information F->G Prepare documentation H Incineration at a permitted facility G->H Contractor action

Caption: Workflow for the safe disposal of this compound waste.

Quantitative Data Summary

While specific quantitative data for the disposal of this compound is not available, the following table summarizes its key identifiers and hazard codes.

IdentifierValueReference
CAS Number 1138156-77-0[1][2]
Molecular Formula C22H24N2O5[1]
Molecular Weight 396.44 g/mol [1]
GHS Hazard Codes H302, H315, H319[1]
GHS Precautionary Code (Disposal) P501[1]

Experimental Protocols Referenced

The disposal procedures outlined are based on standard laboratory chemical waste management protocols, informed by the hazard information available for this compound. These protocols are designed to mitigate the risks associated with its "Harmful" and "Irritant" classifications.

Recent research on this compound has focused on its biological activities, such as its antioxidant properties and its potential as a drug target, particularly in cancer research.[3][4] These studies involve in vitro experiments using cell lines (e.g., HepG2, MCF-7) and various analytical techniques.[3][4] Waste generated from such experiments, including unused compound, contaminated labware (e.g., pipette tips, vials), and solutions, must be handled and disposed of as hazardous waste according to the procedures detailed in this guide.

Logical Relationships in Waste Management

The proper disposal of any chemical is governed by a clear logical hierarchy of controls and procedures, starting from identification and ending with verified, compliant disposal.

cluster_0 Information Gathering cluster_1 Hazard Assessment cluster_2 Regulatory Compliance cluster_3 Operational Execution a Identify Compound (this compound) b Determine Hazards (H302, H315, H319) a->b Leads to c Consult Regulations (Local, National - P501) b->c Informs d Implement Disposal Protocol (Segregate, Label, Store, Dispose) c->d Dictates

Caption: Logical flow from chemical identification to compliant disposal.

By following these guidelines, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.

References

Personal protective equipment for handling N-p-coumaroyl-N'-caffeoylputrescine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of N-p-coumaroyl-N'-caffeoylputrescine

For Immediate Reference: Operational and Disposal Plan for Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound. The following procedures are based on its classification and the general principles for handling phenolic and alkaloid-like compounds.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

A "Warning" signal word is indicated for this compound.[1] Adherence to proper personal protective equipment protocols is mandatory to ensure user safety.

Protection TypeRecommended EquipmentSpecifications and Notes
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is required if there is a splash hazard.Must be worn at all times when handling the compound.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).Nitrile gloves are suitable for incidental contact. For prolonged or direct contact, more robust gloves like butyl rubber or Viton are recommended.[2][3] Gloves should be inspected before each use and changed frequently, especially after any contact with the substance.[4]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.A chemically resistant apron should be worn over the lab coat if there is a significant risk of splashing.[2][4]
Respiratory Protection Use in a well-ventilated area. A chemical fume hood is required for handling powders or creating solutions.If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[2]
Operational Plan: Step-by-Step Handling Procedures

1. Engineering Controls:

  • All work with this compound should be conducted in a designated area, preferably within a properly functioning chemical fume hood to minimize inhalation exposure.[2][4]

  • An eyewash station and a safety shower must be readily accessible in the immediate work area.[3]

2. Preparation:

  • Before handling, ensure all required PPE is correctly donned.

  • Cover the work surface within the chemical fume hood with an absorbent, disposable liner.

  • Clearly label all containers with the chemical name and associated hazards.

3. Handling:

  • Avoid direct contact with skin, eyes, and clothing.[2]

  • Do not eat, drink, or smoke in the laboratory.[5]

  • Use dedicated spatulas and glassware.

  • When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent inhalation of dust.

  • For preparing solutions, add the solid to the solvent slowly to avoid splashing. Some common solvents for this compound include DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[6]

  • Perform all procedures carefully to minimize the creation of aerosols or splashes.[5]

4. Storage:

  • Store this compound in a tightly sealed, properly labeled container.[2]

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2] Recommended storage temperatures can vary, with some suppliers suggesting 2-8°C[6][7] and others -20°C for long-term stability as a powder.[8]

  • Store containers at or below eye level.[4]

Disposal Plan

All waste materials contaminated with this compound are considered hazardous chemical waste and must be disposed of accordingly.

  • Waste Collection:

    • Collect all contaminated materials, including empty containers, disposable labware (e.g., pipette tips, tubes), and used PPE, in a designated, labeled, and sealed hazardous waste container.[2]

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste" and list the chemical constituents.

  • Disposal Procedure:

    • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Do not dispose of this material down the drain or in the regular trash.

    • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Visualized Workflow

The following diagram outlines the essential steps for the safe handling of this compound from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_disposal Disposal prep_ppe Don PPE prep_area Prepare Work Area prep_ppe->prep_area handle_weigh Weigh Compound prep_area->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution handle_experiment Perform Experiment handle_solution->handle_experiment cleanup_decontaminate Decontaminate Work Area handle_experiment->cleanup_decontaminate cleanup_remove_ppe Remove PPE cleanup_decontaminate->cleanup_remove_ppe disp_collect Collect Hazardous Waste cleanup_remove_ppe->disp_collect disp_label Label Waste Container disp_collect->disp_label disp_dispose Dispose via EHS disp_label->disp_dispose

A workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.